molecular formula C9H11BO3 B1442981 (4-(1-Hydroxycyclopropyl)phenyl)boronic acid CAS No. 956006-93-2

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Cat. No.: B1442981
CAS No.: 956006-93-2
M. Wt: 177.99 g/mol
InChI Key: BTPVGADBNJZEHG-UHFFFAOYSA-N
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Description

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(1-Hydroxycyclopropyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-Hydroxycyclopropyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(1-hydroxycyclopropyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPVGADBNJZEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726069
Record name [4-(1-Hydroxycyclopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956006-93-2
Record name [4-(1-Hydroxycyclopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-to-Z Guide to the Synthesis of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid: A Keystone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a pivotal structural motif in contemporary drug discovery, prized for its unique conformational properties and its utility as a versatile intermediate in cross-coupling reactions. The cyclopropyl group, a bioisostere for moieties like gem-dimethyl groups or carbonyls, can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1] This in-depth guide provides a comprehensive overview of the synthetic routes to this valuable building block, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the key transformations, offer detailed, field-proven experimental protocols, and present a comparative analysis of the available synthetic strategies.

Introduction: The Strategic Importance of the 1-Hydroxycyclopropyl Phenyl Moiety

The incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy in medicinal chemistry. The cyclopropyl ring, in particular, offers a rigid scaffold that can introduce favorable conformational constraints, leading to improved target engagement. When functionalized with a hydroxyl group and appended to a phenylboronic acid, as in the title compound, it becomes a highly valuable building block for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2][3][4] This allows for the efficient construction of complex molecular architectures, making (4-(1-hydroxycyclopropyl)phenyl)boronic acid a sought-after intermediate in the synthesis of novel therapeutics.

This guide will focus on a robust and widely applicable two-step synthetic sequence:

  • Step 1: Synthesis of the Precursor, 1-(4-Bromophenyl)cyclopropan-1-ol. This involves the creation of the hydroxycyclopropyl-aryl core.

  • Step 2: Palladium-Catalyzed Borylation. This step introduces the boronic acid functionality, yielding the final target molecule.

We will explore the nuances of each step, providing both the "why" and the "how" to empower researchers to successfully implement and adapt these protocols.

Synthetic Strategy Overview

The most common and efficient pathway to (4-(1-hydroxycyclopropyl)phenyl)boronic acid begins with a commercially available or readily synthesized aryl bromide precursor, 1-(4-bromophenyl)cyclopropan-1-ol.[1][5][6] This intermediate is then subjected to a palladium-catalyzed borylation reaction, most commonly the Miyaura borylation, to install the boronic acid or a boronate ester equivalent.[7][8][9]

Synthesis_Overview Start 1-(4-Bromophenyl)ethanone Precursor 1-(4-Bromophenyl)cyclopropan-1-ol Start->Precursor Grignard or similar cyclopropanation Target (4-(1-Hydroxycyclopropyl)phenyl)boronic acid Precursor->Target Miyaura Borylation

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of the Key Precursor, 1-(4-Bromophenyl)cyclopropan-1-ol

The formation of the 1-aryl-1-hydroxycyclopropane core is the critical first stage. While several methods exist for cyclopropanation, a highly effective and accessible approach involves a variation of the Grignard reaction.

Mechanistic Insight: The Grignard-type Cyclopropanation

This transformation is believed to proceed through the formation of a Grignard-like reagent from an activated dihalomethane, which then reacts with an aryl ketone. The subsequent intramolecular cyclization yields the desired cyclopropanol. The use of magnesium is crucial for the formation of the organometallic intermediate.[10][11][12]

Detailed Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclopropan-1-ol

This protocol is adapted from established procedures and is designed for robustness and scalability.

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles (mmol)Notes
1-(4-Bromophenyl)ethanone199.04 g/mol 10.0 g50.2Starting material
Magnesium turnings24.31 g/mol 2.44 g100.4Ensure fresh, dry surface
Dibromomethane173.83 g/mol 17.4 g (6.0 mL)100.4Use dry
Anhydrous Tetrahydrofuran (THF)-150 mL-Dry, inhibitor-free
Saturated aq. NH4Cl-50 mL-For quenching
Ethyl acetate-100 mL-For extraction
Brine-50 mL-For washing
Anhydrous Na2SO4 or MgSO4---For drying

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel with magnesium turnings.

  • Initiation: Add a small crystal of iodine to activate the magnesium surface. Gently heat the flask with a heat gun until violet vapors are observed, then allow it to cool.

  • Grignard Formation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of dibromomethane in 50 mL of anhydrous THF. Add a small portion of the dibromomethane solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Addition of Reactants: Once the reaction is initiated, add the remaining dibromomethane solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Ketone Addition: Dissolve 1-(4-bromophenyl)ethanone in 80 mL of anhydrous THF and add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(4-bromophenyl)cyclopropan-1-ol as a white solid.

Part II: The Miyaura Borylation for Boronic Acid Synthesis

With the precursor in hand, the next stage is the introduction of the boronic acid moiety. The Miyaura borylation is the reaction of choice, offering mild conditions and broad functional group tolerance.[7][8][9] This reaction utilizes a palladium catalyst to couple the aryl bromide with a boron-containing reagent, typically bis(pinacolato)diboron (B₂pin₂).

The Catalytic Cycle of Miyaura Borylation

The mechanism of the Miyaura borylation is a well-established catalytic cycle involving a palladium(0) species.[8][13]

Miyaura_Borylation Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation BorylPdII Ar-Pd(II)-Bpin(L_n) Transmetalation->BorylPdII RedElim Reductive Elimination BorylPdII->RedElim RedElim->Pd0 Product Ar-Bpin RedElim->Product ArX Ar-Br ArX->OxAdd B2pin2 B₂pin₂ B2pin2->Transmetalation Base Base (e.g., KOAc) Base->Transmetalation

Sources

An In-depth Technical Guide to (4-(1-Hydroxycyclopropyl)phenyl)boronic acid: Molecular Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a specialized organic compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique molecular architecture, combining a phenylboronic acid moiety with a hydroxycyclopropyl substituent, makes it a valuable building block in the synthesis of complex organic molecules. Boronic acids are renowned for their versatility, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic organic chemistry.[1] The incorporation of the cyclopropyl group, a strained three-membered ring, can impart desirable conformational rigidity and metabolic stability to drug candidates, potentially enhancing their pharmacological properties.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, with a particular focus on its utility in drug discovery and development.

Core Molecular Attributes
PropertyValue
IUPAC Name [4-(1-hydroxycyclopropyl)phenyl]boronic acid[2]
CAS Number 956006-93-2[2]
Molecular Formula C₉H₁₁BO₃[2]
Molecular Weight 177.99 g/mol [2]
SMILES B(C1=CC=C(C=C1)C2(CC2)O)(O)O[2]

Molecular Structure and Spectroscopic Analysis

The molecular structure of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is characterized by a central benzene ring substituted at the 1 and 4 positions. One substituent is a boronic acid group (-B(OH)₂), and the other is a 1-hydroxycyclopropyl group. The boronic acid moiety is known to be a mild Lewis acid and is crucial for its reactivity in cross-coupling reactions. The cyclopropyl ring, due to its inherent ring strain, exhibits unique electronic properties and a rigid conformation.

While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, the structures of numerous functionalized phenylboronic acids have been determined, providing a strong basis for understanding its solid-state and solution-phase behavior.[1]

Predicted Spectroscopic Data

Based on the known spectroscopic data of analogous compounds, the following spectral characteristics are anticipated for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, and hydroxyl protons.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic protons (ortho to boronic acid)7.8 - 8.0Doublet~8.0
Aromatic protons (ortho to cyclopropyl)7.3 - 7.5Doublet~8.0
Cyclopropyl protons0.8 - 1.2Multiplet
Hydroxyl proton (cyclopropyl)Variable (singlet, broad)
Boronic acid hydroxyl protonsVariable (singlet, broad)

Note: The chemical shifts of the hydroxyl protons are highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
Aromatic C-B130 - 135 (broad)
Aromatic C-C(OH)145 - 150
Aromatic CH (ortho to boronic acid)134 - 136
Aromatic CH (ortho to cyclopropyl)125 - 128
Cyclopropyl quaternary carbon60 - 65
Cyclopropyl CH₂10 - 15

Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl, aromatic, and boronic acid functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl and boronic acid)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (cyclopropyl)~3000
C=C stretch (aromatic)1600 - 1450
B-O stretch1350 - 1310
C-O stretch1200 - 1000
Structural Rationale and Significance

The combination of the planar phenylboronic acid and the three-dimensional cyclopropyl group creates a molecule with a defined spatial arrangement. This structural rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets. The hydroxyl group on the cyclopropyl ring also provides a potential site for hydrogen bonding, which can further influence molecular interactions.

Synthesis and Purification

The synthesis of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid can be achieved through a multi-step process, typically starting from a readily available substituted benzene derivative. A plausible synthetic route is outlined below.

Synthesis_Workflow A 4-Bromophenyl methyl ketone B 1-(4-Bromophenyl)ethan-1-one A->B [1] Grignard or Corey-Chaykovsky Reaction C 1-(4-Bromophenyl)cyclopropan-1-ol B->C [2] Simmons-Smith or similar cyclopropanation D (4-(1-Hydroxycyclopropyl)phenyl)boronic acid pinacol ester C->D [3] Miyaura Borylation E (4-(1-Hydroxycyclopropyl)phenyl)boronic acid D->E [4] Hydrolysis Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A (4-(1-Hydroxycyclopropyl)phenyl)boronic acid E Coupled Product A->E Suzuki-Miyaura Coupling B Organohalide (Ar-X) B->E C Pd(0) Catalyst C->E D Base (e.g., K₂CO₃, Cs₂CO₃) D->E

Sources

The Strategic Role of (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Among the myriad of synthetic building blocks, (4-(1-Hydroxycyclopropyl)phenyl)boronic acid has emerged as a compound of significant interest. Its unique structural amalgamation of a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a 1-hydroxycyclopropyl group, a bioisosteric mimic of larger functionalities, presents a compelling scaffold for the design of next-generation therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, offering field-proven insights for its strategic deployment in drug discovery programs.

Physicochemical Properties: A Foundation for Versatility

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₉H₁₁BO₃PubChem[1][2]
Molecular Weight 177.99 g/mol PubChem[1][2]
IUPAC Name [4-(1-hydroxycyclopropyl)phenyl]boronic acidPubChem[1][2]
CAS Number 956006-93-2PubChem[1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents like DMSO and methanolGeneral knowledge of boronic acids

Synthesis of (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid: A Strategic Approach

While a specific, detailed protocol for the synthesis of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is not extensively published in peer-reviewed journals, a robust and scientifically sound synthetic strategy can be devised based on established methodologies for the preparation of analogous aryl- and cyclopropylboronic acids. The most plausible and widely practiced approach involves the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary stages: the formation of the key Grignard reagent intermediate and its subsequent conversion to the desired boronic acid.

Synthesis_Pathway 1-(4-Bromophenyl)cyclopropan-1-ol 1-(4-Bromophenyl)cyclopropan-1-ol Grignard Reagent (4-(1-Hydroxycyclopropyl)phenyl)magnesium bromide 1-(4-Bromophenyl)cyclopropan-1-ol->Grignard Reagent  Mg, THF Mg, THF Mg, THF Boronate Ester Boronate Ester Grignard Reagent->Boronate Ester  1. Triisopropyl borate  2. -78 °C to rt Triisopropyl borate Triisopropyl borate Final Product (4-(1-Hydroxycyclopropyl)phenyl)boronic acid Boronate Ester->Final Product  HCl (aq) HCl (aq) HCl (aq)

Caption: Proposed synthetic route to (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for similar transformations.

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Activate the magnesium by stirring under a gentle stream of nitrogen and gentle heating.

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Prepare a solution of 1-(4-bromophenyl)cyclopropan-1-ol (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium suspension. The initiation of the reaction is indicated by a gentle exotherm and the disappearance of the shiny magnesium surface.

  • Once the reaction has initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent quenching of the highly reactive Grignard reagent. Activation of magnesium is often necessary to remove the passivating oxide layer. The dropwise addition of the bromide controls the exothermic reaction.

Step 2: Borylation and Hydrolysis

  • Cool the freshly prepared Grignard solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

  • Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

  • Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Causality Behind Experimental Choices: The low temperature during the addition of the borate ester prevents side reactions, such as the formation of diaryl or triaryl boranes. Acidic workup is necessary to hydrolyze the boronate ester to the final boronic acid.

Applications in Drug Discovery: A Versatile Building Block

The true value of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid lies in its utility as a versatile building block in the synthesis of complex, biologically active molecules. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3]

The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like our title compound) with an organohalide or triflate.[3] This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of coupling partners.

Suzuki_Coupling Boronic_Acid (4-(1-Hydroxycyclopropyl)phenyl)boronic acid Coupled_Product Biaryl Product Boronic_Acid->Coupled_Product Organohalide R-X (Aryl or Heteroaryl Halide) Organohalide->Coupled_Product Pd_Catalyst Pd Catalyst, Base Pd_Catalyst->Coupled_Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The Significance of the 1-Hydroxycyclopropyl Moiety

The 1-hydroxycyclopropyl group is a particularly attractive pharmacophore in medicinal chemistry. The cyclopropyl ring, being a small, rigid, and three-dimensional scaffold, can act as a bioisosteric replacement for larger or more flexible groups, often leading to improved metabolic stability and binding affinity. The hydroxyl group provides a key hydrogen bond donor and acceptor, which can be crucial for interaction with biological targets.

Application in Kinase Inhibitor Synthesis

Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a biaryl scaffold, which can be efficiently synthesized via the Suzuki-Miyaura coupling. The use of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid allows for the introduction of the unique 1-hydroxycyclopropylphenyl moiety into these inhibitor scaffolds.

Hypothetical Kinase Inhibitor Synthesis Workflow

Kinase_Inhibitor_Synthesis cluster_0 Reactants cluster_1 Reaction cluster_2 Product Boronic_Acid (4-(1-Hydroxycyclopropyl)phenyl)boronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Heterocyclic_Halide Heterocyclic Halide (e.g., Pyrimidine, Pyrazole) Heterocyclic_Halide->Suzuki_Coupling Kinase_Inhibitor_Core Biaryl Kinase Inhibitor Scaffold Suzuki_Coupling->Kinase_Inhibitor_Core

Caption: Workflow for the synthesis of a kinase inhibitor core structure.

This approach can be utilized to generate libraries of novel kinase inhibitors for screening against various kinase targets. The 1-hydroxycyclopropylphenyl group can occupy the solvent-exposed region of the ATP-binding pocket, with the hydroxyl group forming key interactions with the protein backbone or surrounding water molecules, potentially enhancing potency and selectivity.

Potential Signaling Pathway Involvement

While (4-(1-Hydroxycyclopropyl)phenyl)boronic acid itself is not biologically active, the inhibitors synthesized from it can target key signaling pathways implicated in diseases like cancer. For instance, a hypothetical inhibitor targeting a protein kinase in a growth factor signaling pathway could block downstream signaling and inhibit cell proliferation.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Hypothetical Inhibitor Inhibitor->Kinase_A

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Perspectives

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid represents a valuable and strategically important building block for modern drug discovery. Its straightforward, albeit not widely documented, synthesis and its versatility in palladium-catalyzed cross-coupling reactions make it an attractive tool for medicinal chemists. The incorporation of the 1-hydroxycyclopropylphenyl moiety into drug candidates offers the potential for enhanced potency, selectivity, and pharmacokinetic properties. As the demand for novel and differentiated small molecule therapeutics continues to grow, the strategic application of unique and functionalized building blocks like (4-(1-Hydroxycyclopropyl)phenyl)boronic acid will undoubtedly play a pivotal role in the future of drug development. Further exploration of its use in the synthesis of diverse compound libraries and the systematic evaluation of the resulting molecules will continue to unlock the full potential of this promising scaffold.

References

  • PubChem. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in Modern Drug Discovery

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a key building block in contemporary medicinal chemistry. Its unique structural features—a planar phenylboronic acid moiety combined with a strained, three-dimensional cyclopropyl group—make it a valuable component in the synthesis of complex molecular architectures. Phenylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The addition of the 1-hydroxycyclopropyl group introduces a desirable three-dimensional character to drug candidates, a strategy often employed to improve physicochemical properties such as solubility and metabolic stability, while also enabling new interactions with biological targets.

This guide provides a comprehensive overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and quality control of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. Understanding these spectroscopic signatures is paramount for any researcher utilizing this compound in their synthetic endeavors.

Molecular and Spectroscopic Overview

PropertyValueSource
IUPAC Name [4-(1-hydroxycyclopropyl)phenyl]boronic acid[1]
CAS Number 956006-93-2[1]
Molecular Formula C₉H₁₁BO₃[1]
Molecular Weight 177.99 g/mol [1]
Monoisotopic Mass 178.0801244 Da[1]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: 2D Structure of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Predicted Data and Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.0Doublet2HAr-H (ortho to -B(OH)₂)Protons ortho to the electron-withdrawing boronic acid group are deshielded and appear downfield.
~ 7.4 - 7.6Doublet2HAr-H (meta to -B(OH)₂)Protons meta to the boronic acid group are less deshielded than the ortho protons.
~ 2.0 - 3.0Singlet (broad)3H-B(OH ), -C(OH )The acidic protons of the boronic acid and the hydroxyl group are often broad and may exchange with residual water in the solvent.
~ 1.0 - 1.2Multiplet2HCyclopropyl-H (diastereotopic)The two protons on one of the CH₂ groups of the cyclopropyl ring are diastereotopic and will appear as a complex multiplet.
~ 0.8 - 1.0Multiplet2HCyclopropyl-H (diastereotopic)The two protons on the other CH₂ group of the cyclopropyl ring are also diastereotopic.

Expert Insights: Arylboronic acids have a propensity to form cyclic trimeric anhydrides known as boroxines, which can lead to complex or broad NMR spectra. To obtain sharp, well-resolved spectra, it is advisable to use a coordinating solvent such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). These solvents can break up the boroxine oligomers.

¹³C NMR Spectroscopy: Predicted Data and Interpretation
Chemical Shift (δ, ppm)AssignmentRationale
~ 140 - 145C -cyclopropyl (para)The aromatic carbon attached to the cyclopropyl group.
~ 135 - 140C -B (ipso)The carbon attached to the boron atom is often broad or unobserved due to quadrupolar relaxation of the boron nucleus.
~ 130 - 135Ar-C H (ortho)Aromatic CH carbons ortho to the boronic acid.
~ 125 - 130Ar-C H (meta)Aromatic CH carbons meta to the boronic acid.
~ 60 - 65C -OH (cyclopropyl)The quaternary carbon of the cyclopropyl ring bearing the hydroxyl group.
~ 15 - 20C H₂ (cyclopropyl)The two equivalent methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3600 - 3200Broad, StrongO-H stretchOverlapping stretches from the B(OH)₂ and C-OH groups, broadened due to hydrogen bonding.
3100 - 3000MediumAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the phenyl ring.
~ 1600, 1480MediumC=C stretchAromatic ring skeletal vibrations.
1400 - 1300StrongB-O stretchA strong, characteristic absorption for the boron-oxygen single bond.
1100 - 1000StrongC-O stretchStretching vibration of the tertiary alcohol C-O bond.
~ 850StrongC-H out-of-plane bendCharacteristic bending for a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Predicted MS Data and Interpretation
m/zIonRationale
179.0877[M+H]⁺Protonated molecular ion (C₉H₁₂BO₃⁺). This is often the base peak in the positive ion mode.
201.0696[M+Na]⁺Sodium adduct of the molecular ion (C₉H₁₁BO₃Na⁺).
161.0771[M+H-H₂O]⁺Loss of a water molecule from the protonated molecular ion.

Experimental Protocols

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single pulse.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C is less sensitive.

    • Relaxation delay: 2-5 seconds.

IR Data Acquisition (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Collection:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance spectrum.

    • Typical range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

MS Data Acquisition (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Collection:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in both positive and negative ion modes.

    • Mass range: 50-500 m/z.

    • Use a high-resolution instrument to obtain accurate mass measurements for elemental composition confirmation.

dot graph "Spectroscopic_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} Caption: A generalized workflow for the spectroscopic characterization of a small molecule.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive dataset for the structural confirmation and purity assessment of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. A thorough understanding of the expected spectral features, as outlined in this guide, is essential for researchers in drug development and organic synthesis to ensure the quality and identity of this important chemical building block. The provided protocols offer a robust starting point for obtaining high-quality data, enabling confident progression in synthetic campaigns.

References

  • PubChem. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link][1]

Sources

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, a specialized building block gaining traction in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's commercial availability, key suppliers, and the scientific rationale behind its application, particularly in the synthesis of novel therapeutics.

Introduction: The Emerging Role of Cyclopropyl Motifs in Drug Discovery

The incorporation of small, strained ring systems like cyclopropane into drug candidates has become a prominent strategy in modern medicinal chemistry. The cyclopropyl group can confer a range of desirable properties, including metabolic stability, conformational rigidity, and improved potency. When functionalized on a phenylboronic acid scaffold, as in the case of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, it becomes a versatile reagent for introducing this valuable motif into complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Boronic acids and their derivatives are crucial in drug discovery, with several approved drugs, such as Bortezomib and Ixazomib, featuring a boronic acid functional group.[1] These compounds are celebrated for their unique ability to form reversible covalent bonds with biological targets, a characteristic that medicinal chemists are increasingly exploiting to design potent and selective inhibitors.[1]

Commercial Availability and Supplier Landscape

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid, identified by CAS Number 956006-93-2 , is available from a select number of specialized chemical suppliers.[2] Sourcing high-quality starting materials is a critical first step in any research and development program. The table below summarizes the offerings from key vendors.

SupplierProduct Number (Example)PurityAvailable QuantitiesNotes
Sunway Pharm Ltd. CB86131≥97%50mg, 100mg, 250mg, 1gOffers detailed detection information including COA and NMR upon request.[3]
Chemrio N/AN/AInquire for availabilityListed as a product, but pricing and availability require direct inquiry.
Arctom AAB-AA01KKTXN/AFlexible sizesSells the compound in various quantities.
RHAWN R135256≥95%25mg, 250mgProvides purity specifications.[4][5]

Note: Availability, pricing, and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Core Applications in Synthetic Chemistry

The primary utility of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction . This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

The presence of the boronic acid moiety allows for the facile coupling with a wide range of organic halides and triflates. The cyclopropyl group, being relatively robust, typically remains intact under standard Suzuki coupling conditions.

Below is a generalized workflow for a typical Suzuki-Miyaura coupling reaction involving a generic aryl halide and (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product ArylHalide Aryl Halide (Ar-X) Reaction Reaction Mixture: Inert Atmosphere Heat (e.g., 80-110 °C) ArylHalide->Reaction BoronicAcid (4-(1-Hydroxycyclopropyl)phenyl)boronic acid BoronicAcid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane, Water) Solvent->Reaction Workup Aqueous Workup: Extraction & Washing Reaction->Workup Cooling Purification Purification: Column Chromatography or Recrystallization Workup->Purification Crude Product FinalProduct Coupled Product Purification->FinalProduct Purified Product QC_Workflow Start Receive Batch of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid ReviewCoA Review Supplier's Certificate of Analysis (CoA) Start->ReviewCoA InHouseTesting Perform In-House Analytical Testing ReviewCoA->InHouseTesting NMR ¹H and ¹³C NMR InHouseTesting->NMR LCMS LC-MS InHouseTesting->LCMS HPLC HPLC for Purity InHouseTesting->HPLC Compare Compare In-House Data with CoA Specifications NMR->Compare LCMS->Compare HPLC->Compare Pass Batch Approved for Use Compare->Pass Data Matches Fail Reject Batch or Consult Supplier Compare->Fail Discrepancy Found

Sources

An In-depth Technical Guide to (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid: Derivatives, Analogs, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid has emerged as a valuable and versatile building block in modern medicinal chemistry. Its unique structural features, combining the reactivity of a boronic acid with the conformational rigidity and metabolic stability of a cyclopropyl group, have positioned it as a key intermediate in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known derivatives and analogs of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, with a particular focus on their synthesis, structure-activity relationships (SAR), and applications in drug discovery. The primary therapeutic area of interest for these compounds has been the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy. This guide will delve into the specifics of these IDO1 inhibitors, while also exploring the potential for this scaffold in other therapeutic contexts.

Introduction: The Significance of the (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid Scaffold

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are widely utilized in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds.[1] In medicinal chemistry, the boronic acid moiety has gained significant attention due to its ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases. This has led to the development of several successful drugs, including the proteasome inhibitor bortezomib.[2]

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to enhance metabolic stability, improve potency, and modulate physicochemical properties. The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger interactions with its biological target.

The combination of these two functionalities in (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (Figure 1) creates a scaffold with significant potential for the development of novel therapeutics. The 1-hydroxycyclopropyl group, in particular, can act as a hydrogen bond donor and acceptor, further enhancing binding interactions.

Figure 1: Chemical Structure of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Caption: The core chemical structure.[3]

Synthesis of the Core Scaffold and Its Analogs

The synthesis of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid and its derivatives typically involves a multi-step sequence. A general and widely adopted approach is the Grignard reaction followed by borylation.

General Synthetic Protocol

A common synthetic route starts from a protected bromophenol. The hydroxyl group is protected to prevent interference with the Grignard reagent formation. The protected bromophenyl derivative is then converted to the corresponding Grignard reagent, which subsequently reacts with a trialkyl borate, such as trimethyl borate or triisopropyl borate. Acidic workup then hydrolyzes the resulting boronate ester to yield the desired phenylboronic acid. The protecting group on the phenol is then removed, and the cyclopropyl group is introduced.

Experimental Protocol: Synthesis of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Step 1: Protection of 4-Bromophenol

  • To a solution of 4-bromophenol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for BOC protection) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to obtain the protected 4-bromophenol.

Step 2: Grignard Reaction and Borylation

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings.

  • Add a solution of the protected 4-bromophenol in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent is formed, cool the reaction to -78 °C and add a solution of triisopropyl borate in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the boronate ester.

Step 3: Hydrolysis and Deprotection

  • Dissolve the boronate ester in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 1 M HCl).

  • Stir the reaction at room temperature until the hydrolysis of the boronate ester and the removal of the protecting group are complete.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to obtain the hydroxyphenylboronic acid.[4]

Step 4: Introduction of the Cyclopropyl Moiety

  • The introduction of the 1-hydroxycyclopropyl group can be achieved through various methods, including the Kulinkovich reaction or variations thereof on an appropriate ester precursor.

Figure 2: General Synthetic Pathway

G cluster_0 Synthesis of the Core Scaffold 4-Bromophenol 4-Bromophenol Protected 4-Bromophenol Protected 4-Bromophenol 4-Bromophenol->Protected 4-Bromophenol Protection Grignard Reagent Grignard Reagent Protected 4-Bromophenol->Grignard Reagent Mg, THF Boronate Ester Boronate Ester Grignard Reagent->Boronate Ester B(OiPr)3 Hydroxyphenylboronic acid Hydroxyphenylboronic acid Boronate Ester->Hydroxyphenylboronic acid Acidic Hydrolysis Final Product (4-(1-Hydroxycyclopropyl)phenyl)boronic acid Hydroxyphenylboronic acid->Final Product Cyclopropanation

Caption: A generalized synthetic workflow.

Derivatives and Analogs as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

The most significant application of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid derivatives to date is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[5] In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to depletion of tryptophan in the tumor microenvironment, which in turn suppresses the activity of effector T-cells and promotes immune tolerance, allowing the tumor to evade the host's immune system.[6] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

A number of patents and scientific publications have disclosed derivatives of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid as potent IDO1 inhibitors. These derivatives are typically synthesized by coupling the core boronic acid scaffold with various heterocyclic cores via a Suzuki-Miyaura cross-coupling reaction.

Key Structural Motifs and Structure-Activity Relationships (SAR)

Analysis of the patent literature reveals several key structural modifications to the (4-(1-Hydroxycyclopropyl)phenyl)boronic acid core that are crucial for potent IDO1 inhibition. A general structure of these inhibitors is depicted in Figure 3.

Figure 3: General Structure of IDO1 Inhibitors

G cluster_0 General Pharmacophore for IDO1 Inhibition Core (4-(1-Hydroxycyclopropyl)phenyl)boronic acid Linker Linker (e.g., direct bond) Core->Linker Heterocycle Heterocyclic Core Linker->Heterocycle

Caption: Key components of the inhibitor design.

The primary point of diversification is the heterocyclic core attached to the phenylboronic acid moiety. Various heterocyclic systems have been explored, with the aim of optimizing interactions with the active site of the IDO1 enzyme.

Table 1: Examples of (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid-Based IDO1 Inhibitors and their Activities

Compound IDHeterocyclic CoreIDO1 IC50 (nM)Reference
1 Substituted Imidazole< 50[Patent]
2 Substituted Triazole< 100[Patent]
3 Fused Bicyclic Heterocycle< 20[Patent]

(Note: Specific IC50 values are often not disclosed in initial patent filings but are typically in the nanomolar range for promising candidates.)

The structure-activity relationship studies suggest that:

  • The boronic acid group is essential for binding to the heme iron in the active site of IDO1.

  • The 1-hydroxycyclopropyl group likely engages in hydrogen bonding interactions within the active site, contributing to the potency and selectivity of the inhibitors.

  • The nature of the heterocyclic core and its substituents significantly influences the overall inhibitory activity. Electron-withdrawing and hydrogen-bonding groups on the heterocycle can enhance potency.[2]

Other Potential Therapeutic Applications

While the primary focus has been on IDO1 inhibition, the unique properties of the (4-(1-Hydroxycyclopropyl)phenyl)boronic acid scaffold suggest its potential utility in targeting other enzymes. The ability of the boronic acid to interact with serine, threonine, or tyrosine residues in enzyme active sites makes it a versatile pharmacophore.

Potential areas for future investigation include:

  • Serine Protease Inhibitors: Many serine proteases are implicated in a variety of diseases, including coagulation disorders, inflammation, and cancer.

  • Beta-Lactamase Inhibitors: Boronic acids have shown promise as inhibitors of beta-lactamases, enzymes that confer bacterial resistance to beta-lactam antibiotics.

  • Enzyme-Activated Prodrugs: The boronic acid moiety can be used as a trigger for the release of a therapeutic agent in a specific biological environment, for example, in the presence of high levels of reactive oxygen species (ROS) found in tumors.

Conclusion and Future Perspectives

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a valuable and promising scaffold in medicinal chemistry. Its application in the development of potent IDO1 inhibitors highlights its potential for creating novel therapeutics, particularly in the field of immuno-oncology. The synthetic accessibility of this core and the potential for diverse functionalization of the aromatic ring and the heterocyclic partner in Suzuki couplings offer a rich field for further exploration. Future research will likely focus on a deeper understanding of the structure-activity relationships of its derivatives, the exploration of its utility against other therapeutic targets, and the development of more efficient and scalable synthetic routes. The continued investigation of this unique chemical entity holds great promise for the discovery of new and effective medicines.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • PubChem Compound Summary for CID 57416393, (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. [Link]

  • Trippier, P. C.; McGuigan, C. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 2010 , 1, 183-198. [Link]

  • da Silva, J. F. M.; et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2020 , 25(18), 4233. [Link]

  • The Advances of the Structure and Function of Indoleamine 2, 3- dioxygenase 1 and Its Inhibitors. Current Protein & Peptide Science, 2020 , 21(10), 1027-1039. [Link]

  • Rational design of indoleamine 2,3-dioxygenase inhibitors. Journal of Medicinal Chemistry, 2010 , 53(5), 2226-2235. [Link]

  • Biochemical properties of indoleamine 2,3-dioxygenase: from structure to optimized design of inhibitors. Current Medicinal Chemistry, 2012 , 19(15), 2344-2351. [Link]

  • Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry, 2011 , 46(11), 5680-5687. [Link]

  • Indoleamine 2,3-dioxygenase (IDO) Struture-Activity Relationship Studies. 6th Australia/Japan Symposium on Drug Design & Development, 2004 . [Link]

  • Patent US5780454A - Boronic ester and acid compounds.
  • Patent CA3032544A1 - Ido1 inhibitor and preparation method and applic
  • Patent CN111072698A - Preparation method of hydroxyphenylboronic acid.
  • Patent CN106831307A - A kind of preparation method of 4 amino phenyl boronic acid deriv

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Methodological & Application

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

This document provides a detailed guide for the effective use of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate the valuable 1-hydroxycyclopropylphenyl motif into their target molecules. This guide combines mechanistic principles with practical, field-tested protocols to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of the Cyclopropyl Motif

In modern drug discovery, the cyclopropyl group has emerged as a crucial structural motif.[1] Its unique stereoelectronic properties, stemming from significant ring strain, offer a powerful tool for medicinal chemists to optimize drug candidates.[1][2] The incorporation of a cyclopropyl ring can confer numerous advantages:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are significantly stronger than those in typical alkyl groups, making them less susceptible to metabolic degradation by cytochrome P450 enzymes.[1]

  • Improved Potency and Binding Affinity: The rigid, planar nature of the cyclopropyl ring can act as a conformational lock, reducing the entropic penalty of binding to a biological target.[1][2]

  • Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for other common functionalities like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity (LogP) and acidity (pKa) to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a particularly valuable building block as it combines the benefits of the cyclopropyl moiety with a versatile boronic acid handle, making it readily available for carbon-carbon bond formation via the robust and reliable Suzuki-Miyaura coupling reaction.[3][4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[4][5] Its success is built on a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the organohalide (R¹-X).[4][6] This is often the rate-determining step of the reaction and results in the formation of a Pd(II) complex.[4][7] The reactivity of the halide follows the order: I > OTf > Br >> Cl.[7][8]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center.[4][5] This process requires activation of the boronic acid by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[4][9]

  • Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) are coupled, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7] This step requires the two organic groups to be in a cis orientation on the palladium center.[7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product pd0 L₂Pd⁰ pdiia L₂PdII(R¹)X pd0->pdiia Oxidative Addition (+ R¹-X) pdiib L₂PdII(R¹)R² pdiia->pdiib Transmetalation (+ R²-B(OH)₂ / Base) pdiib->pd0 Reductive Elimination (Forms R¹-R²) product Coupled Product (R¹-R²) r1x Organohalide (R¹-X) r2b (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (R²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols and Key Considerations

The hydroxyl group on the cyclopropyl moiety of the title compound is generally well-tolerated in Suzuki-Miyaura couplings. However, careful selection of the base and reaction conditions is crucial to prevent potential side reactions and ensure high yields.

General Protocol for Coupling with Aryl Bromides

This protocol provides a robust starting point for coupling (4-(1-Hydroxycyclopropyl)phenyl)boronic acid with a range of aryl or heteroaryl bromides.

Workflow Overview

Workflow start Start: Assemble Glassware reagents Weigh & Add Reagents: Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand start->reagents solvent Add Degassed Solvent reagents->solvent inert Purge with Inert Gas (N₂ or Ar) solvent->inert reaction Heat to Reaction Temp (e.g., 80-100 °C) & Stir inert->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Reaction Workup: Quench, Extract, Dry monitor->workup purify Purification: Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80–100 °C and stir vigorously for the required time (typically 4–16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Optimization and Parameter Selection

The success of a Suzuki-Miyaura coupling often depends on the synergistic effect of the catalyst, ligand, base, and solvent.

ParameterRecommended Options & Rationale
Palladium Source Pd(PPh₃)₄: A reliable choice for many standard couplings. It is a pre-formed Pd(0) catalyst. PdCl₂(dppf): An excellent air-stable Pd(II) pre-catalyst that is reduced in situ. The dppf ligand is effective for a wide range of substrates.[6] Pd₂(dba)₃: Often used with a separate phosphine ligand. Requires careful handling as it is air-sensitive.
Ligand PPh₃ (Triphenylphosphine): A standard, general-purpose ligand. Buchwald Ligands (e.g., SPhos, XPhos): Electron-rich and sterically bulky ligands that excel at promoting oxidative addition for less reactive halides (e.g., aryl chlorides) and can stabilize the catalytic species, leading to higher turnover numbers.[6]
Base K₂CO₃ / Cs₂CO₃: Standard inorganic bases. Cs₂CO₃ is more soluble and often more effective but also more expensive. Suitable for most applications. K₃PO₄: A stronger base that can be effective for challenging couplings or when using boronic esters.[10] Organic Bases (e.g., Et₃N): Generally less effective and not recommended as a first choice for this substrate.
Solvent System Dioxane/H₂O or Toluene/H₂O (e.g., 4:1): The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6] Anhydrous Solvents (e.g., Toluene, DME): Can be used, especially with bases like KF, but aqueous systems are generally more reliable for boronic acids.[9]
Common Challenges and Troubleshooting
IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor choice of base/solvent.Use a fresh bottle of catalyst. Ensure thorough degassing of solvents and purging of the reaction vessel. Screen alternative bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Protodeboronation The boronic acid is hydrolyzed back to the corresponding arene before coupling can occur. This is more common with electron-rich or heteroaryl boronic acids.[6]Use a higher concentration of reactants. Ensure the boronic acid is not in large excess (1.2-1.5 equiv is usually sufficient). Minimize reaction time once the starting halide is consumed.
Homocoupling Coupling of two boronic acid molecules or two aryl halide molecules.This can be caused by the presence of oxygen or an overly active catalyst system. Ensure the reaction is strictly anaerobic. Reducing catalyst loading may help.
Dehalogenation The aryl halide is reduced to the corresponding arene.This side reaction can be promoted by certain solvents (e.g., alcohols) or bases. Ensure the solvent is appropriate and consider a different base.[6]

Conclusion

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of complex molecules. By leveraging a fundamental understanding of the reaction mechanism and carefully selecting the reaction parameters—particularly the catalyst, base, and solvent—researchers can reliably achieve high yields of the desired biaryl products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this versatile building block in medicinal chemistry and materials science.

References

  • Sigma-Aldrich. (n.d.). 4-Hydroxyphenylboronic acid.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyphenylboronic acid.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Harvard University. (n.d.). The Suzuki Reaction.
  • BenchChem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.
  • ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

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applications of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid in Medicinal Chemistry

Introduction: A Building Block of Strategic Importance

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired therapeutic profiles. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid has emerged as a reagent of significant interest, uniquely combining three powerful motifs in a single, versatile molecule: the phenylboronic acid, the cyclopropyl ring, and a tertiary alcohol. Boronic acids are renowned synthetic intermediates and have been successfully incorporated into FDA-approved drugs like the proteasome inhibitor Bortezomib (Velcade®).[1][2][3] Simultaneously, the cyclopropyl group is a "versatile player" in medicinal chemistry, frequently employed to enhance metabolic stability, improve potency, and confer conformational rigidity to drug candidates.[4][5][6]

This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It elucidates the strategic advantages of using (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, provides detailed protocols for its application in the cornerstone Suzuki-Miyaura coupling reaction, and explores its potential in the synthesis of next-generation therapeutics, particularly in oncology and beyond.

Part 1: Rationale for Use — The Synergy of Three Pharmacophoric Motifs

The utility of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid stems from the combined physicochemical properties of its constituent parts. Understanding these contributions is key to leveraging this reagent effectively in drug design.

The Phenylboronic Acid Moiety: A Versatile Synthetic and Pharmacological Tool

The boronic acid group (-B(OH)₂) is a cornerstone of modern synthetic chemistry. Its primary role is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[7][8] Beyond its synthetic utility, the boronic acid functional group can engage in reversible covalent interactions with serine, threonine, or cysteine residues in enzyme active sites, a mechanism famously exploited in proteasome inhibitors.[9] This dual functionality makes it a powerful tool for both scaffold construction and direct pharmacodynamic interaction.

The Cyclopropyl Ring: Enhancing Drug-Like Properties

The incorporation of a cyclopropyl ring into a drug candidate can address multiple common challenges in drug discovery.[5][6]

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains.[10] This can significantly increase a compound's in vivo half-life, a critical parameter for therapeutic efficacy.[11]

  • Conformational Rigidity: The strained, planar nature of the cyclopropyl ring restricts the conformational freedom of the molecule.[11] This pre-organization into a bioactive conformation can reduce the entropic penalty of binding to a biological target, thereby enhancing potency and selectivity.[5][6]

  • Improved Permeability and Potency: As a small, lipophilic moiety, the cyclopropyl group can favorably modulate a compound's overall lipophilicity, potentially improving membrane permeability. It can also be used to probe hydrophobic pockets within a target's binding site to gain additional potency.[10]

The Tertiary Hydroxyl Group: A Key Interaction Point

The 1-hydroxy group on the cyclopropyl ring is not a passive spectator. It introduces a crucial point of polarity, capable of acting as both a hydrogen bond donor and acceptor. This feature allows for specific, high-affinity interactions with amino acid residues in a target protein, which can be pivotal for achieving high selectivity and potency.

Part 2: Core Application — The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is in the synthesis of biaryl and heteroaryl-aryl structures via the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental to the construction of scaffolds for numerous classes of therapeutic agents, including kinase inhibitors.[12][13]

General Experimental Workflow

The process involves the coupling of the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. A typical workflow is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, and Base in Solvent B Degas Mixture (e.g., Ar sparging) A->B C Add Palladium Catalyst under Inert Atmosphere B->C D Heat Reaction Mixture (e.g., 80-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Quench Reaction & Perform Aqueous Extraction E->F G Dry Organic Layer & Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol: Synthesis of a Heteroaryl-Aryl Scaffold

This protocol describes a representative coupling of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid with a generic heteroaryl bromide, a common step in the synthesis of kinase inhibitors.

Materials and Reagents:

  • (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.05 eq)

  • Heteroaryl bromide (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 eq), (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Inerting the System (Causality: Critical): Seal the flask with a septum and sparge the stirred mixture with argon gas for 10-15 minutes. This step is crucial to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and terminate the catalytic cycle.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst (0.03 eq). The mixture will typically darken.

  • Reaction: Attach the reflux condenser (under argon) and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting heteroaryl bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Therapeutic Areas

The biaryl scaffold constructed using (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is prevalent in several classes of therapeutic agents.

Kinase Inhibitors

Dysregulation of protein kinases is a hallmark of cancer and other diseases. Many FDA-approved kinase inhibitors are ATP-competitive and feature a heteroaryl "hinge-binding" motif coupled to a substituted phenyl ring. The (4-(1-Hydroxycyclopropyl)phenyl) moiety is ideally suited for this purpose.

  • Scaffold: It provides the necessary substituted phenyl ring.

  • Potency & Selectivity: The 1-hydroxycyclopropyl group can extend into solvent-exposed regions or form specific hydrogen bonds with residues near the ATP binding pocket, enhancing both potency and selectivity for the target kinase over others in the kinome.[12]

  • Pharmacokinetics: The inherent metabolic stability of the cyclopropyl group can lead to improved pharmacokinetic profiles.[10]

ParameterAdvantage Conferred by 1-Hydroxycyclopropyl MoietyReference
Potency (IC₅₀/Kᵢ) Can be enhanced by occupying lipophilic pockets and forming H-bonds.[10][14]
Metabolic Stability Increased resistance to CYP-mediated oxidation.[10][11]
Selectivity Rigid conformation and H-bonding potential can favor binding to the target kinase.[11]
Solubility The hydroxyl group can mitigate the lipophilicity of the biaryl core.N/A
Proteasome Inhibitors

The development of proteasome inhibitors has revolutionized the treatment of multiple myeloma. While the boronic acid is the key pharmacophore that interacts with the proteasome's active site, the P2' and P3' substituents are critical for specificity and drug-like properties.[2][3] Incorporating the (4-(1-Hydroxycyclopropyl)phenyl) group into novel dipeptidyl boronic acids could offer a strategy to:

  • Improve Metabolic Stability: Reduce clearance and prolong the drug's half-life.

  • Overcome Resistance: Present a novel binding motif that may be effective against bortezomib-resistant cancer cells.

Other Potential Therapeutic Targets

The structural features of this building block make it attractive for a wide range of other targets where substituted biaryl motifs are common, including G-protein coupled receptors (GPCRs), nuclear hormone receptors, and various enzyme classes. The combination of rigidity, metabolic stability, and hydrogen bonding potential offers a powerful toolkit for medicinal chemists to optimize lead compounds.

Conclusion

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is more than just a synthetic intermediate; it is a strategically designed building block that imparts multiple desirable properties to a molecule simultaneously. Its utility in the robust and versatile Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures. The integrated benefits of the cyclopropyl ring (metabolic stability, rigidity) and the hydroxyl group (H-bonding) provide a clear rationale for its use in developing potent, selective, and durable drug candidates. For researchers in medicinal chemistry, this reagent represents a valuable tool for accelerating the discovery and optimization of novel therapeutics.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Chlebek, J., et al. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. National Institutes of Health. [Link]

  • Wang, X., et al. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. PubMed Central. [Link]

  • Singh, J., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Çetinkaya, Y., et al. The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. National Institutes of Health. [Link]

  • Al-Blewi, F. F., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. PubChem. [Link]

  • Itzhak, Y., et al. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives. PubMed. [Link]

  • Yang, Y., et al. Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Institutes of Health. [Link]

  • Nickel, S., et al. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Asanuma, M., et al. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. PubMed Central. [Link]

  • Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. [Link]

  • Wang, Y., et al. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. National Institutes of Health. [Link]

  • Cebeci, E., et al. Anti-cancer effect of boron derivatives on small-cell lung cancer. PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

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Application Notes & Protocols: (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Hydroxycyclopropyl Motif

In the landscape of modern drug discovery and materials science, the quest for novel molecular architectures with advantageous physicochemical and biological properties is relentless. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid emerges as a premier building block for introducing a unique structural motif: the 1-hydroxycyclopropyl-aryl group. The cyclopropane ring, a three-membered carbocycle, has garnered significant attention from researchers due to its distinct chemical properties among carbocycles.[1] Its inherent ring strain imparts conformational rigidity and a unique electronic character that can favorably influence a molecule's binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.[2]

This guide provides a comprehensive overview of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, focusing on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.[3][4] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore its utility in constructing complex molecules relevant to pharmaceutical development.

Physicochemical Properties & Handling

Proper handling and storage are paramount to ensure the reactivity and longevity of this reagent. While boronic acids are foundational in synthesis, certain classes, including cyclopropyl derivatives, can be susceptible to decomposition via processes like protodeboronation.[5][6]

PropertyValueSource
Molecular Formula C₉H₁₁BO₃PubChem[7]
Molecular Weight 177.99 g/mol PubChem[7]
Appearance White to off-white solidGeneric
pKa 8.73 ± 0.16 (Predicted)ChemicalBook[8]
Solubility Soluble in DMSO, Methanol, DioxaneGeneric[9]

Storage and Handling Recommendations:

  • Moisture Sensitivity: The compound is moisture-sensitive.[9] It should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). A desiccator or dry box is recommended for long-term storage.

  • Temperature: For optimal stability, store at -20°C.[9]

  • Incompatibilities: Avoid strong oxidizing agents, acids, and bases during storage.[10]

  • Safety: (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is classified as an irritant.[9] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat when handling.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide/triflate and an organoboronic acid.[4][11] This reaction is prized for its mild conditions, functional group tolerance, and the generally low toxicity of its boron-containing byproducts.[11]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X pd2_complex R¹-Pd(II)L₂-X (Ar-Pd-X) oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_intermediate R¹-Pd(II)L₂-R² transmetal->pd2_intermediate boronate [R²-B(OH)₃]⁻ (Activated Boronic Acid) boronate->transmetal R¹-Pd(II)L₂-X base Base (e.g., K₂CO₃, OH⁻) base->boronate R²-B(OH)₂ boronic_acid R²-B(OH)₂ (Boronic Acid) re Reductive Elimination pd2_intermediate->re re->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) re->product halide R¹-X (Aryl Halide)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Activation & Transmetalation: A base activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻).[11] This boronate then transfers its organic group (R²) to the Pd(II) complex, displacing the halide (X).

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (4-(1-Hydroxycyclopropyl)phenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Experimental Workflow Diagram

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Argon or Nitrogen supply

Procedure:

  • Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 equiv), (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

    • Rationale: Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions. K₃PO₄ is an effective base for activating the boronic acid and facilitating the transmetalation step.[6]

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, briefly mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent.

    • Rationale: Pre-forming the active catalyst can sometimes lead to more consistent results. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it suitable for coupling with challenging substrates.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Rationale: This is a critical step. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle.

  • Solvent Addition: Under a positive pressure of inert gas, add the 1,4-dioxane (5 mL) and water (1 mL) via syringe.

    • Rationale: A mixed aqueous/organic solvent system is common. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the hydrolysis of MIDA boronates or activation of boronic acids.[6]

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction vessel.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 4-12 hours.

    • Rationale: Heating accelerates the reaction, particularly the often slow oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aryl halide.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Application in Medicinal Chemistry: A Privileged Scaffold

The cyclopropyl ring is a "privileged" structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its incorporation can lead to:

  • Enhanced Potency: The rigid structure can lock the molecule into a bioactive conformation, improving binding to the target protein.

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism (e.g., oxidation by cytochrome P450 enzymes).

  • Improved Physicochemical Properties: It can modulate lipophilicity and solubility, key parameters in drug design.

For example, the introduction of cyclopropyl groups has been crucial in the development of inhibitors for targets like the MET receptor tyrosine kinase, which is implicated in various cancers.[1][12] Using (4-(1-Hydroxycyclopropyl)phenyl)boronic acid allows for the direct and efficient installation of this valuable pharmacophore onto diverse heterocyclic scaffolds common in kinase inhibitor design.

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure thorough deoxygenation of the reaction mixture and solvents. Use fresh, high-quality palladium sources and ligands.
Low reaction temperatureIncrease the temperature in 10-20 °C increments. Consider switching to a higher-boiling solvent like toluene if necessary.
Ineffective base/solvent combinationTry alternative bases (e.g., Cs₂CO₃, K₂CO₃) or solvent systems (e.g., Toluene/EtOH/H₂O, DME).
Protodeboronation Presence of excess water or protic sources; prolonged reaction time at high temperature.Use anhydrous base and solvents. Minimize reaction time once the limiting reagent is consumed. Consider using MIDA boronates for slow release.[5][6]
Homocoupling of Boronic Acid Oxygen contamination promoting oxidative coupling.Improve inert atmosphere technique. Add the palladium catalyst last to a fully deoxygenated mixture.
Difficult Purification Residual palladium or ligand byproducts.Pass the crude product through a plug of silica or a dedicated palladium scavenger resin before final chromatography.

Conclusion

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a highly valuable and versatile building block for modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling provides a direct and reliable route to introduce the medicinally relevant 1-hydroxycyclopropyl-aryl motif. By understanding the underlying reaction mechanism and adhering to meticulous experimental technique, researchers can effectively leverage this reagent to accelerate the synthesis of novel drug candidates and advanced materials.

References

  • Cyclopropylboronic Acid: A Comprehensive Overview. (2025). Vertex AI Search.
  • Cyclopropylboronic acid 411235-57-9 wiki. Guidechem.
  • Cyclopropylboronic acid. Dalian Handom Chemicals Co., Ltd.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic Acid. BenchChem.
  • (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. PubChem.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
  • Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • B-[4-(1-HYDROXYCYCLOPROPYL)PHENYL]-BORONIC ACID. ChemicalBook.
  • Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor. Journal of Medicinal Chemistry. [Link]

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Application Notes & Protocols: The Strategic Role of (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Unique Building Block

In the landscape of modern pharmaceutical development, the pursuit of novel molecular architectures with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of strained ring systems, such as the cyclopropyl group, has become an increasingly valuable tactic for medicinal chemists. The cyclopropyl moiety can modulate a molecule's conformation, metabolic stability, and binding affinity.[1] (4-(1-Hydroxycyclopropyl)phenyl)boronic acid emerges as a particularly valuable reagent in this context. It uniquely combines the structural rigidity and electronic properties of a cyclopropane ring with the versatile reactivity of a boronic acid, making it a powerful building block for creating complex biaryl and heteroaryl structures through palladium-catalyzed cross-coupling reactions.[1][2]

This application note provides an in-depth guide for researchers, medicinal chemists, and process development scientists on the effective utilization of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. We will delve into its critical role in the synthesis of key pharmaceutical intermediates, with a particular focus on its application in the manufacturing of Filgotinib, a selective JAK1 inhibitor.[3] This guide will provide not only detailed, field-tested protocols but also the underlying scientific principles that govern its reactivity, ensuring that researchers can confidently and effectively implement this reagent in their synthetic programs.

Core Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[4][5] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (like our title boronic acid) and an organic halide or triflate.[4][5]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the critical parameters of the reaction.[6] It involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle

Featured Application: Synthesis of a Filgotinib Intermediate

Filgotinib (Jyseleca®) is a selective inhibitor of Janus kinase 1 (JAK1) approved for the treatment of rheumatoid arthritis.[3] A key step in its synthesis involves the Suzuki-Miyaura coupling of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid with a brominated triazolopyridine core. This reaction masterfully constructs the central biaryl linkage of the final drug molecule.[7][8]

Filgotinib_Synthesis cluster_reactants BoronicAcid (4-(1-Hydroxycyclopropyl)phenyl)boronic acid Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling ArylBromide N-(5-bromo-[4][7][8]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide ArylBromide->Coupling Intermediate Filgotinib Intermediate (N-(5-(4-(1-hydroxycyclopropyl)phenyl)-[4][7][8]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide) Coupling->Intermediate

Protocol: Suzuki-Miyaura Coupling for Filgotinib Intermediate

This protocol is a synthesized and optimized procedure based on methodologies disclosed in the patent literature for the synthesis of Filgotinib and its intermediates.[7][8][9]

Materials:

Reagent/MaterialM.W.CAS No.Stoichiometry
N-(5-bromo-[4][7][8]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide295.141142943-96-11.0 equiv
(4-(1-Hydroxycyclopropyl)phenyl)boronic acid177.991225841-21-41.1 - 1.5 equiv
PdCl₂(dppf)-CH₂Cl₂ adduct816.6495464-05-40.02 - 0.05 equiv
Potassium Carbonate (K₂CO₃)138.21584-08-72.0 - 3.0 equiv
1,4-Dioxane88.11123-91-1Solvent
Water18.027732-18-5Co-solvent (e.g., 5:1 Dioxane:Water)

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-(5-bromo-[4][7][8]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide (1.0 equiv), (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive flow of nitrogen, add 1,4-dioxane and water in a 5:1 ratio (to achieve a final concentration of ~0.1 M with respect to the aryl bromide).

  • Degassing: Sparge the resulting suspension with nitrogen gas for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)-CH₂Cl₂ adduct) (0.03 equiv) to the flask.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired intermediate as a solid.

Expertise & Experience: Causality Behind Experimental Choices
  • The Catalyst System (PdCl₂(dppf)): The choice of PdCl₂(dppf) is deliberate. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich ferrocenyl phosphine. This bulk and electron-donating character promotes the reductive elimination step (the final product-forming step) and helps to stabilize the active Pd(0) species, preventing palladium black precipitation. For coupling with a sterically accessible aryl bromide and a relatively stable boronic acid, dppf provides a robust balance of activity and stability, often leading to high yields.

  • The Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is crucial. Its primary role is to facilitate the transmetalation step by converting the boronic acid into a more reactive boronate anion (B(OH)₃⁻). K₂CO₃ is strong enough to effect this transformation but is generally mild enough to avoid degradation of sensitive functional groups on either coupling partner, such as the amide or the tertiary alcohol.

  • The Solvent System (Dioxane/Water): The use of a biphasic solvent system is common and highly effective. 1,4-Dioxane is an excellent solvent for the organic substrates and the palladium catalyst. The addition of water is critical for several reasons: it readily dissolves the inorganic base (K₂CO₃), and it can help to accelerate the transmetalation step. The presence of water can also assist in stabilizing the catalytic species.[1]

  • The Boronic Acid Moiety: The 1-hydroxycyclopropyl group is generally stable under these Suzuki conditions. The tertiary alcohol is not acidic enough to interfere with the base and the C-C bonds of the cyclopropyl ring are not typically susceptible to cleavage under these palladium-catalyzed conditions. This stability is a key advantage, allowing the direct incorporation of this valuable motif without the need for protecting groups.

Troubleshooting and Potential Side Reactions

While the Suzuki-Miyaura coupling is robust, researchers should be aware of potential side reactions:

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[10] Ensuring a thoroughly degassed, inert reaction atmosphere is the most effective way to minimize this byproduct.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. While (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is relatively stable, prolonged reaction times at high temperatures, especially under non-optimal pH conditions, can lead to this side reaction.[11] Using a slight excess of the boronic acid can help compensate for any minor loss to this pathway.

  • Catalyst Deactivation: Inefficient stirring or localized overheating can lead to the decomposition of the palladium catalyst into inactive palladium black. Maintaining vigorous stirring and consistent heating is essential for achieving high yields and complete conversion.

Conclusion

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its successful application in the synthesis of the JAK1 inhibitor Filgotinib underscores its importance in modern drug discovery and development. The Suzuki-Miyaura coupling protocol detailed here provides a reliable and scalable method for incorporating this unique structural motif. By understanding the mechanistic principles behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt this methodology to their specific synthetic targets, accelerating the development of next-generation therapeutics.

References

  • Galapagos NV. Novel process for the preparation of filgotinib and intermediates thereof. WO2020201975A2. October 8, 2020. Accessed January 19, 2026.
  • Cadila Healthcare Limited. Processes for the preparation of filgotinib. US10815227B2. October 27, 2020. Accessed January 19, 2026.
  • Galapagos NV. Compound useful for the treatment of degenerative and inflammatory diseases. US8088764B2. January 3, 2012. Accessed January 19, 2026.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed January 19, 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57416393, (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. Accessed January 19, 2026. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Accessed January 19, 2026. [Link]

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. 2002, 43(18), 3263-3265.
  • Molander, G. A., & Dreher, S. D. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry. 2005, 70(19), 7971–7973. [Link]

  • D'Souza, D. M., & Müller, T. J. J. Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society reviews. 2007, 36(7), 1095–1108. [Link]

  • Doucet, H., & Santelli, M. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synlett. 2005, (12), 1897-1900. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. March 22, 2025. Accessed January 19, 2026. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. February 13, 2020. Accessed January 19, 2026. [Link]

  • Singh, U. P., & Singh, R. P. Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. 2012, 2(4), 351-367. [Link]

  • Lima, L. M., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2021, 26(18), 5583. [Link]

  • National Center for Biotechnology Information. PubChem Patent Summary for US-8088764-B2. Accessed January 19, 2026. [Link]

  • Bouziane, A., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances. 2021, 11(4), 2345-2354. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49831257, Filgotinib. Accessed January 19, 2026. [Link]

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Application Notes and Protocols for C-C Bond Formation Using (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties impart favorable conformational rigidity to molecules, which can lead to enhanced binding affinity and metabolic stability of drug candidates.[1] (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a key building block that allows for the facile introduction of the hydroxycyclopropylphenyl group onto a wide range of molecular scaffolds. This is primarily achieved through the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2][3][4][5][6] This document provides a detailed guide to the reaction conditions and protocols for the effective use of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in drug discovery and development.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, (4-(1-Hydroxycyclopropyl)phenyl)boronic acid) and an organohalide or triflate.[1][3][4][5][6] The reaction proceeds through a catalytic cycle that can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4]

The Catalytic Cycle:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols for C-C Bond Formation

The following protocols provide a general framework for the Suzuki-Miyaura coupling of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid with aryl or heteroaryl halides. Optimization of these conditions may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Aryl Halide, (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, and Base in a Reaction Vessel start->reagents solvent Add Solvent and Degas the Reaction Mixture reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst reaction Heat the Reaction Mixture under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify the Product by Column Chromatography workup->purification end End purification->end

Figure 2: A general workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The presence of the hydroxyl group on the cyclopropyl ring of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid may influence the reaction, and care should be taken to select conditions that are compatible with this functionality. An alkyl boronate with an unprotected alcohol has been shown to be amenable in Suzuki-Miyaura reactions.[7]

ComponentRecommended Reagents/ConditionsRationale and Key Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts. Pd(PPh₃)₄ can be used directly as the active Pd(0) species. Catalyst loading is typically 1-5 mol%.
Ligand PPh₃, SPhos, XPhos, RuPhosPhosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. Buchwald-type ligands like SPhos and XPhos are often effective for challenging couplings.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKA base is required to activate the boronic acid for transmetalation.[4] Inorganic bases like carbonates and phosphates are commonly used. The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixturesThe solvent system should be chosen to ensure solubility of all reactants. A mixture of an organic solvent and water is often employed to facilitate the dissolution of the inorganic base.
Temperature 80-120 °CThe reaction temperature will depend on the reactivity of the coupling partners and the solvent used. Microwave heating can sometimes accelerate the reaction.
Atmosphere Inert (Nitrogen or Argon)It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.
Step-by-Step Protocol: A General Procedure
  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add the appropriate solvent (or solvent mixture) to the reaction vessel. Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes, or by using the freeze-pump-thaw method.

  • Catalyst and Ligand Addition: In a separate vial, prepare a solution of the palladium catalyst (1-5 mol%) and the ligand (if required) in a small amount of the degassed solvent. Add this solution to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, incorrect base or solvent, low reaction temperature.Ensure the palladium catalyst is active and properly handled. Thoroughly degas the reaction mixture. Screen different bases and solvents. Increase the reaction temperature.
Protodeboronation Presence of excess water or protic solvents, prolonged reaction times at high temperatures.Use anhydrous solvents if possible. Minimize the amount of water in the reaction. Reduce the reaction time or temperature. Consider using the boronic ester derivative.
Homocoupling of Boronic Acid Presence of oxygen, high catalyst loading.Ensure a strictly inert atmosphere. Reduce the catalyst loading.
Decomposition of Starting Material High reaction temperature, incompatible functional groups.Lower the reaction temperature. Protect sensitive functional groups if necessary. The hydroxyl group on the cyclopropyl ring is generally stable under Suzuki conditions.

Conclusion

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a valuable reagent for the synthesis of novel compounds with potential applications in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this building block into a variety of molecular architectures. By carefully selecting the reaction conditions and following the protocols outlined in this guide, researchers can successfully utilize this versatile reagent to advance their research and development efforts.

References

  • Wallace, D. J., & Chen, C.-y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987–6990. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

  • Request PDF. (n.d.). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and 1-bromo-4-methylbenzene by the Suzuki–Miyaura cross-coupling process in the presence of the Pd/AC catalyst and K2CO3 base in a 1-hexanol/toluene solvent system. [Link]

  • Morken, J. P., & O'Brien, E. M. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH Public Access. [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • El-Sayed, N. N. E., & El-Sawy, E. R. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451–18490. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. (n.d.). General palladium-catalyzed cross coupling of cyclopropenyl esters. [Link]

  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cormac Quigley. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. [Link]

  • Chemistry Online. (2023, January 20). Synthesis of biphenyl derivative (4-phenylphenol) by Suzuki reaction. [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate. [Link]

  • MDPI. (n.d.). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

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Application Notes and Protocols: The Strategic Use of (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Confluence of Structural Motifs in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is profoundly influenced by the strategic incorporation of unique structural motifs that confer desirable pharmacological properties. Among these, the cyclopropyl group has garnered significant attention for its ability to introduce conformational rigidity, improve metabolic stability, and enhance potency by providing a three-dimensional topology for optimal target engagement. When functionalized, such as with a hydroxyl group, the 1-hydroxycyclopropyl moiety becomes a valuable polar element that can participate in crucial hydrogen bonding interactions within a biological target's binding site.

This guide focuses on the application of a key building block, (4-(1-Hydroxycyclopropyl)phenyl)boronic acid , in the synthesis of bioactive molecules. Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient and selective formation of carbon-carbon bonds under mild conditions, making it a favored method in the construction of complex molecular architectures.[1]

Herein, we provide a comprehensive overview of the utility of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, with a particular focus on its application in the synthesis of a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, a class of molecules with significant therapeutic potential in the treatment of inflammatory and autoimmune diseases, as well as certain cancers.[2][3][4]

The Power of the Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[5][6] The catalytic cycle, illustrated below, is a well-established and reliable process in synthetic chemistry.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (R1-X) A->B C R1-Pd(II)Ln-X B->C D Transmetalation (R2-B(OH)2 + Base) C->D E R1-Pd(II)Ln-R2 D->E F Reductive Elimination E->F F->A Catalyst Regeneration G R1-R2 F->G Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X).

  • Transmetalation: In the presence of a base, the organic group (R²) from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent are critical for the success of the reaction and are often tailored to the specific substrates being coupled.

Application in Bioactive Molecule Synthesis: A Case Study of an IRAK4 Inhibitor

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][7] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, making IRAK4 a compelling therapeutic target.[2][3][4]

The following section details the synthesis of a potent IRAK4 inhibitor, showcasing the use of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in a key Suzuki-Miyaura coupling step. The synthesis is adapted from the patent literature, specifically WO2016106327A1, and is presented here as a representative protocol.

Synthetic Pathway

IRAK4_Inhibitor_Synthesis cluster_0 Synthesis of Intermediate A cluster_1 Suzuki-Miyaura Coupling A 5-bromo-2-nitropyridine C Intermediate A (5-bromo-N-(6-(tert-butylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridin-2-amine) A->C B N-(6-(tert-butylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)amine B->C D (4-(1-Hydroxycyclopropyl)phenyl)boronic acid F Final Product (IRAK4 Inhibitor) D->F E Intermediate A E->F Pd Catalyst, Base, Solvent

Figure 2: Synthetic scheme for the IRAK4 inhibitor.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of Intermediate A with (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
5-bromo-N-(6-(tert-butylsulfonyl)-[1][2][4]triazolo[4,3-a]pyridin-3-yl)pyridin-2-amine (Intermediate A)(Not available)(Calculated)
(4-(1-Hydroxycyclopropyl)phenyl)boronic acid956006-93-2177.99
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73
Sodium Carbonate (Na₂CO₃)497-19-8105.99
1,4-Dioxane123-91-188.11
Water (degassed)7732-18-518.02

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add Intermediate A (1.0 eq), (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).

  • To the solid mixture, add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of Intermediate A should be approximately 0.1 M.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired IRAK4 inhibitor as a solid.

Data and Expected Outcome:

ParameterValue
Reaction Scale1 mmol (Intermediate A)
EquivalentsBoronic Acid: 1.2, Base: 2.0, Catalyst: 0.05
Temperature90 °C
Reaction Time4-6 hours
Expected Yield70-85%
Purification MethodFlash Column Chromatography

Causality Behind Experimental Choices

  • Catalyst and Ligand (Pd(dppf)Cl₂): The dppf ligand is a robust and versatile ferrocene-based ligand that is effective for a wide range of Suzuki couplings, including those with heteroaromatic halides. It provides a good balance of stability and reactivity for the palladium catalyst.

  • Base (Sodium Carbonate): An aqueous solution of a mild inorganic base like sodium carbonate is commonly used to activate the boronic acid for transmetalation without causing the degradation of sensitive functional groups.

  • Solvent System (Dioxane/Water): A mixture of an organic solvent like dioxane and water is often employed to ensure the solubility of both the organic substrates and the inorganic base, facilitating an efficient reaction. Degassing the solvents is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Temperature (90 °C): Heating the reaction mixture accelerates the rate of reaction, particularly the oxidative addition and reductive elimination steps of the catalytic cycle.

Conclusion

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a valuable and versatile building block for the synthesis of complex bioactive molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient introduction of the 1-hydroxycyclopropylphenyl motif, which can impart favorable pharmacological properties. The successful application of this reagent in the synthesis of a potent IRAK4 inhibitor highlights its significance in modern drug discovery and development. These application notes and protocols provide a practical guide for researchers and scientists to leverage the potential of this important synthetic tool.

References

  • Scott, J. D., & Defranco, A. L. (2019). Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors: An Updated Patent Review (2016-2018). Expert Opinion on Therapeutic Patents, 29(4), 243-259. [Link]

  • Patsnap Synapse. (2024). What are IRAK4 inhibitors and how do they work? [Link]

  • Hu, H., & Zhang, T. (2024). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B, 14(2), 523-543. [Link]

  • Patsnap Synapse. (2023). What are IRAK4 inhibitors and how do you quickly get the latest development progress? [Link]

  • Wang, Z. Y., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737. [Link]

  • Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(37), 6989-6992.
  • PubChem. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. [Link]

  • Google Patents. (2016). IRAK4 inhibitors. WO2016106327A1.
  • Google Patents. (2017). Inhibitors of IRAK4 activity. US9943516B2.
  • Google Patents. (2021). IRAK4 inhibitor crystal and preparation method therefor. US-12358927-B2. [Link]

  • Google Patents. (2017). Irak inhibitors and uses thereof. WO2017004133A1.
  • Wang, Z., et al. (2011). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 2(11), 836-841. [Link]

  • Rao, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry, 64(15), 11343-11353. [Link]

  • BioWorld. (2024). Irak-4 inhibitors. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Suzuki Coupling. In Name Reactions in Heterocyclic Chemistry (pp. 406-410). John Wiley & Sons, Inc. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Hafez, H. N., & El-Gazzar, A. B. A. (2009). Synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety. Bioorganic & Medicinal Chemistry Letters, 19(15), 4143-4147. [Link]

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  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Al-Hourani, B. J., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(16), 4983. [Link]

  • Abdel-Megid, M., et al. (1986). Synthesis and antitumor activity of certain 3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazines related to formycin prepared via ring closure of a 1,2,4-triazine precursor. Journal of Medicinal Chemistry, 29(11), 2231-2235. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

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role of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to overcoming challenges in potency, selectivity, and pharmacokinetics. Boronic acids have emerged as indispensable tools, largely due to their versatility in synthetic transformations and their growing recognition as pharmacologically relevant functional groups.[1][2] Concurrently, the cyclopropyl ring, a small, strained carbocycle, is increasingly utilized to imbue drug candidates with favorable properties such as metabolic stability and conformational rigidity.[3][4]

This guide focuses on (4-(1-Hydroxycyclopropyl)phenyl)boronic acid , a building block that synergistically combines the synthetic utility of a boronic acid with the advantageous physicochemical properties of a 1-hydroxycyclopropyl moiety. As a Senior Application Scientist, this document serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of its strategic application, from fundamental reaction protocols to its role in sophisticated drug design. We will explore the causality behind its use, provide validated experimental protocols, and illustrate its impact on structure-activity relationships (SAR) and pharmacokinetic profiles.

Structural Rationale and Physicochemical Profile

The efficacy of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid as a medicinal chemistry tool stems directly from the distinct properties of its constituent functional groups.

PropertyValueReference
CAS Number 956006-93-2[5]
Molecular Formula C₉H₁₁BO₃[5]
Molecular Weight 177.99 g/mol [5]
Appearance White to off-white crystalline powder[6]
Canonical SMILES B(C1=CC=C(C=C1)C2(CC2)O)(O)O[5]

The molecule's design offers a trifecta of functionality:

  • Aromatic Phenyl Ring : Provides a rigid scaffold for presenting the other functional groups and serves as the core for Suzuki-Miyaura cross-coupling.

  • Boronic Acid Group : This moiety is the primary reactive handle for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon bonds with exceptional reliability.[7] This allows for its seamless integration into diverse molecular scaffolds.

  • 1-Hydroxycyclopropyl Group : This three-dimensional motif is critical for influencing biological activity. The cyclopropyl ring introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity.[3] The tertiary alcohol provides a crucial hydrogen bond donor and acceptor, enabling specific, high-affinity interactions with protein targets.

Key functional regions of the title compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary synthetic application of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, making it a cornerstone of modern drug synthesis.[7] Its popularity is due to its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions.[7][8]

The catalytic cycle involves three key steps: oxidative addition of a palladium(0) catalyst to an organic halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product aryl_halide R¹-X aryl_halide->oxidative_add boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetal

The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for coupling (4-(1-Hydroxycyclopropyl)phenyl)boronic acid with a variety of aryl or heteroaryl halides.

A. Reagents and Materials

  • Aryl/Heteroaryl Halide (Ar-X, where X = Br, I) (1.0 equiv)

  • (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.02–0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert Gas: Nitrogen or Argon

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

B. Equipment

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (manifold or balloon)

  • Condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

C. Step-by-Step Procedure

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) active species is oxygen-sensitive.

  • Solvent Addition : Add the degassed solvent system (e.g., 4:1 Dioxane:Water) via syringe. The mixture should be stirred to ensure homogeneity. Degassing the solvent by sparging with argon for 10-15 minutes prior to addition is highly recommended.[9]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (0.02 equiv). The reaction mixture may change color upon catalyst addition.

  • Heating : Equip the flask with a condenser and heat the reaction mixture to 80–100 °C with vigorous stirring.[9]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4–16 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

D. Causality and Self-Validation

  • Why use excess boronic acid? To drive the reaction to completion and compensate for potential competitive side reactions like protodeboronation, where the C-B bond is cleaved by a proton source.[10]

  • Why an inert atmosphere? The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which would halt the catalytic cycle.

  • Why a base? The base is essential for the transmetalation step, facilitating the formation of a more nucleophilic boronate species [R-B(OH)₃]⁻ that transfers its organic group to the palladium center.[7]

  • Validation : A successful reaction is validated by LC-MS analysis of the crude and purified material, confirming the expected mass of the product, and by ¹H NMR spectroscopy to verify its structure.

Strategic Applications in Drug Design

Beyond its synthetic utility, this building block offers strategic advantages for addressing common hurdles in drug discovery programs.

Enhancing Structure-Activity Relationships (SAR)

The 1-hydroxycyclopropyl group serves as an excellent three-dimensional probe for exploring protein binding pockets. Its rigid nature prevents the conformational flexibility that can sometimes lead to an entropic penalty upon binding.[3] The hydroxyl group is a potent hydrogen bond donor and acceptor, allowing it to form specific interactions that can dramatically increase binding affinity and selectivity.

Consider a scenario where a lead compound binds to a target protein. Replacing a simple phenyl group with the (4-(1-hydroxycyclopropyl)phenyl) moiety can introduce a new hydrogen bond with a key residue (e.g., an aspartate or a backbone carbonyl), anchoring the ligand more tightly in the active site.

Binding_Interaction cluster_protein Protein Binding Pocket cluster_ligand Ligand asp_residue Aspartate Residue (COO⁻) hydrophobic_pocket Hydrophobic Pocket ligand_core Core Scaffold phenyl_ring Phenyl Ring phenyl_ring->hydrophobic_pocket  Hydrophobic Interaction hydroxycyclopropyl 1-Hydroxycyclopropyl (-OH) hydroxycyclopropyl->asp_residue  Hydrogen Bond (Key Affinity Driver)

Hypothetical binding mode enhancement.
Improving Pharmacokinetic (PK) Properties

A major cause of drug candidate failure is poor ADME (Absorption, Distribution, Metabolism, Excretion) properties.[11] The 1-hydroxycyclopropyl motif can positively influence these parameters.

PK ParameterPotential Improvement with 1-Hydroxycyclopropyl MoietyRationale
Metabolic Stability Increased The cyclopropyl ring is sterically hindered and lacks easily oxidizable C-H bonds compared to alkyl chains (e.g., isopropyl). It can be used to block known sites of cytochrome P450 (CYP) oxidation, thereby increasing the drug's half-life.[3][12]
Aqueous Solubility Increased The introduction of a polar hydroxyl group can enhance aqueous solubility compared to a non-polar analogue (e.g., a simple cyclopropyl or isopropyl group), which is often beneficial for oral absorption and formulation.
Permeability Modulated The moiety provides a balance between the lipophilicity of the cyclopropylphenyl core and the polarity of the hydroxyl group. This can be fine-tuned to achieve an optimal balance for passive diffusion across cell membranes, a key factor in oral bioavailability.[13]
Off-Target Effects Reduced By enforcing a more rigid conformation, the molecule may fit less favorably into the binding sites of off-target proteins, leading to improved selectivity and a better safety profile.[3]
Role as a Bioisostere

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The 1-hydroxycyclopropyl group can be considered a bioisostere for other functionalities, such as amides or carboxylic acids, particularly in its ability to act as a hydrogen bond donor/acceptor. Unlike a carboxylic acid, it is not ionizable at physiological pH, which can be advantageous for cell membrane permeability and can avoid interactions with certain off-target receptors.[14]

Conclusion

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is more than a simple synthetic building block; it is a sophisticated tool for molecular design. Its reliable reactivity in Suzuki-Miyaura coupling provides a straightforward path for incorporation into lead compounds. More importantly, the unique combination of conformational rigidity and hydrogen bonding potential offered by the 1-hydroxycyclopropyl group provides a powerful strategy for enhancing target affinity, improving selectivity, and optimizing pharmacokinetic properties. By understanding the fundamental principles and protocols outlined in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutics.

References

  • The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Cyclopropylboronic Acid: A Comprehensive Overview. (2025).
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  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (2018). Molecules. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Organic Synthesis. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Available at: [Link]

  • Reactions for Suzuki-Miyaura cross coupling of 11a. (n.d.). ResearchGate. Available at: [Link]

  • Boronic acids and their derivatives in medicinal chemistry: synthesis and biological applications. (2020). Molecules. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. Available at: [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. (2024). Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry. Available at: [Link]

  • Bioisosteres of Common Functional Groups. (n.d.). Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Available at: [Link]

  • Boronic acids as a bioisostere of carbonyl compounds and their interactions with biological nucleophiles. (2021). Organic & Biomolecular Chemistry. Available at: [Link]

  • Pharmacokinetics: How Drugs Move Through the Body. (2020). YouTube. Available at: [Link]

  • Pharmacokinetics | Drug Metabolism. (2022). YouTube. Available at: [Link]

  • Pharmacokinetics. (2023). StatPearls. Available at: [Link]

Sources

The Cyclopropyl Moiety: A Cornerstone of Modern Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the Cyclopropyl Ring in Agrochemical Design

The cyclopropyl group, a three-membered carbocyclic ring, has emerged as a privileged structural motif in the design and development of high-performance agrochemicals.[1] Its unique stereoelectronic properties, including high ring strain and significant s-character in its C-C bonds, impart a range of desirable attributes to parent molecules. These include enhanced metabolic stability, increased potency, and favorable binding interactions with target enzymes.[2] This guide provides an in-depth exploration of the applications of cyclopropyl-containing compounds across the major classes of agrochemicals: fungicides, herbicides, and insecticides. We will delve into the mechanistic underpinnings of their activity, provide detailed protocols for their synthesis and evaluation, and present case studies of commercially significant examples.

Part 1: Cyclopropyl-Containing Fungicides: Potent Inhibition of Fungal Sterol Biosynthesis

A significant number of highly effective fungicides incorporate a cyclopropyl group, which plays a critical role in their binding to the target enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[4][5]

Prominent Examples and Their Applications

Cyclopropyl-containing triazole fungicides, such as prothioconazole and epoxiconazole, offer broad-spectrum control of a wide range of fungal pathogens in major crops.[6][7]

Fungicide Chemical Class Primary Target Diseases Key Crops Typical Application Rate (g a.i./ha)
Prothioconazole TriazolinthioneFusarium head blight, Septoria leaf blotch, Rusts, Powdery mildewCereals (Wheat, Barley), Canola, Chickpeas, Lentils150 - 200[8]
Epoxiconazole TriazoleLeaf rust, Stripe rust, Septoria nodorum blotch, Leaf scald, Powdery mildewCereals (Wheat, Barley, Oats), Sugarbeet, Coffee, Bananas65 - 125[9][10]
Cyproconazole TriazoleRusts, Powdery mildew, Leaf spot diseasesCereals, Coffee, Sugar beets, Fruit trees, GrapesData not readily available in sources
Fluquinconazole TriazoleBlackleg, Take-all, Common bunt, Loose smutCanola, WheatApplied as a seed treatment[11]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The fungicidal activity of these compounds stems from their ability to inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.

CYP51_Inhibition Lanosterol Lanosterol Intermediates Epoxide & Aldehyde Intermediates Lanosterol->Intermediates FF_MAS 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol (FF-MAS) Intermediates->FF_MAS Deformylation Ergosterol Ergosterol FF_MAS->Ergosterol Further Biosynthesis Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation CYP51 CYP51 (Lanosterol 14α-demethylase) Prothioconazole Prothioconazole (DMI Fungicide) Prothioconazole->CYP51 Binds to active site

Caption: Mechanism of CYP51 inhibition by DMI fungicides.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol describes a method to determine the in vitro efficacy of cyclopropyl-containing fungicides against a target fungal pathogen.

Materials:

  • Fungicide stock solution (e.g., prothioconazole in dimethyl sulfoxide, DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Petri plates

  • Fungal culture of the target pathogen (e.g., Cercospora beticola)[12]

  • Sterile water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media: a. Autoclave the PDA medium and cool it to approximately 50-55°C in a water bath. b. Prepare serial dilutions of the fungicide stock solution in sterile DMSO. c. Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL).[12] Also, prepare a control plate with PDA and DMSO only. d. Pour the amended and control media into sterile Petri plates and allow them to solidify.

  • Inoculation: a. From an actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: a. Seal the plates with parafilm. b. Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis: a. After a defined incubation period (e.g., 7-14 days, or when the mycelial growth in the control plate has reached a significant diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the average diameter for each concentration. c. Determine the percentage of growth inhibition relative to the control. d. Calculate the EC50 value (the effective concentration that inhibits 50% of fungal growth) using probit analysis or other suitable statistical software.

Part 2: Cyclopropyl-Containing Herbicides: Targeting Fatty Acid Synthesis in Grasses

The cyclopropyl moiety is also found in a class of herbicides known as cyclohexanediones, or "DIMs". These herbicides are selective for grass species and are used to control grassy weeds in broadleaf crops.

Prominent Example: Cycloxydim

Cycloxydim is a post-emergence herbicide used for the control of a wide range of annual and perennial grasses.[13][14]

Herbicide Chemical Class Primary Target Weeds Key Crops Typical Application Rate (g a.i./ha)
Cycloxydim Cyclohexanedione (DIM)Wild oats, Ryegrass, Barnyardgrass, Johnson grass, Bermuda grassSugar beet, Oilseed rape, Vegetables (carrots, onions, potatoes), Soybeans, Sunflowers100 and above[13]
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Cycloxydim and other DIM herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[15] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential for the formation of cell membranes.[16] Inhibition of ACCase leads to a cessation of growth and eventual death of the susceptible grass weeds. Broadleaf plants are generally tolerant due to a different form of the ACCase enzyme.

ACCase_Inhibition Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Biosynthesis Membranes Cell Membranes Fatty_Acids->Membranes Incorporation Growth_Arrest Growth Arrest & Cell Death Membranes->Growth_Arrest Disruption ACCase ACCase (Acetyl-CoA Carboxylase) Cycloxydim Cycloxydim (DIM Herbicide) Cycloxydim->ACCase Binds to enzyme

Caption: Mechanism of ACCase inhibition by DIM herbicides.

Protocol 2: Greenhouse Bioassay for Herbicide Efficacy

This protocol outlines a method for evaluating the efficacy of a post-emergence herbicide like cycloxydim on a target grass weed in a controlled greenhouse environment.

Materials:

  • Herbicide formulation (e.g., cycloxydim emulsifiable concentrate)

  • Target weed seeds (e.g., wild oats, Avena fatua)

  • Pots and appropriate soil mix

  • Greenhouse with controlled temperature, light, and humidity

  • Calibrated laboratory sprayer

  • Adjuvant (if required by the herbicide label)

Procedure:

  • Plant Propagation: a. Sow seeds of the target weed species in pots at a uniform depth. b. Grow the plants in the greenhouse under optimal conditions until they reach the desired growth stage for application (e.g., 2-4 leaf stage).

  • Herbicide Application: a. Prepare a series of herbicide dilutions to achieve a range of application rates (e.g., 0.25x, 0.5x, 1x, and 2x the recommended field rate). Include an untreated control. b. Calibrate the laboratory sprayer to deliver a known volume of spray solution per unit area. c. Arrange the pots in a randomized complete block design under the sprayer. d. Apply the herbicide treatments evenly to the foliage of the plants.

  • Post-Application Maintenance and Evaluation: a. Return the pots to the greenhouse and maintain them under the same conditions. b. At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill) compared to the untreated control. c. At the final assessment, harvest the above-ground biomass of the surviving plants, dry it in an oven, and record the dry weight.

  • Data Analysis: a. Analyze the visual assessment data and dry weight data using appropriate statistical methods (e.g., ANOVA and means separation tests). b. Calculate the GR50 (the dose required to reduce plant growth by 50%) from the dry weight data.

Part 3: Cyclopropyl-Containing Insecticides: Modulators of Insect Nervous System

The cyclopropane ring is a hallmark of the pyrethroid class of insecticides, which are synthetic analogues of the natural insecticide pyrethrin.

Prominent Example: Cycloprothrin

Cycloprothrin is a synthetic pyrethroid insecticide known for its effectiveness against a range of agricultural pests.[14]

Insecticide Chemical Class Primary Target Pests Key Crops Typical Application Rate
Cycloprothrin PyrethroidRice water weevils, Leaf miners, Beetles, Moths, FliesPaddy rice, Fruits and vines, Vegetables, CottonFormulated as emulsifiable concentrates or ULV sprays[8]
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Pyrethroid insecticides, including cycloprothrin, exert their toxic effects by targeting the voltage-gated sodium channels in the nerve cells of insects.[14] They bind to the open state of these channels, preventing their closure and leading to a persistent influx of sodium ions.[17] This disrupts the normal transmission of nerve impulses, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[18][19]

Sodium_Channel_Modulation cluster_membrane Within Axonal Membrane Node_Membrane Axonal Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Persistent Na+ Influx Na_Channel->Na_Influx Keeps channel open Cycloprothrin Cycloprothrin (Pyrethroid) Cycloprothrin->Na_Channel Binds to open channel Depolarization Prolonged Depolarization Na_Influx->Depolarization Hyperexcitation Nerve Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Mechanism of sodium channel modulation by pyrethroids.

Protocol 3: Insecticide Bioassay (Contact Vial Method)

This protocol is a common method for assessing the toxicity of a contact insecticide like cycloprothrin to a target insect pest.

Materials:

  • Insecticide stock solution (e.g., cycloprothrin in acetone)

  • Glass vials (e.g., 20 mL scintillation vials)

  • Target insects (e.g., adult mosquitoes, Aedes aegypti)

  • Acetone (analytical grade)

  • Micropipettes and sterile tips

  • Vial roller or rotator

Procedure:

  • Vial Treatment: a. Prepare a series of insecticide dilutions in acetone to achieve a range of concentrations. b. Pipette a known volume (e.g., 1 mL) of each dilution into a glass vial. Also, prepare control vials with acetone only. c. Roll or rotate the vials until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface.

  • Insect Exposure: a. Introduce a known number of insects (e.g., 10-20) into each treated and control vial. b. Cap the vials with a breathable material (e.g., cotton or mesh).

  • Observation and Data Collection: a. Hold the vials at a constant temperature and humidity. b. At regular time intervals (e.g., every 15 minutes for the first 2 hours, then hourly up to 24 hours), record the number of knocked-down and dead insects in each vial.

  • Data Analysis: a. Correct the mortality data for any control mortality using Abbott's formula. b. Calculate the knockdown times (KT50) and lethal concentrations (LC50) at different time points using probit analysis.

Part 4: Synthesis and Analysis of Cyclopropyl-Containing Compounds

The successful application of these agrochemicals relies on efficient synthetic routes and robust analytical methods for quality control and residue monitoring.

Protocol 4: Synthesis of a Key Prothioconazole Intermediate

This protocol describes the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the production of prothioconazole.[13]

Materials:

  • 2-chloro-1-(1-chlorocyclopropyl)ethanone

  • 1,2,4-triazole

  • Acid-binding agent (e.g., potassium carbonate)

  • Inert organic solvent (e.g., acetonitrile)

  • Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: a. In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2,4-triazole and the acid-binding agent in the solvent. b. Separately, dissolve 2-chloro-1-(1-chlorocyclopropyl)ethanone in the same solvent.

  • Nucleophilic Substitution: a. Slowly add the solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone to the stirred solution of 1,2,4-triazole and the acid-binding agent at room temperature.[10] b. After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 50-65°C) and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.[4]

  • Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Filter the mixture to remove the inorganic salts. c. Evaporate the solvent from the filtrate under reduced pressure. d. The crude product can be purified by recrystallization from a suitable solvent to yield the desired 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.[13]

Protocol 5: Analytical Quantification by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of cyclopropyl-containing agrochemical residues in a plant matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Homogenized sample matrix (e.g., sweet pepper)

  • Acetonitrile (ACN)

  • Extraction salts (e.g., NaCl, MgSO4)

  • LC-MS/MS system with a C18 column

  • Analytical standards of the target analyte (e.g., cycloxydim)

Procedure:

  • Sample Extraction (QuEChERS method): a. Weigh a known amount of the homogenized sample (e.g., 10 g) into a centrifuge tube. b. Add a specified volume of ACN and the extraction salts.[20] c. Shake vigorously for a set time (e.g., 1 minute). d. Centrifuge the tube to separate the layers.

  • Sample Cleanup (Dispersive SPE): a. Take an aliquot of the supernatant (ACN layer) and transfer it to a microcentrifuge tube containing d-SPE sorbents (e.g., PSA, C18, MgSO4). b. Vortex and centrifuge.

  • LC-MS/MS Analysis: a. Take the final supernatant and dilute it as needed for injection into the LC-MS/MS system. b. Develop an LC gradient method to achieve chromatographic separation of the analyte. c. Optimize the MS/MS parameters (e.g., precursor ion, product ions, collision energy) for the target analyte in Multiple Reaction Monitoring (MRM) mode. d. Prepare a calibration curve using the analytical standards. e. Inject the prepared samples and standards and quantify the analyte concentration based on the calibration curve.

Conclusion

The cyclopropyl group continues to be a valuable tool in the agrochemical scientist's toolbox. Its incorporation into fungicides, herbicides, and insecticides has led to the development of highly effective and, in many cases, more environmentally benign crop protection solutions. The protocols and information presented in this guide are intended to provide researchers and professionals with a solid foundation for working with and developing new cyclopropyl-containing agrochemicals. As the challenges of feeding a growing global population and managing pest resistance continue to evolve, the unique properties of the cyclopropyl ring will undoubtedly ensure its continued importance in the future of agriculture.

References

  • Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.
  • Smolecule. (n.d.). Buy Cycloprothrin | 63935-38-6.
  • Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
  • Simultaneous Analysis and Uncertainty of Measurement for Pymetrozine, Ethoxyquin, and Cycloxydim in Sweet Pepper using LC-MS/MS. (n.d.).
  • Genfarm. (n.d.). Genfarm Epoxiconazole 125.
  • Strushkevich, N., Usanov, S. A., & Park, H. W. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate.
  • Gardarsdottir, H. (n.d.).
  • Ward, C. (2011, February 7). Cycloprothrin – the first designer insecticide. CSIROpedia.
  • LookChem. (n.d.). Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl) - LookChem.
  • Viking Crop Protection Partners Inc. (n.d.). VIKING-Prothioconazole-Fungicide-Label-English.pdf.
  • CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
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  • DE19830633A1 - Process for the preparation of cyclopropylamine.
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  • Shcherbakova, E., et al. (2023). Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain. MDPI.
  • Lamb, D. C., et al. (1999). Characterization of Saccharomyces cerevisiae CYP51 and a CYP51 fusion protein with NADPH cytochrome P-450 oxidoreductase expressed in Escherichia coli.
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  • Kim, G. E., et al. (2010). Functional expression and characterization of CYP51 from dandruff-causing Malassezia globosa. PubMed.
  • de Santana, C. N., et al. (2018). Cloning, expression, purification and spectrophotometric analysis of lanosterol 14-alpha demethylase from Leishmania braziliensis (LbCYP51). PubMed.
  • Zhang, W., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology.
  • Du, Y., et al. (2023). Toward overcoming pyrethroid resistance in mosquito control: the role of sodium channel blocker insecticides. bioRxiv.
  • Food and Agriculture Organization of the United Nations. (n.d.). CYCLOXYDIM (179) First draft prepared by Prof.
  • Shafer, T. J., et al. (2005). Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs. PubMed Central.
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  • Du, Y., et al. (2013). Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides. PMC.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the specific challenges and nuances of using this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge and Opportunity

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a valuable reagent in medicinal chemistry, offering a unique three-dimensional exit vector and desirable physicochemical properties.[1] However, the presence of a strained cyclopropyl ring and a tertiary alcohol introduces specific challenges, most notably a susceptibility to protodeboronation and other side reactions that can diminish yield and complicate purification.[2][3] This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling yield with (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is consistently low. What are the most likely causes?

Low yields are the most common issue and typically stem from one or more of the following factors:

  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen.[4][5] Cyclopropylboronic acids are particularly prone to this side reaction, which is often exacerbated by high temperatures, prolonged reaction times, and the choice of base.[2][3]

  • Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen.[6] Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to catalyst oxidation and reduced activity.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl species is another common side reaction.[7][8] This is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[9]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.[10] A non-optimized system can lead to sluggish reaction rates and the prevalence of side reactions.

Q2: I'm observing a significant amount of (1-hydroxycyclopropyl)benzene as a byproduct. How can I minimize this?

The formation of (1-hydroxycyclopropyl)benzene is a direct result of protodeboronation.[4] To mitigate this:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[11] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃, or even organic bases. A screening of bases is often necessary.[12][13]

  • Lower the Reaction Temperature: High temperatures can promote the undesired protodeboronation pathway.[14] If the reaction is sluggish at lower temperatures, catalyst and ligand choice become even more critical.

  • Use a More Stable Boronic Acid Derivative: While you are using the boronic acid, for particularly challenging couplings, converting it to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can protect the C-B bond from premature cleavage.[6][15][16]

  • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions with a base like KF can suppress protodeboronation.[17]

Q3: How do I choose the right palladium catalyst and ligand for this specific boronic acid?

The catalyst and ligand selection is crucial for an efficient reaction, especially with a potentially challenging substrate.

  • Electron-Rich, Bulky Ligands: For coupling with less reactive electrophiles (e.g., aryl chlorides), electron-rich and bulky phosphine ligands are often preferred.[18] Ligands like SPhos, XPhos, or RuPhos can promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[19][20] For cyclopropylboronic acids, bulky ligands like tricyclohexylphosphine (PCy₃) have also been shown to be effective.[21]

  • Pre-catalysts: Using modern palladium pre-catalysts can ensure a more consistent generation of the active Pd(0) species, which can be beneficial in preventing side reactions like homocoupling.[7]

  • Screening is Key: There is no single "best" catalyst/ligand system. A systematic screening of different combinations is the most effective approach to identify the optimal conditions for your specific substrate pairing.[14]

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental observations and provides a logical workflow for troubleshooting.

Problem 1: Significant Homocoupling of the Boronic Acid is Observed.

Homocoupling of the boronic acid is often a sign of issues with the palladium catalyst's oxidation state.[7][8]

Root Cause Analysis & Solution Workflow

A Observation: High levels of boronic acid homocoupling B Potential Cause 1: Oxygen in the reaction mixture A->B C Potential Cause 2: Inefficient reduction of Pd(II) pre-catalyst A->C D Solution for Cause 1: Improve inert atmosphere technique B->D E Solution for Cause 2: Switch to a Pd(0) source or add a reducing agent C->E F Action 1.1: Thoroughly degas all solvents and water (e.g., sparge with Argon for 30-60 min) D->F G Action 1.2: Maintain a positive pressure of inert gas (Ar or N2) throughout the reaction D->G H Action 2.1: Use a Pd(0) catalyst like Pd(PPh₃)₄ E->H I Action 2.2: Add a mild reducing agent, like potassium formate, to the reaction mixture E->I

Caption: Troubleshooting workflow for boronic acid homocoupling.

Detailed Explanation: Homocoupling can occur when two molecules of the boronic acid react with a Pd(II) species.[7] This is often prevalent if a Pd(II) salt like Pd(OAc)₂ is used as the pre-catalyst and its reduction to the active Pd(0) is inefficient. The presence of oxygen can also facilitate this unwanted pathway.[8][9]

Solutions:

  • Rigorous Exclusion of Oxygen: Ensure all solvents, including any water used in a biphasic system, are thoroughly degassed. A common method is to bubble an inert gas like argon through the solvent for at least 30 minutes.[6] Maintain a positive pressure of inert gas throughout the entire experiment.

  • Catalyst Choice: Using a Pd(0) source such as Pd(PPh₃)₄ can sometimes circumvent issues with in-situ reduction. Alternatively, adding a mild reducing agent has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[9]

Problem 2: The Reaction Stalls or Proceeds Very Slowly.

A sluggish reaction points towards a suboptimal catalytic cycle, often the oxidative addition or transmetalation step.

Catalytic Cycle and Optimization Points

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronic R²-B(OH)₃⁻ Boronic->Transmetalation Halide R¹-X Halide->OxAdd Base Base Base->Boronic

Caption: The Suzuki-Miyaura catalytic cycle.

Detailed Explanation & Solutions:

  • Oxidative Addition (R¹-X to Pd(0)): This step is often rate-limiting, especially with aryl chlorides.

    • Solution: Use more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands) to increase the electron density on the palladium, facilitating its insertion into the carbon-halide bond.[18] Ensure your aryl halide is sufficiently reactive (reactivity order: I > Br > OTf >> Cl).[15]

  • Transmetalation (Boron to Palladium): This step requires activation of the boronic acid by a base.[17]

    • Solution: The choice of base and solvent is critical. A base that is too weak may not activate the boronic acid sufficiently. A base that is too strong might promote protodeboronation. The presence of water is often necessary to facilitate this step, so a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is common.[15] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[12][22]

Recommended Starting Protocol & Optimization Table

This protocol provides a robust starting point for your experiments. Optimization will likely be required based on your specific aryl halide.

General Experimental Protocol
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.3-1.5 equiv), and the base (2.0-3.0 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the palladium pre-catalyst and ligand under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

Parameter Screening Guide

The following table summarizes key parameters to screen for optimization. It is recommended to vary one parameter at a time from the baseline condition to understand its effect.

ParameterBaseline ConditionAlternative Conditions to ScreenRationale & Key Considerations
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-2 mol%), Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ is a good source of Pd(0). Pd(OAc)₂ requires in-situ reduction. Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive.[14][17]
Ligand SPhos (2-4 mol%)XPhos, RuPhos, PCy₃ (2-4 mol%)Bulky, electron-rich ligands are generally effective. PCy₃ has shown success with cyclopropylboronic acids.[19][21]
Base K₃PO₄ (2.0 equiv)K₂CO₃, Cs₂CO₃, NaHCO₃ (2.0-3.0 equiv)K₃PO₄ is a good starting point. Cs₂CO₃ is often very effective but more expensive.[12] NaHCO₃ is milder and useful if base-sensitive groups are present.[18]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O, 2-MeTHF / H₂O, DMFThe solvent choice affects solubility and reaction rates. Ethereal solvents are common. DMF can sometimes lead to higher rates but can be difficult to remove.[15][23]
Temperature 80-90 °C60 °C, 100-110 °CBalance reaction rate against the risk of protodeboronation. Start moderately and adjust based on reaction speed and byproduct formation.[14]
References
  • Protodeboronation - Wikipedia. Available at: [Link]

  • Al-Zoubi, R. M. (2018). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Touaibia, M., et al. (2007). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Taylor & Francis Online. Available at: [Link]

  • Kassel, V. M., et al. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • A common by-product in Suzuki reactions is the homocoupling product of the aryl boronic acid. Propose a. brainly.com. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Chappell, A. E., et al. (2005). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.
  • Sharma, S., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Screening of different bases for Suzuki coupling a. ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of Organic Chemistry.
  • Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reactions of various boronic acids with... ResearchGate. Available at: [Link]

  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]

  • Table 1 Optimization of the reaction conditions for Suzuki coupling... ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. Available at: [Link]

  • The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Boronic-acid.com. Available at: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. Available at: [Link]

  • Molander, G. A., & Yun, C. S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Purification of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for overcoming common challenges in the purification of this valuable synthetic building block.

Introduction

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a key reagent in medicinal chemistry, prized for its role in Suzuki-Miyaura cross-coupling reactions to introduce the 1-hydroxycyclopropyl motif into complex molecules.[1] However, its unique structure, featuring both a hydrophilic alcohol and a moderately Lewis acidic boronic acid, presents specific purification challenges.[1] Cyclopropyl boronic acids, in general, can be prone to instability and decomposition, further complicating their isolation.[2][3] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure you obtain your target compound with the desired purity for downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in a question-and-answer format.

Issue 1: Low Recovery After Silica Gel Chromatography

Question: I'm experiencing significant loss of my product on the silica gel column. My fractions contain very little of the desired boronic acid. What's causing this and how can I fix it?

Answer: This is a frequent issue stemming from the interaction between the Lewis acidic boron atom and the acidic silanol groups on the surface of standard silica gel.[4] This strong adsorption can lead to irreversible binding and decomposition of the boronic acid on the column.

Solutions:

  • Deactivate the Silica Gel: You can mitigate the acidity of the silica gel through a few methods:

    • Boric Acid Impregnation: Preparing a slurry of your silica gel with a 5% w/v solution of boric acid in methanol can suppress the over-adsorption of boronic acids.[4][5]

    • Base Treatment: Adding a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), to your eluent system can help to cap the acidic silanol groups.[4]

  • Alternative Stationary Phases:

    • Neutral Alumina: For compounds of low to moderate polarity, neutral alumina can be an effective alternative to silica gel, minimizing acid-catalyzed degradation.[6]

  • Solvent System Optimization:

    • If your compound is polar, a standard hexanes/ethyl acetate system may not be sufficient. Consider more polar solvent systems like dichloromethane/methanol.[7] A small amount of acetic acid in the eluent can sometimes improve peak shape and recovery, but should be used cautiously as it can promote protodeboronation.

Issue 2: Presence of Boroxine Impurities in Final Product

Question: My NMR analysis shows broad peaks and suggests the presence of boroxines (cyclic anhydrides). How do I remove these and prevent their formation?

Answer: Boroxines are common impurities in boronic acid preparations, formed by the dehydration of three boronic acid molecules.[8] Their presence can complicate characterization and affect reactivity in subsequent steps.

Solutions:

  • Aqueous Workup/Recrystallization: The formation of boroxines is a reversible equilibrium. Dissolving the crude product in a solvent like ethyl acetate and washing with water can help to hydrolyze the boroxines back to the desired boronic acid. Subsequent recrystallization can then isolate the pure monomeric form.[9]

  • Lyophilization: If your compound is sufficiently water-soluble, dissolving it in water and lyophilizing (freeze-drying) can sometimes yield the pure boronic acid free from boroxines.

Issue 3: Difficulty Separating from Starting Materials or Non-polar Byproducts

Question: I'm struggling to separate my polar boronic acid from non-polar impurities using normal-phase chromatography. What's a more effective strategy?

Answer: When there is a large polarity difference between your product and impurities, an acid-base extraction is often the most efficient purification method.[7][10]

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Extract the organic layer with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH).[7][11] The boronic acid, being acidic, will deprotonate to form a water-soluble boronate salt and move into the aqueous phase, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing non-polar impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 1.5N HCl) to a pH of around 3.[12] This will protonate the boronate salt, causing the pure boronic acid to precipitate out of the aqueous solution.

  • Isolation: Extract the acidified aqueous layer with fresh ethyl acetate.[12] The purified boronic acid will now be in the organic phase.

  • Final Steps: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[12]

Purification Workflow Diagram

Purification_Workflow Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (e.g., EtOAc) Crude->Dissolve Base_Extract Extract with Aqueous Base (e.g., 1M NaOH) Dissolve->Base_Extract Separate_Layers Separate Layers Base_Extract->Separate_Layers Organic_Phase Organic Phase: Non-Polar Impurities Separate_Layers->Organic_Phase Discard Aqueous_Phase Aqueous Phase: Boronate Salt Separate_Layers->Aqueous_Phase Acidify Acidify Aqueous Phase (e.g., 1.5N HCl to pH ~3) Aqueous_Phase->Acidify Extract_Product Extract with Organic Solvent (e.g., EtOAc) Acidify->Extract_Product Dry_Concentrate Dry and Concentrate Organic Phase Extract_Product->Dry_Concentrate Pure_Product Pure (4-(1-Hydroxycyclopropyl) -phenyl)boronic acid Dry_Concentrate->Pure_Product

Sources

common side products in reactions with (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Introduction: Understanding the Reagent's Reactivity

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a stable arylboronic acid moiety and a functionalized cyclopropyl group, allows for the introduction of unique three-dimensional features into complex molecules. However, like all reagents, it possesses specific reactivity patterns that can lead to undesired side products under certain conditions. This guide will address the most common issues, their mechanistic origins, and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the loss of the boronic acid group and its replacement with a hydrogen atom. What is happening and how can I prevent it?

Answer:

This is a classic case of protodeboronation , a common and often frustrating side reaction in reactions involving arylboronic acids.[1] The C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 1-hydroxycyclopropyl)benzene as a byproduct.

Mechanistic Insight:

Protodeboronation is essentially the protonolysis of the carbon-boron bond.[1] The propensity for this reaction is highly dependent on the reaction conditions, particularly the pH. Both acidic and basic conditions can promote protodeboronation, proceeding through different mechanisms.[1][2] In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, the base-catalyzed pathway is of primary concern. The reaction is often facilitated by the presence of water, which acts as the proton source.

Troubleshooting Strategies:

  • Choice of Base: The strength and nature of the base are critical. Very strong bases, especially in the presence of water, can accelerate protodeboronation.

    • Recommendation: Consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF). These bases are often effective in promoting the desired coupling while minimizing protodeboronation.

  • Solvent System: The presence of protic solvents, like water, can exacerbate protodeboronation.

    • Recommendation: While some water is often necessary for the Suzuki-Miyaura coupling mechanism, using anhydrous solvents or minimizing the amount of water in the reaction mixture can significantly suppress this side reaction.

  • Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can increase the incidence of protodeboronation.

    • Recommendation: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature.

  • Use of Boronic Esters: Boronic acids can be converted to more stable boronate esters (e.g., pinacol esters). These are generally less susceptible to protodeboronation and can release the boronic acid in situ under the reaction conditions.

Question 2: My desired cross-coupled product is contaminated with a significant amount of a dimer of my starting boronic acid. What is this byproduct and how can I minimize its formation?

Answer:

You are observing homocoupling , a reaction where two molecules of the boronic acid couple to form a symmetrical biaryl product, in this case, 4,4'-bis(1-hydroxycyclopropyl)-[1,1'-biphenyl]. This is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[3][4]

Mechanistic Insight:

The mechanism of homocoupling can be complex and is often influenced by the presence of oxygen.[4] In one common pathway, the palladium(0) catalyst can be oxidized to a palladium(II) species by oxygen. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). Alternatively, a palladium peroxo complex can be involved in the catalytic cycle leading to homocoupling.[4]

Troubleshooting Strategies:

  • Degassing: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen from the reaction mixture.

    • Recommendation: Thoroughly degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use. Assembling the reaction under an inert atmosphere is also essential.

  • Catalyst Choice and Handling: The choice of palladium source and its handling can impact the extent of homocoupling.

    • Recommendation: Use a high-quality palladium catalyst. Some pre-catalysts are designed to be more resistant to oxidation. Ensure that the catalyst is handled quickly and under an inert atmosphere.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid is common practice, but a large excess can sometimes favor homocoupling.

    • Recommendation: Optimize the stoichiometry of your reactants. Typically, 1.1 to 1.5 equivalents of the boronic acid are sufficient.

Question 3: I am seeing a byproduct that appears to be a phenol derivative of my starting material. What is this and why is it forming?

Answer:

This byproduct is likely 4-(1-hydroxycyclopropyl)phenol, resulting from the oxidation of the boronic acid. The boronic acid group is replaced by a hydroxyl group.

Mechanistic Insight:

The oxidation of arylboronic acids to phenols can occur under various conditions and is a known side reaction in cross-coupling chemistry.[5] The exact mechanism can vary depending on the oxidant present. In the context of a Suzuki-Miyaura reaction, residual oxygen or other oxidizing species in the reaction mixture can contribute to this side reaction. The palladium catalyst itself can also play a role in mediating this oxidation.

Troubleshooting Strategies:

  • Inert Atmosphere: Similar to preventing homocoupling, maintaining a strictly inert atmosphere is crucial to minimize oxidation.

    • Recommendation: Employ robust degassing techniques for all solvents and run the reaction under a positive pressure of an inert gas.

  • Purity of Reagents: Ensure that all reagents, including the solvent and base, are free from peroxides or other oxidizing impurities.

    • Recommendation: Use freshly opened or purified solvents.

  • Reaction Conditions: High temperatures can sometimes promote oxidative side reactions.

    • Recommendation: If feasible for your specific transformation, attempt the reaction at a lower temperature.

Question 4: I have identified a byproduct that seems to be a ketone, specifically 1-(4-bromophenyl)propan-1-one. How could this form from (4-(1-Hydroxycyclopropyl)phenyl)boronic acid?

Answer:

The formation of a ketone byproduct suggests a ring-opening of the 1-hydroxycyclopropyl group. This is a potential side reaction pathway for cyclopropanols, especially under transition metal catalysis.[3][4]

Mechanistic Insight:

Palladium catalysts can interact with the hydroxyl group of the cyclopropanol, leading to the formation of a palladium alkoxide. This intermediate can then undergo a β-carbon elimination, which involves the cleavage of one of the C-C bonds of the cyclopropane ring to form a palladium homoenolate.[3] This reactive intermediate can then participate in subsequent reactions. In the context of a Suzuki coupling with an aryl bromide, the palladium homoenolate can undergo reductive elimination to form a β-arylated ketone.

Troubleshooting Workflow:

G start Observation of Ketone Byproduct check_temp Is the reaction temperature high (>100 °C)? start->check_temp check_base Is a strong base being used? check_temp->check_base No lower_temp Action: Lower reaction temperature (e.g., 80 °C). check_temp->lower_temp Yes check_ligand What is the nature of the phosphine ligand? check_base->check_ligand No milder_base Action: Switch to a milder base (e.g., K2CO3, KF). check_base->milder_base Yes change_ligand Action: Screen different ligands (e.g., bulky, electron-rich). check_ligand->change_ligand reassess Re-evaluate reaction outcome. lower_temp->reassess milder_base->reassess change_ligand->reassess G cluster_0 Desired Suzuki Coupling cluster_1 Side Reactions A (4-(1-Hydroxycyclopropyl)phenyl)boronic acid B Desired Cross-Coupled Product A->B  Pd(0), Base, Ar-X C Protodeboronation Product A->C  H₂O, Base D Homocoupling Product A->D  Pd(0), O₂ E Oxidation Product A->E  [O] F Ring-Opening Product A->F  Pd(0), Heat

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stability and storage conditions for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Welcome to the technical support guide for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (CAS No. 956006-93-2). This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this valuable synthetic building block. Adherence to these guidelines is critical for ensuring its chemical integrity and achieving reproducible success in your research, particularly in applications like Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid?

For maximum shelf-life and to preserve chemical integrity, the compound should be stored at -20°C . It must be kept in a tightly sealed container under a dry, inert atmosphere, such as argon or nitrogen, and protected from light. Many suppliers recommend refrigeration, but colder, freezer temperatures are preferable for long-term storage.[1]

Q2: Why is an inert atmosphere and desiccation so critical?

Boronic acids, as a class, are susceptible to several degradation pathways that are initiated or accelerated by atmospheric oxygen and moisture.[2]

  • Moisture: Promotes the reversible equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride, known as a boroxine.[3][4][5] While this is reversible, it complicates accurate weighing and stoichiometry. More critically, moisture can facilitate irreversible decomposition pathways like protodeboronation.

  • Oxygen: Can lead to oxidative degradation of the carbon-boron bond, irreversibly converting the boronic acid into the corresponding phenol (4-(1-hydroxycyclopropyl)phenol).[6][7]

Q3: Can I store this boronic acid in solution?

Long-term storage in solution is strongly discouraged. Solvents, especially protic solvents or those containing dissolved water or oxygen, can significantly accelerate decomposition. If you must prepare a stock solution, use a fresh, anhydrous aprotic solvent, store it under an inert atmosphere at low temperature (-20°C or below), and use it as quickly as possible.

Q4: What is the typical appearance of the compound, and what do changes in appearance signify?

This compound is typically a white to off-white crystalline powder.[8] Any significant change from this appearance should be treated as a sign of potential degradation:

  • Clumping or "wet" appearance: Indicates moisture absorption.

  • Discoloration (e.g., turning yellow or tan): Suggests oxidation or other chemical decomposition.

If such changes are observed, the reagent's reactivity may be compromised, and using a fresh batch is recommended for critical applications.

Troubleshooting Guide: Common Experimental Issues

Q1: My Suzuki-Miyaura coupling reaction is failing or providing very low yields. Could the boronic acid be the problem?

Yes, this is a very common cause of failure, especially with sensitive boronic acids like cyclopropyl derivatives.[9][10] Here is a systematic approach to troubleshooting:

  • Assess the Reagent's History:

    • Age and Storage: How old is the reagent? Was it stored under the recommended conditions (see FAQs)? Any prolonged exposure to the lab atmosphere?

    • Handling: Was the bottle allowed to warm to room temperature in a desiccator before opening to prevent water condensation? Was the bottle purged with inert gas after each use?

  • Consider the Chemistry of Failure:

    • Protodeboronation: The cleavage of the C-B bond to replace it with a hydrogen atom is a major decomposition pathway for cyclopropyl boronic acids.[9][10] This process can be accelerated by the basic and heated conditions of the coupling reaction itself, causing the boronic acid to degrade in situ before it can couple.[10]

    • Boroxine Formation: The compound may have dehydrated to its boroxine trimer.[11][12] This changes the molecular weight (affecting stoichiometry if not accounted for) and can alter reactivity. The presence of water in the reaction can reverse this, but the equilibrium may be complex.[5]

  • Recommended Action:

    • Use a Fresh Batch: The most reliable solution is to use a new, unopened bottle of the boronic acid or a batch that has been scrupulously handled and stored.

    • Consider a Stabilized Surrogate: For persistently challenging couplings, unstable boronic acids can be generated in situ from air-stable precursors. N-methyliminodiacetic acid (MIDA) boronates are a prime example; they are bench-stable solids that slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[9][10]

Q2: I am seeing an unexpected byproduct in my reaction that corresponds to the mass of my starting aryl halide plus a hydrogen atom. What is happening?

This strongly suggests that your boronic acid has undergone protodeboronation, either during storage or in the reaction flask. The resulting arene (1-hydroxycyclopropylbenzene) is inactive in the coupling reaction. This leaves the palladium catalyst to engage in side reactions, such as the reduction of your aryl halide.

Q3: My NMR analysis of the boronic acid shows complex or broad peaks in the aromatic region. Is it impure?

This could be due to the presence of both the boronic acid monomer and its boroxine anhydride.[4][5] The equilibrium between these species can lead to peak broadening or the appearance of multiple sets of signals. This is a direct consequence of moisture content and the compound's inherent tendency to form these structures. While not an "impurity" in the traditional sense, a high boroxine content indicates the sample is very dry and will have a different effective molecular weight.

Understanding the Chemistry of Degradation

The stability of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is governed by three primary chemical pathways:

  • Dehydration to Boroxines: This is a reversible condensation of three boronic acid molecules to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[11][12] The reaction is driven by the absence of water. While boroxines can be active in coupling reactions, the equilibrium complicates accurate measurements and reaction kinetics.[3][5]

  • Oxidative Deboronation: An irreversible process where the carbon-boron bond is oxidized, typically by air or other oxidants, to form a carbon-oxygen bond.[7] This converts the boronic acid into a phenol and boric acid, which are inactive in cross-coupling.

  • Protodeboronation: The hydrolytic cleavage of the carbon-boron bond, replacing the B(OH)₂ group with a hydrogen atom. This pathway is particularly relevant for electron-rich or sterically strained boronic acids, including cyclopropyl derivatives, and can be catalyzed by acid, base, or transition metals.[6][9][10]

ParameterRecommended ConditionRationale & Primary Degradation Pathway Prevented
Temperature -20°CSlows all degradation pathways.
Atmosphere Inert (Argon, Nitrogen)Prevents irreversible Oxidative Deboronation .[2][7]
Moisture Dry / DesiccatedManages Boroxine equilibrium and prevents Protodeboronation .[3][5][6]
Light Amber vial / DarkPrevents potential photo-degradation.

Experimental Protocols

Protocol 1: Handling and Dispensing
  • Equilibration: Before opening, remove the sealed container from the freezer or refrigerator and place it in a desiccator. Allow it to warm to ambient laboratory temperature completely (this may take 30-60 minutes). This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.

  • Inert Atmosphere Operation: If possible, perform weighing and dispensing inside a glovebox. If not, open the container in a dry area, weigh the required amount as quickly as possible, and immediately recap the bottle.

  • Purging: Before re-sealing, gently flush the headspace of the container with a stream of dry argon or nitrogen.

  • Storage: Tightly seal the container, wrap the cap with paraffin film for extra security, and promptly return it to the -20°C storage location.

Protocol 2: Assessing Reagent Quality for a Critical Reaction

If a reaction is failing and the boronic acid is suspect, it is often more cost- and time-effective to start with a fresh batch. If this is not possible, a small-scale test reaction with a reliable, robust coupling partner (e.g., 4-iodotoluene) can help ascertain the reagent's activity before committing to a larger-scale or more complex synthesis.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting experiments where the stability of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a potential issue.

G cluster_start Problem Identification cluster_investigation Investigation Steps cluster_decision Decision Point cluster_solution Corrective Actions start Low Yield or Reaction Failure check_reagent Suspect Boronic Acid Integrity start->check_reagent visual Visual Inspection: Color, Clumping? check_reagent->visual history Check Storage History: Temp, Atmosphere, Age? check_reagent->history degraded Signs of Degradation? visual->degraded history->degraded fresh Use Fresh, High-Quality Boronic Acid degraded->fresh Yes other Investigate Other Parameters: Catalyst, Base, Solvent, Temp degraded->other No stable Consider Air-Stable Surrogate (e.g., MIDA Boronate) fresh->stable If problem persists

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Technical Support Center: Navigating the Scale-Up of Reactions with (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. This guide is designed for researchers, process chemists, and drug development professionals who are scaling up reactions involving this valuable building block. As a molecule incorporating both a strained cyclopropyl ring and a tertiary alcohol, it presents unique challenges that require careful consideration beyond standard Suzuki-Miyaura coupling protocols. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure your scale-up process is efficient, reproducible, and successful.

Frequently Asked Questions (FAQs): Reagent Stability and Handling

This section addresses common queries regarding the intrinsic properties of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, which are critical for successful process development.

Q1: How stable is (4-(1-Hydroxycyclopropyl)phenyl)boronic acid? What are the primary degradation pathways?

A1: (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is moderately stable but is susceptible to two primary degradation pathways:

  • Protodeboronation: This is the most common side reaction for boronic acids, where the C-B bond is cleaved and replaced by a C-H bond, yielding 1-hydroxycyclopropyl)benzene as a byproduct.[1] While cyclopropyl boronic acids are generally more resistant to protodeboronation than many heteroaromatic boronic acids, the rate is highly pH-dependent and can be accelerated by elevated temperatures and certain metal catalysts.[2][3]

  • Oxidative Degradation: Like many boronic acids, this reagent can undergo oxidation, especially in the presence of unpurged air (oxygen) at elevated temperatures. This can lead to the formation of phenolic byproducts and homocoupling of the boronic acid.

Q2: What are the optimal storage and handling conditions for this reagent on a large scale?

A2: To maintain the integrity of the reagent, especially when handling kilogram quantities, adhere to the following:

  • Storage: Store in a cool, dry, and dark environment under an inert atmosphere (nitrogen or argon). This minimizes moisture uptake, which can facilitate both protodeboronation and the formation of boroxine anhydrides.

  • Handling: When charging the reactor, minimize exposure to air and moisture. Use a glovebox or a well-purged reactor charging system. Avoid leaving containers open to the atmosphere.

Q3: Can the tertiary alcohol on the cyclopropyl ring cause complications?

A3: Yes, the hydroxyl group is a key functionality to consider. While it does not typically interfere directly with the Suzuki-Miyaura catalytic cycle, it can:

  • Influence Solubility: The hydroxyl group increases the polarity of the molecule, affecting its solubility in common organic solvents. This may require the use of polar aprotic solvents or aqueous solvent mixtures.

  • Potential for Side Reactions: Under strongly acidic or basic conditions, or at high temperatures, there is a potential for elimination or rearrangement of the cyclopropanol moiety, a reaction characteristic of strained rings.[4] Careful control of pH and temperature is crucial.

Troubleshooting Guide: Suzuki-Miyaura Coupling Scale-Up

Scaling up palladium-catalyzed reactions often reveals issues not apparent at the lab scale.[5] This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up of Suzuki-Miyaura couplings with (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Problem 1: Low or Stalled Conversion

Q: My reaction works on a 1g scale, but on a 100g scale, it stalls at 60% conversion. What are the likely causes and how can I fix it?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations or catalyst deactivation.[5][6]

  • Causality - Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of poor reagent distribution. This can cause thermal degradation of the boronic acid or catalyst deactivation. The type of impeller, agitation speed, and reactor geometry all play a significant role.

  • Causality - Poor Temperature Control: Exothermic events during the reaction can be difficult to control on a larger scale, leading to temperature spikes that degrade the catalyst and substrate.

  • Causality - Oxygen Sensitivity: Inadequate degassing of solvents and the reactor headspace on a large scale is a common failure point. Palladium(0) catalysts are readily oxidized to an inactive state.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure the reactor and all solvents are rigorously degassed. A common method is to bubble argon or nitrogen through the solvent for an extended period. Multiple vacuum/inert gas backfill cycles of the reactor are essential.

  • Evaluate Mixing Parameters: Review the reactor's agitation specifications. For multiphasic reactions (e.g., using an aqueous base), ensure the agitation is sufficient to create a fine emulsion for efficient interfacial transfer. Consider using multiple impellers for better top-to-bottom mixing.

  • Controlled Reagent Addition: Instead of charging all reagents at once, consider a controlled, subsurface addition of the base or boronic acid solution. This can help manage any exotherms and maintain a more consistent reaction environment.

  • Catalyst and Ligand Choice: On scale-up, more robust catalysts may be required. Consider switching from common catalysts like Pd(PPh₃)₄ to more stable and active pre-catalysts or Buchwald-type ligands that are designed for challenging couplings.

Problem 2: Significant Protodeboronation Byproduct Formation

Q: I'm observing >15% of the protodeboronated impurity, (1-hydroxycyclopropyl)benzene, in my crude product. How can I minimize this?

A: Protodeboronation is often driven by excess base, water, and high temperatures.[1]

  • Causality - Base Strength and Stoichiometry: Strong bases can accelerate the cleavage of the C-B bond. The choice and amount of base are critical.

  • Causality - Reaction Time and Temperature: Longer reaction times and higher temperatures provide more opportunity for this side reaction to occur.

Troubleshooting Steps & Optimization Data:

ParameterCondition A (High Deboronation)Condition B (Optimized)Rationale
Base K₂CO₃ (3.0 equiv)K₃PO₄ (2.2 equiv)K₃PO₄ is a milder base that is often effective while minimizing protodeboronation.
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (5:1:1)Reducing the amount of water can slow the rate of protonolysis.[2][3]
Temperature 100 °C80 °CLowering the temperature reduces the rate of the undesired side reaction.
Boronic Acid Stoich. 1.5 equiv1.2 equivUsing a large excess of the boronic acid can drive the reaction to completion faster but may also lead to more byproduct if conditions are not optimal. A smaller excess with an optimized system is preferable.

Workflow for Minimizing Protodeboronation

G A High Protodeboronation (>10%) B Reduce Temperature (e.g., 100°C to 80°C) A->B C Switch to Milder Base (e.g., K2CO3 to K3PO4) B->C D Reduce Water Content in Solvent System C->D E Monitor Reaction Closely (Stop when SM is consumed) D->E E->A Failure F Acceptable Level (<5%) E->F Success

Caption: Troubleshooting workflow for protodeboronation.

Problem 3: Difficult Purification and Palladium Removal

Q: My crude product is difficult to purify, and residual palladium levels are unacceptably high (>100 ppm). What strategies can be implemented?

A: Purification challenges often arise from the similar polarity of the product and unreacted boronic acid or its byproducts. High palladium levels are a common issue in pharmaceutical process chemistry.[5][7]

  • Causality - Boronic Acid Impurities: Excess boronic acid and its boroxine anhydrides can complicate chromatography and crystallization.

  • Causality - Palladium Species: Residual palladium can exist in various forms (colloidal, soluble complexes) that are difficult to remove by simple filtration.

Troubleshooting Steps:

  • Work-up Optimization:

    • Acid/Base Washes: A dilute base wash (e.g., 1M NaOH) can help remove unreacted boronic acid. However, be cautious of product stability under these conditions.

    • Complexation: Adding a diol like pinacol during work-up can convert the boronic acid to its more non-polar boronate ester, potentially aiding separation.

  • Palladium Scavenging: After the reaction is complete, treat the mixture with a palladium scavenger. This is a crucial step for API synthesis.

Scavenger TypeExampleMechanismTypical Loading
Thiol-based Thiol-functionalized silicaCovalent binding to Pd10-20 wt. equiv.
Amine-based Activated CarbonAdsorption and chelation5-10 wt%
Reducing Agents Sodium bisulfite (NaHSO₃)Reduces Pd(II) to Pd(0) for easier filtration20% aqueous solution wash

An effective method involves diluting the reaction mixture with a suitable solvent (e.g., toluene) and agitating it with an aqueous solution of a scavenger like NaHSO₃ at an elevated temperature (e.g., 60-80°C) before filtration.[7]

Experimental Protocols

Protocol 1: Optimized Scale-Up Suzuki-Miyaura Coupling

This protocol is a robust starting point for a 100g scale reaction, designed to minimize common failure modes.

  • Reactor Preparation:

    • Charge a 5L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, and thermocouple.

    • Ensure the system is clean, dry, and leak-tested.

    • Purge the reactor with nitrogen for at least 30 minutes.

  • Reagent Charging:

    • Under a strong nitrogen flow, charge the aryl halide (1.0 equiv), (4-(1-hydroxycyclopropyl)phenyl)boronic acid (1.2 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ at 0.5 mol%, SPhos at 1.0 mol%).

    • Add the degassed solvent system (e.g., 2-MeTHF, 10 volumes).

    • Begin agitation at a rate sufficient for good mixing (e.g., 200-300 RPM).

  • Reaction Execution:

    • Prepare a separate, degassed solution of K₃PO₄ (2.2 equiv) in water (2 volumes).

    • Heat the reactor contents to the target temperature (e.g., 75°C).

    • Once at temperature, add the aqueous base solution via a peristaltic pump over 1-2 hours. This controls the exotherm and maintains homogeneity.

    • Monitor the reaction progress by HPLC every 1-2 hours.

  • Work-up and Palladium Removal:

    • Once the reaction is complete (typically <0.5% starting material remaining), cool the mixture to 60°C.

    • Add a 20% aqueous solution of sodium bisulfite (NaHSO₃) (3 volumes) and stir vigorously for 2 hours.

    • Cool to room temperature, stop agitation, and allow the layers to separate.

    • Drain the aqueous layer. Wash the organic layer with brine (2 volumes).

    • Filter the organic layer through a pad of celite to remove precipitated palladium.

  • Isolation:

    • Concentrate the organic layer under reduced pressure.

    • Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane) to isolate the final product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A J Ar-Ar' (Product) F->J G Ar-X G->B H Ar'-B(OH)2 H->D I Base I->D

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

References

  • Taylor, R. A., Penney, W. R., & Vo, H. X. (2005). Scale-Up Methods for Fast Competitive Chemical Reactions in Pipeline Mixers. Industrial & Engineering Chemistry Research, 44(16), 6095–6102. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 12(3), 558-577. [Link]

  • Al-Shalann, A. M., & Convertine, A. J. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1989. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • METTLER TOLEDO. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Webinar. [Link]

  • Reddit user discussion on purifying boronic acids. (2023). r/OrganicChemistry. [Link]

  • WuXi AppTec. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Presentation. [Link]

  • Wikipedia contributors. (2023, November 29). Protodeboronation. In Wikipedia, The Free Encyclopedia. [Link]

  • Biswas, A. (2000). Troublefree reaction scaleup. Chemical Engineering, 107(1), 8. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]

  • Chen, C., & Selekman, J. A. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(3), 558-561. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • University of Edinburgh Research Explorer. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. [Link]

  • Kiefl, E., et al. (2022). Ring Strain‐Promoted Activation of Pyridines by a Saturated BSi2 Cycle. Angewandte Chemie International Edition, 61(52), e202212462. [Link]

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Technical Support Center: Troubleshooting Failed Suzuki Reactions with Cyclopropyl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving cyclopropyl boronic acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific class of reagents. The unique electronic and steric properties of the cyclopropyl group, while valuable in medicinal chemistry, can introduce specific challenges in this otherwise robust cross-coupling reaction.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Formation

Q1: My Suzuki reaction with cyclopropyl boronic acid is not yielding any product. What are the primary factors I should investigate?

A1: A complete failure to form the desired product in a Suzuki-Miyaura coupling involving cyclopropyl boronic acid can typically be attributed to one of several critical factors: catalyst activity, the integrity of the boronic acid, or suboptimal reaction conditions.

  • Catalyst Inactivity: The active catalyst in a Suzuki reaction is the Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be efficiently reduced in situ.[2][3] Inefficient reduction can halt the catalytic cycle before it even begins. Consider using a fresh, high-purity palladium source or switching to a pre-formed Pd(0) catalyst or a more robust, air-stable precatalyst like a palladacycle.[3]

  • Degradation of Cyclopropyl Boronic Acid: Cyclopropyl boronic acid is known to be susceptible to degradation, particularly through a process called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][4] This renders the reagent inactive. This instability can be exacerbated by improper storage or prolonged reaction times under harsh conditions.[2][4] It is advisable to use freshly acquired or recently purified cyclopropyl boronic acid.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and highly interdependent.[3] For instance, a base that is too weak may not facilitate the crucial transmetalation step, while an overly strong base in an aqueous medium can accelerate protodeboronation.[3]

Issue 2: Significant Side Product Formation

Q2: I'm observing a significant amount of a byproduct that corresponds to my starting aryl halide being reduced (Ar-H instead of Ar-cyclopropyl). What is happening?

A2: The formation of a reduced arene byproduct is a classic symptom of protodeboronation . This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture, most commonly water.[3][5][6] Cyclopropyl boronic acids are particularly prone to this decomposition pathway.[2][4][7]

Troubleshooting Protodeboronation:

  • Switch to Anhydrous Conditions: Since water is a primary proton source, switching to anhydrous solvents and reagents can significantly suppress protodeboronation.[3][8] Ensure your solvents are rigorously dried and the reaction is performed under a scrupulously inert atmosphere (Argon or Nitrogen).

  • Use a Milder Base: Strong bases, especially in aqueous media, can accelerate the rate of protodeboronation.[3][9][10] Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[3]

  • Employ Boronic Acid Derivatives: More stable derivatives of cyclopropyl boronic acid, such as potassium cyclopropyltrifluoroborate (cyclo-Pr-BF₃K) or pinacol esters, can be used. These act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and thus minimizing decomposition.[4][9][11]

Q3: My main byproduct is dicyclopropyl. What causes this, and how can I prevent it?

A3: The formation of a symmetrical dicyclopropyl dimer is due to a side reaction known as homo-coupling .[2] This occurs when two molecules of the cyclopropyl boronic acid react with each other. This process consumes your nucleophile, reduces the yield of your desired product, and complicates purification.

Primary Causes and Solutions for Homo-Coupling:

  • Presence of Oxygen: Oxygen is a major culprit in promoting the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2][3]

    • Solution: Rigorous deoxygenation of your solvents and the reaction mixture is essential. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[2]

  • Use of Pd(II) Precatalysts: The in situ reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes consume the boronic acid as a reductant, leading to homo-coupling.[2]

    • Solution: Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that is easily reduced can mitigate this. Alternatively, adding the boronic acid after a pre-heating step to ensure the catalyst is already in its active state can be effective.[2]

Optimizing Reaction Parameters

Q4: How do I choose the right base and solvent for my cyclopropyl Suzuki reaction?

A4: The base and solvent system is critical for a successful Suzuki-Miyaura coupling. The base's primary role is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[12][13]

Base TypeCommon ExamplesRecommended SolventsConsiderations
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O, MeCN/H₂OA good starting point for many reactions. The presence of water can be beneficial for some systems but may increase protodeboronation.[12][14]
Phosphates K₃PO₄Toluene, Dioxane (often anhydrous)A stronger base, often effective for less reactive aryl chlorides or hindered substrates.[15][16] Can be used under anhydrous conditions to minimize protodeboronation.
Fluorides KF, CsFTHF, TolueneMilder bases that can be effective, especially when dealing with base-sensitive functional groups.[3][15]

Workflow for Optimizing Base and Solvent:

G start Reaction Failed check_purity Check Reagent Purity (Boronic Acid, Aryl Halide) start->check_purity initial_cond Start with Standard Conditions: Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O (4:1), 90°C check_purity->initial_cond low_yield Low Yield or Side Products? initial_cond->low_yield protodeboronation Protodeboronation Observed? (Ar-H byproduct) low_yield->protodeboronation Yes homocoupling Homo-coupling Observed? (Dicyclopropyl byproduct) low_yield->homocoupling Yes ligand_screen Screen Ligands: Bulky, electron-rich phosphines (e.g., PCy₃, Buchwald ligands) low_yield->ligand_screen No anhydrous Switch to Anhydrous Conditions: K₃PO₄, Dry Dioxane or Toluene protodeboronation->anhydrous milder_base Try Milder Base: KF, THF protodeboronation->milder_base degas Improve Degassing Protocol (Freeze-Pump-Thaw) homocoupling->degas anhydrous->ligand_screen milder_base->ligand_screen pd0_catalyst Use Pd(0) Precatalyst or 'Slow-Release' Boronate Ester degas->pd0_catalyst pd0_catalyst->ligand_screen success Reaction Optimized ligand_screen->success

Caption: Troubleshooting workflow for cyclopropyl Suzuki reactions.

Q5: What is the role of the phosphine ligand, and which one should I choose?

A5: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[17] For couplings involving secondary alkylboronic acids like cyclopropylboronic acid, both steric and electronic properties of the ligand are important.[18]

  • Triphenylphosphine (PPh₃): A common and often effective ligand for reactions with cyclopropyl boronic acid derivatives.[18] It's a good first choice for optimization.

  • Tricyclohexylphosphine (PCy₃): This bulky, electron-rich ligand has been shown to be highly effective, often providing better conversion rates than PPh₃ for cyclopropyl couplings.[14]

  • Buchwald-type Biarylphosphine Ligands (e.g., XPhos, SPhos): These are state-of-the-art ligands for challenging Suzuki couplings, especially those involving sterically hindered substrates or less reactive aryl chlorides.[3]

The Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex_1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation + [R¹B(OH)₃]⁻ pd_complex_2 Ar-Pd(II)L₂-R¹ transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 - Ar-R¹ boronic_acid R¹-B(OH)₂ boronate [R¹-B(OH)₃]⁻ (Activated) boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle with boronic acid activation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Cyclopropyl Boronic Acid

This protocol is a good starting point for optimization.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Cyclopropyl boronic acid (1.3 mmol, 1.3 equiv)[14]

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)[12]

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene and Water (degassed, 10:1 mixture, 11 mL)[12]

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, palladium acetate, tricyclohexylphosphine, and finely powdered potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[12]

  • Add the degassed toluene/water solvent system via syringe.

  • Add the cyclopropyl boronic acid as a solid under a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Reactions Prone to Protodeboronation (Anhydrous Conditions)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv, finely powdered and flame-dried)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, potassium cyclopropyltrifluoroborate, and flame-dried potassium phosphate.[3]

  • Seal the vial with a septum cap and purge with argon for 10 minutes.

  • Under a positive pressure of argon, add the XPhos Pd G3 precatalyst.[3]

  • Add the anhydrous, degassed dioxane via syringe.[3]

  • Heat the reaction to 100-110 °C and stir vigorously.

  • Monitor, work up, and purify as described in Protocol 1.

References

  • Al-Amin, M. (2022). Protodeboronation of (Hetero)
  • Wikipedia.
  • BenchChem. Strategies to avoid homo-coupling in cyclopropylboronic acid reactions.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
  • Noonan, G., & Leach, A. G. (2015).
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Taylor & Francis Online.
  • Yao, M.-L., & Deng, M.-Z. (2000).
  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research.
  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. (1998).
  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. (2010).
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (2008). PMC - NIH.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
  • Optimization of the Synthesis Method of Cyclopropylboronic Acid. (2025).
  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2025).
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Wikipedia. Suzuki reaction.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Molander, G. A., & Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.
  • Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids: Synthesis of trans-1,2-Dicyclopropyl Alkenes.

Sources

improving the solubility of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solubility and Reaction Performance

Welcome to the technical support center for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, particularly the Suzuki-Miyaura cross-coupling. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Solubility and Reactivity Issues

This section addresses specific problems you might encounter in a direct question-and-answer format.

Q1: My (4-(1-Hydroxycyclopropyl)phenyl)boronic acid shows poor solubility in standard Suzuki-Miyaura coupling solvents like toluene or THF. What are my options?

A1: Poor solubility is a primary hurdle for reaction success. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, with its polar hydroxyl group and rigid cyclopropyl motif, can be challenging to dissolve in purely nonpolar solvents.

Underlying Principle: The key is to match the polarity of the solvent system to that of the boronic acid and the other reagents. Boronic acids are known to have better solubility in ethers and ketones than in hydrocarbons.[1][2]

Recommended Actions:

  • Solvent Screening: Ethereal solvents are an excellent starting point. Consider dioxane or 2-MeTHF, which often offer superior solubility for polar reagents compared to THF. Polar aprotic solvents like DMF or NMP can also be effective, but be mindful of their higher boiling points and potential for side reactions at elevated temperatures.

  • Introduce a Polar Co-Solvent: The most common and effective strategy for Suzuki-Miyaura couplings is the use of a biphasic solvent system, typically an organic solvent with water.[3] Water serves multiple crucial roles:

    • It helps dissolve inorganic bases (e.g., K₃PO₄, K₂CO₃).

    • It facilitates the equilibrium shift from the boronic acid to the more reactive anionic "ate" complex required for transmetalation.[4]

    • It can help break up the less soluble, cyclic trimer anhydride of the boronic acid, known as a boroxine.[5][6]

    A common starting point is a 10:1 to 4:1 ratio of organic solvent to water (e.g., Dioxane:H₂O).

  • Temperature Adjustment: Gently warming the mixture can significantly improve solubility. However, prolonged heating before adding the catalyst can lead to decomposition (see Q3).

Table 1: Recommended Starting Solvents for Solubility Screening

SolventTypeBoiling Point (°C)Notes
DioxaneEther101Excellent general-purpose solvent for Suzuki couplings; often used with water.
TolueneAromatic111Lower polarity; may require a co-solvent or phase-transfer catalyst.
Tetrahydrofuran (THF)Ether66Good solubility but lower boiling point may limit reaction temperature.
2-Methyl-THFEther80Greener alternative to THF with a higher boiling point.
N,N-Dimethylformamide (DMF)Polar Aprotic153High polarity, good solvating power. Use with caution at high temperatures.
Q2: My Suzuki-Miyaura coupling reaction is sluggish or gives low yields, and I suspect solubility is the root cause. How can I optimize the reaction conditions beyond just the solvent?

A2: If solvent screening is insufficient, the interplay between the base, additives, and temperature is the next critical area for optimization.

Underlying Principle: The Suzuki-Miyaura reaction requires the formation of an anionic tetrahedral boronate species, [ArB(OH)₃]⁻, for the rate-determining transmetalation step.[7][8] The choice of base directly impacts the concentration of this active species.

Recommended Actions:

  • Base Selection: The solubility of the base itself is critical. An insoluble base cannot effectively deprotonate the boronic acid.

    • K₃PO₄ (Potassium Phosphate): A strong base that is moderately soluble in water, making it highly effective in aqueous co-solvent systems.

    • K₂CO₃ / Na₂CO₃ (Potassium/Sodium Carbonate): Standard, cost-effective bases. Their effectiveness is highly dependent on the presence of water for dissolution.

    • Cs₂CO₃ (Cesium Carbonate): Often succeeds where other bases fail. Its higher solubility in organic solvents can accelerate difficult couplings.[9]

    • Organic Bases: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally not strong enough to efficiently form the required boronate complex.

  • Use a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., Toluene/H₂O), a PTC like tetrabutylammonium bromide (TBAB) can be highly effective.[10] The quaternary ammonium salt escorts the anionic boronate from the aqueous phase into the organic phase where the palladium catalyst resides, accelerating the reaction.

  • Elevate the Temperature: Increasing the temperature will increase both the solubility of the reagents and the rate of the reaction. A typical range for Suzuki couplings is 80–110 °C.[11] Monitor the reaction for signs of decomposition if pushing the temperature higher.

Q3: I'm concerned about the stability of my boronic acid under basic, heated conditions. How can I prevent decomposition (protodeboronation)?

A3: This is a valid concern. Boronic acids, especially cyclopropyl derivatives, can be susceptible to protodeboronation (cleavage of the C-B bond).[12]

Underlying Principle: Protodeboronation is the hydrolysis of the boronic acid to the parent arene and boric acid. This side reaction competes with the desired cross-coupling and is often accelerated by high temperatures and strong bases.[3]

Workflow for Mitigating Decomposition

G cluster_0 Troubleshooting Boronic Acid Instability start Low Yield or Decomposition Observed check_conditions Use Milder Conditions (Lower Temp, Weaker Base e.g., KF) start->check_conditions use_derivative Convert to Stable Derivative check_conditions->use_derivative If problem persists outcome Improved Yield and Reduced Side Reactions check_conditions->outcome If successful mida MIDA Boronate (Slow Release) use_derivative->mida dea Diethanolamine Adduct (Improved Stability/Handling) use_derivative->dea pinacol Pinacol Boronate (Improved Stability) use_derivative->pinacol mida->outcome dea->outcome pinacol->outcome

Caption: Workflow for addressing boronic acid instability.

Recommended Actions:

  • Use a More Stable Boronic Acid Surrogate: This is the most robust solution. Instead of using the boronic acid directly, convert it to a more stable derivative that slowly releases the active boronic acid in situ under the reaction conditions.

    • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, crystalline, and air-stable solids. They are inert to many reaction conditions but hydrolyze slowly in the presence of a mild aqueous base to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[12] This is a premier solution for unstable boronic acids.

    • Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, easily handled solid adduct. This adduct can often be used directly in the coupling reaction.[11][13]

    • Pinacol Esters: While the ester is more stable to storage, it still requires hydrolysis to the boronic acid to participate in the reaction. Water in the reaction medium facilitates this.[14][15]

  • Optimize Reaction Time and Temperature: Do not heat the reaction mixture for longer than necessary. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion, then promptly begin workup.

Frequently Asked Questions (FAQs)

Q: What causes the boronic acid to appear clumpy or less soluble over time, even as a solid? A: Boronic acids can spontaneously dehydrate to form a cyclic trimer anhydride called a boroxine.[6] Boroxines are often less soluble and less reactive than the corresponding monomeric boronic acid. This process can be reversed by dissolving the material in a solvent mixture containing water, which hydrolyzes the boroxine back to the active boronic acid.

Boronic Acid Equilibria

G cluster_main Boronic Acid Equilibria in Solution boronic_acid Trigonal Boronic Acid (R-B(OH)₂) Less Soluble boronate Tetrahedral Boronate ([R-B(OH)₃]⁻) More Soluble / Active Species boronic_acid->boronate + OH⁻ boroxine Boroxine (Cyclic Trimer) Poorly Soluble boronic_acid->boroxine - 3H₂O boronate->boronic_acid - OH⁻

Caption: Key equilibria for boronic acids in a reaction mixture.

Q: How can I check the purity of my (4-(1-Hydroxycyclopropyl)phenyl)boronic acid before use? A: The presence of boroxine or protodeboronation byproducts can complicate purity analysis.

  • ¹H NMR: Dissolve the sample in a deuterated solvent like DMSO-d₆. The presence of significant amounts of the corresponding arene (1-cyclopropyl-1-phenol) is a sign of degradation.

  • LC-MS: This is an effective technique to identify the parent boronic acid and potential impurities.[16]

Q: Is it better to use the boronic acid or its pinacol boronate ester? A: Pinacol esters are generally more stable to storage and purification (e.g., silica gel chromatography) than free boronic acids.[15] However, they are also more sterically hindered and less reactive. Their participation in Suzuki coupling requires in situ hydrolysis back to the boronic acid, which can sometimes be a slow step. For challenging couplings, the free boronic acid (or a MIDA boronate) is often more effective if stability issues can be managed.[14]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (4-(1-Hydroxycyclopropyl)phenyl)boronic acid with an aryl bromide.

  • Reagent Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst and phosphine ligand.[11]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and any additional ligand if required.

  • Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 90–100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Diethanolamine Adduct for Improved Stability

This procedure converts the boronic acid into a more stable, handleable solid.[11]

  • Dissolution: In a vial, dissolve the (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., ethyl acetate or methylene chloride) with stirring.

  • Addition: Add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate of the adduct should form. Continue stirring the slurry for 15-30 minutes to ensure complete formation.

  • Isolation: Isolate the white solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed and used directly in coupling reactions.

References
  • Cammidge, A. N., et al. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Niwa, T., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. International Journal of Molecular Sciences. [Link]

  • Lopes, J., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Marinaro, W. A., & Stella, V. J. Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Melo, E., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • PubChem. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. National Library of Medicine. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Giordano, C., & Paiocchi, M. (2007). Arylboronic Acids for the Synthesis of Biaryls and Heterocycle-Containing Biaryls. European Journal of Organic Chemistry. [Link]

  • Li, A. Y., et al. (2004). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link]

  • Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]

  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Popa, D. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gao, X., & Wang, B. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]

  • Hall, D. G. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Channel. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation and Poisoning in Cross-Coupling Reactions with (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and process development professionals who are utilizing this valuable building block in pharmaceutical and materials science applications. The unique cyclopropyl motif is of high interest, but its successful application in cross-coupling chemistry, particularly the Suzuki-Miyaura reaction, requires a nuanced understanding of its inherent instabilities and the potential for catalyst deactivation.

This guide moves beyond standard protocols to address the specific challenges you may encounter, providing not just solutions but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during cross-coupling reactions involving (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Q1: My Suzuki-Miyaura reaction is sluggish, stalls before completion, or fails entirely. What are the primary causes related to this specific boronic acid?

A1: When reactions with (4-(1-Hydroxycyclopropyl)phenyl)boronic acid fail, the primary suspect is often the inherent instability of the boronic acid itself. Cyclopropyl boronic acids are a class of reagents known to be susceptible to decomposition, primarily through protodeboronation.[1][2][3] This process, where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond, is often accelerated by the reaction conditions (heat, base, aqueous media) and even the palladium catalyst itself.[1][3] This decomposition pathway kinetically competes with the desired cross-coupling, depleting your nucleophile and leading to low or no yield.[3]

Q2: I'm observing a significant amount of a homocoupled byproduct corresponding to my boronic acid. Why is this happening and how can I prevent it?

A2: The formation of a biaryl species derived from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is almost always promoted by the presence of oxygen in the reaction mixture.[4] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[5] To prevent this, rigorous degassing of all solvents and reagents is critical. Subjecting the reaction mixture to several "freeze-pump-thaw" cycles is more effective than simply bubbling an inert gas through the solvent.[6]

Q3: My reaction mixture has turned black, and I see a fine precipitate. What does this signify?

A3: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[7] The active, soluble Pd(0) catalyst species has agglomerated into inactive, insoluble palladium metal particles. This can be triggered by several factors:

  • Inadequate Ligand Protection: The ligand may not be bulky or electron-rich enough to stabilize the Pd(0) center, especially at elevated temperatures.

  • High Temperatures: Excessive heat can accelerate both ligand degradation and palladium agglomeration.[8]

  • Oxygen Contamination: As mentioned, oxygen can disrupt the catalytic cycle, leading to side reactions that result in catalyst decomposition.[4]

Q4: My yields are highly variable from run to run, even when I follow the same procedure. Could the quality or storage of my boronic acid be the problem?

A4: Absolutely. The benchtop stability of cyclopropyl boronic acids is limited.[3] Even when stored as a solid, gradual decomposition can occur. It is often the decomposition on the benchtop, prior to the reaction, that is a major contributor to inconsistent results.[3] For this reason, using freshly acquired or prepared boronic acid is recommended. Alternatively, and more robustly, using a stabilized form of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt, can provide significantly more consistent results.[1][2] These derivatives are air-stable and release the active boronic acid slowly in situ under the reaction conditions, minimizing its concentration in solution and thus its rate of decomposition.[3][9]

Section 2: In-Depth Analysis of Catalyst Deactivation Pathways

Understanding the mechanisms of catalyst failure is key to designing robust reaction protocols. The primary pathways for catalyst deactivation when using (4-(1-Hydroxycyclopropyl)phenyl)boronic acid are detailed below.

Pathway 1: Substrate Instability Leading to Protodeboronation

The most significant challenge with cyclopropyl boronic acids is their propensity to undergo protodeboronation. The strained nature of the cyclopropyl ring is thought to contribute to the lability of the carbon-boron bond.

  • Mechanism: In the presence of a proton source (often water in the solvent or from the base), the C-B bond is cleaved. This reaction can be uncatalyzed or accelerated by the palladium catalyst.

  • Consequence: This side reaction irreversibly consumes the boronic acid, lowering the effective concentration of the nucleophile available for the desired cross-coupling. This leads to incomplete conversion of the limiting reagent and low product yield.

Caption: Protodeboronation consumes the boronic acid.

Pathway 2: Catalyst Poisoning from Extrinsic and Intrinsic Sources

Catalyst poisoning occurs when a substance binds strongly to the palladium center, rendering it inactive.[10] This deactivation can be reversible or irreversible.

  • Extrinsic Poisons: These are contaminants introduced from external sources.

    • Sulfur Compounds: Often present in trace amounts in reagents or from glassware, sulfur-containing molecules are potent poisons for palladium catalysts.[11][12]

    • Halide Byproducts: While necessary for the catalytic cycle, an excessive concentration of halide ions (e.g., I⁻ from an aryl iodide) can inhibit the reaction by coordinating to the palladium center and slowing down key steps like transmetalation.[13]

  • Intrinsic Poisons: These arise from the reaction components themselves.

    • Ligand Degradation Products: Phosphine ligands can be oxidized by trace oxygen. The resulting phosphine oxides can sometimes interfere with the catalyst.

    • Excess Base: Certain bases or their byproducts can interact unfavorably with the catalyst or promote side reactions.[14]

Catalyst_Deactivation Active_Catalyst Active Pd(0)Lₙ Inactive_Complex Inactive Complex [Pd(0)Lₙ-Poison] Active_Catalyst->Inactive_Complex Chemical Poisoning Pd_Black Palladium Black (Agglomerated Pd) Active_Catalyst->Pd_Black Decomposition/ Agglomeration Poison Poison (S, P, excess X⁻) High_Temp High Temperature + Poor Ligand

Caption: Key pathways leading to catalyst deactivation.

Section 3: Mitigation Strategies & Best Practices

A multi-faceted approach combining reagent selection, reaction optimization, and rigorous technique is required for success.

Strategy 1: Stabilize the Boronic Acid with Surrogates

The most effective strategy to combat the inherent instability of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is to use a more stable, air-stable derivative that generates the active boronic acid in situ.[1] This "slow-release" strategy ensures the concentration of the unstable boronic acid remains low throughout the reaction, minimizing decomposition while still allowing for efficient transmetalation.[3][9]

Boronic Acid SurrogateKey AdvantagesTypical Conditions for Use
Potassium Trifluoroborate (R-BF₃K) Highly stable to air and moisture; resistant to protodeboronation.[2]Often requires slightly different base/solvent conditions than boronic acids.
MIDA Boronate Exceptionally stable, crystalline solids; enables slow, controlled release of the boronic acid.[1][3]Requires aqueous base (e.g., K₃PO₄ in H₂O) to hydrolyze the MIDA group for release.
Diethanolamine Adducts Air-stable solids that can be used directly in coupling reactions.[4]Typically used in protic solvents.
Strategy 2: Optimize Reaction Parameters

Careful selection of catalyst, ligand, base, and solvent is crucial to favor the cross-coupling reaction over decomposition pathways.

ParameterRecommendationRationale (Causality)
Palladium Precatalyst Use modern Pd(II) precatalysts (e.g., XPhos Pd G3, SPhos Pd G4).These catalysts are air-stable and efficiently generate the active Pd(0) species in solution, avoiding issues with inconsistent reduction of older Pd(II) sources like Pd(OAc)₂.[4]
Ligand Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos).These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the monomeric Pd(0) species, preventing decomposition into palladium black.[13]
Base Moderately strong inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).The base is required to activate the boronic acid for transmetalation.[15] The choice of base can influence the rate of both productive coupling and decomposition; screening may be necessary.
Solvent Anhydrous, polar aprotic solvents (e.g., Dioxane, THF, CPME) often with a small amount of water.The solvent must solubilize all components. While some water is often necessary, especially with MIDA boronates, excess water can accelerate protodeboronation. Anhydrous conditions can be beneficial if using trifluoroborates.[14]
Temperature Use the lowest temperature that provides a reasonable reaction rate (typically 80–110 °C).Higher temperatures increase the rate of all reactions, including catalyst decomposition and protodeboronation.[8] Minimizing heat exposure is critical.
Strategy 3: Rigorous Execution of Experimental Technique

Good laboratory practice is non-negotiable for sensitive cross-coupling reactions.

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (Argon or Nitrogen) to exclude oxygen. Use Schlenk line techniques or a glovebox.[4]

  • Solvent Degassing: Degas all solvents thoroughly using at least three freeze-pump-thaw cycles. Simply sparging with inert gas is often insufficient to remove all dissolved oxygen.[6]

  • Reagent Purity: Use high-purity catalysts, ligands, bases, and starting materials to avoid introducing extrinsic poisons.[8]

Section 4: Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization for your specific coupling partners is likely required.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard starting point for coupling with the boronic acid directly.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2 equiv.), your aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1–0.2 M with respect to the aryl halide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[4]

Protocol 2: The "Slow-Release" Approach with a MIDA Boronate

This modified protocol is recommended for improved consistency and yield.

  • Reaction Setup: Follow Step 1 above, but use the MIDA boronate of (4-(1-Hydroxycyclopropyl)phenyl)borane (1.05 equiv.) instead of the free boronic acid. A slightly smaller excess is needed due to its higher stability.

  • Inert Atmosphere & Catalyst Addition: Follow Steps 2 and 3 as above.

  • Solvent Addition: Add the degassed solvent system. A common system for MIDA boronates is THF/H₂O (4:1) with K₃PO₄ as the base. The water is necessary for the slow hydrolysis of the MIDA ester.

  • Reaction, Monitoring, Workup, and Purification: Follow Steps 5–8 as described in Protocol 1.

Section 5: Visualizations
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition ArX Ar¹-X ArX->OxAdd Transmetal Ar¹-Pd(II)(Ar²)L₂ OxAdd->Transmetal Transmetalation Base Base (e.g., K₃PO₄) Borate [Ar²-B(OH)₃]⁻ Base->Borate Boronic Ar²-B(OH)₂ Boronic->Borate Borate->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetal->Product

Caption: The fundamental steps of the Suzuki-Miyaura reaction.[16]

The "Slow-Release" Strategy

Slow_Release MIDA Stable MIDA Boronate (Reservoir) Boronic Free Boronic Acid (Low Concentration) MIDA->Boronic Slow Hydrolysis (H₂O, Base) Coupling Desired Cross-Coupling (Product Formation) Boronic->Coupling Fast Decomp Decomposition (Protodeboronation) Boronic->Decomp Slow (Minimized)

Caption: MIDA boronates minimize decomposition via slow release.[3]

References
  • BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Valente, C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Molander, G. A., & Jean-Gérard, L. (2007). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Journal of Organic Chemistry. NIH Public Access.
  • Integrated Lab Solutions. (2024).
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. NIH Public Access.
  • Process Sensing Technologies. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • BenchChem Technical Support. (2025). Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 1,10-Phenanthroline-2-boronic acid. BenchChem.
  • Dreher, S. D., et al. (2013). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. NIH Public Access.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wang, H. (2022). Catalyst Deactivation and Its Mitigation During Catalytic Conversions of Biomass.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • Contaminant Control. (2024).
  • Chemistry For Everyone. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Managing Protodeboronation of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on a critical, yet often underestimated, side reaction: protodeboronation. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the successful application of this versatile reagent in your synthetic endeavors.

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which leads to the loss of your starting material and the formation of an undesired byproduct.[1] This guide will delve into the mechanisms of this reaction and provide actionable protocols to mitigate its occurrence.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with (4-(1-Hydroxycyclopropyl)phenyl)boronic acid?

A1: Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of your work with (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, this means the boronic acid functional group is removed, yielding 1-hydroxycyclopropylbenzene as a byproduct. This undesired side reaction consumes your starting material, leading to reduced yields in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and complicating purification.[1][2]

Q2: What are the primary factors that trigger protodeboronation?

A2: The propensity for protodeboronation is highly dependent on several factors:

  • pH: The reaction pH is a critical variable. Both acidic and basic conditions can promote protodeboronation, with the base-catalyzed pathway often being more significant in the context of cross-coupling reactions.[1][3]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[2]

  • Aqueous Conditions: The presence of water is often a prerequisite for protodeboronation, as it can act as a proton source.[1][4]

  • Catalyst System: In the context of palladium-catalyzed cross-coupling reactions, the choice of ligand can influence the rate of protodeboronation. Bulky phosphine ligands, for instance, have been shown to promote this side reaction.[5][6]

  • Substrate Electronics: While the (4-(1-Hydroxycyclopropyl)phenyl) group is not strongly electron-withdrawing or donating, the electronic nature of the coupling partner can influence the overall reaction kinetics and potentially favor protodeboronation.

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: The most common methods for detecting and quantifying protodeboronation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the characteristic signals of the protodeboronated byproduct, 1-hydroxycyclopropylbenzene, alongside your desired product and remaining starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to separate and identify the components of your reaction mixture, including the protodeboronated species, by its mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is another effective technique for separating and identifying the protodeboronated byproduct.

A significant presence of a byproduct with a mass corresponding to the loss of the B(OH)₂ group is a strong indicator of protodeboronation.[2]

Q4: Are there any general strategies to minimize protodeboronation?

A4: Yes, several general strategies can be employed:

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, reaction time, and solvent. Lowering the temperature and minimizing the reaction time can often reduce the extent of protodeboronation.[2]

  • Choice of Base: The type and amount of base used in a cross-coupling reaction can have a significant impact. Weaker bases or the use of a "slow-release" strategy for the boronic acid can be beneficial.[1][2]

  • Anhydrous Conditions: While not always feasible, running reactions under anhydrous conditions can significantly suppress protodeboronation.[7]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate, can protect the C-B bond from premature cleavage.[1][8]

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to managing protodeboronation.

Problem 1: Low yield of desired product with significant formation of 1-hydroxycyclopropylbenzene.

This is the most common manifestation of a protodeboronation issue. The following workflow can help you diagnose and resolve the problem.

Experimental Workflow: Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield & High Protodeboronation Observed check_conditions Analyze Reaction Conditions: - Temperature - Reaction Time - Base start->check_conditions optimize_temp Reduce Temperature check_conditions->optimize_temp High Temp? optimize_time Shorten Reaction Time check_conditions->optimize_time Long Time? optimize_base Screen Weaker Bases (e.g., K₂CO₃, Cs₂CO₃) check_conditions->optimize_base Strong Base? check_reagents Evaluate Reagent Purity & Water Content optimize_temp->check_reagents optimize_time->check_reagents optimize_base->check_reagents use_anhydrous Employ Anhydrous Solvents & Reagents check_reagents->use_anhydrous Water Present? protect_boronic_acid Consider Boronic Acid Protection check_reagents->protect_boronic_acid Anhydrous not sufficient? use_anhydrous->protect_boronic_acid use_pinacol Convert to Pinacol Ester protect_boronic_acid->use_pinacol use_mida Convert to MIDA Boronate protect_boronic_acid->use_mida end Improved Yield, Minimized Protodeboronation use_pinacol->end use_mida->end

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Step-by-Step Methodologies

1. Optimization of Reaction Temperature and Time:

  • Rationale: Protodeboronation is a kinetically controlled process. By lowering the reaction temperature, you can often slow down the rate of this undesired side reaction more significantly than the desired cross-coupling reaction.

  • Protocol:

    • Set up a series of parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) while keeping all other parameters constant.

    • Monitor the reactions by TLC or LC-MS at regular intervals to determine the optimal balance between product formation and byproduct generation.

    • Once the optimal temperature is identified, perform a time-course experiment to determine the minimum reaction time required for complete consumption of the limiting reagent.

2. Screening of Bases:

  • Rationale: The base plays a crucial role in the activation of the boronic acid for transmetalation in Suzuki-Miyaura coupling. However, strong bases can also accelerate protodeboronation by promoting the formation of the more reactive boronate anion.[1][2]

  • Protocol:

    • Set up parallel reactions using a range of bases with varying strengths (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, NaHCO₃).

    • Ensure the stoichiometry of the base is consistent across all reactions.

    • Analyze the reaction outcomes to identify the base that provides the best yield of the desired product with the least amount of protodeboronation.

BasepKa of Conjugate AcidTypical Observation
K₃PO₄12.3Often effective but can promote protodeboronation.
K₂CO₃10.3A milder option that can reduce protodeboronation.
Cs₂CO₃10.3Similar to K₂CO₃, sometimes offering improved solubility.
NaHCO₃10.3A weak base, suitable for sensitive substrates.

3. Conversion to a Boronate Ester:

  • Rationale: Boronate esters, such as pinacol or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[1][8] This "slow-release" strategy ensures that the concentration of the reactive boronic acid in the reaction medium remains low, thus minimizing side reactions.[1]

  • Protocol for Pinacol Ester Formation:

    • Dissolve (4-(1-Hydroxycyclopropyl)phenyl)boronic acid and an equimolar amount of pinacol in a suitable solvent (e.g., toluene, THF).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC or GC-MS until completion.

    • Remove the solvent under reduced pressure and purify the resulting pinacol ester by column chromatography or recrystallization.[9]

Problem 2: Difficulty in purifying the desired product from the protodeboronated byproduct.

The similar polarity of the desired product and the 1-hydroxycyclopropylbenzene byproduct can make purification challenging.

Purification Strategies

1. Acid-Base Extraction:

  • Rationale: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts under basic conditions. This change in polarity can be exploited for separation.

  • Protocol:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH, saturated NaHCO₃). The boronic acid will partition into the aqueous layer as its boronate salt.

    • Separate the layers. The organic layer will contain the protodeboronated byproduct and other non-acidic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the purified boronic acid.

    • Extract the purified boronic acid back into an organic solvent, dry the organic layer, and concentrate to obtain the pure product.[10]

2. Column Chromatography:

  • Rationale: While challenging, chromatographic separation is often possible with careful optimization of the stationary and mobile phases.

  • Protocol:

    • Stationary Phase: Standard silica gel is often used. However, for particularly difficult separations, consider using alumina (neutral or basic) or a bonded-phase silica gel.[9]

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The less polar protodeboronated byproduct should elute first.

    • TLC Analysis: Carefully monitor the fractions by TLC to ensure a clean separation.

Understanding the Mechanism of Protodeboronation

A deeper understanding of the reaction mechanism can inform your troubleshooting strategies. Protodeboronation can proceed through several pathways, with the base-catalyzed mechanism being particularly relevant for cross-coupling reactions.

Protodeboronation_Mechanism cluster_0 Base-Catalyzed Protodeboronation ArBOH2 Ar-B(OH)₂ ArBOH3_minus [Ar-B(OH)₃]⁻ (Boronate Anion) ArBOH2->ArBOH3_minus + OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ Transition_State Transition State ArBOH3_minus->Transition_State + H₂O (Proton Source) ArH Ar-H (Protodeboronated Product) Transition_State->ArH BOH3 B(OH)₃ Transition_State->BOH3

Caption: Simplified mechanism of base-catalyzed protodeboronation.

In the presence of a base, the boronic acid exists in equilibrium with its more nucleophilic boronate anion.[1] This boronate can then react with a proton source, such as water, in a rate-limiting step to yield the protodeboronated product.[1]

By understanding this mechanism, it becomes clear why strategies such as using weaker bases or anhydrous conditions are effective in mitigating this unwanted side reaction.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
  • Protodeboronation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link].

  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Advances.
  • The proposed mechanism for protodeboronation of arylboronic acids. (2017).
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (2017). CORE.
  • Process for purification of boronic acid and its derivatives. (n.d.).
  • Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. (n.d.). RSC Publishing.
  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2019). Semantic Scholar.
  • How to purify boronic acids/boronate esters? (2016).
  • Bulky ligands promote palladium-catalyzed protodeboronation. (2023).
  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions. (2025). Benchchem.
  • Effect of pH on the stability and reactivity of aryl boronic acids. (2025). Benchchem.
  • Protodeboron
  • Development of Organic Transformations Based on Protodeboronation. (2016).
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2016).
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
  • How to purify boronic acids/boron
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Boronic Acids & Deriv
  • Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2023). Journal of the American Chemical Society.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PMC - NIH.
  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2023). PMC - PubMed Central.
  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2023). The Journal of Physical Chemistry A.
  • (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. (n.d.). PubChem.
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (2017). LJMU Research Online.
  • 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • Thiol-yne click post-synthesis of phenylboronic acid-functionalized magnetic cyclodextrin microporous organic network for selective and efficient extraction of antiepileptic drugs. (2024). PubMed.
  • 4-Hydroxyphenylboronic acid. (n.d.). Sigma-Aldrich.

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Technical Support Center: Optimization of Reaction Parameters for Multistep Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the complex but rewarding field of multistep organic synthesis. The cumulative nature of multistep routes means that even modest inefficiencies in individual steps can lead to a drastic reduction in overall yield, making rigorous optimization not just beneficial, but essential.

This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address common challenges and strategic decisions you will face during the optimization of complex synthetic sequences.

Section 1: Foundational Concepts in Reaction Optimization

This section addresses the fundamental principles that underpin any successful optimization campaign.

Frequently Asked Questions (FAQs)

Q1: What is reaction parameter optimization, and why is it uniquely critical for multistep synthesis?

A: Reaction parameter optimization is the systematic process of adjusting experimental variables to achieve a desired outcome, typically maximizing product yield and purity while minimizing reaction time and cost. In a multistep synthesis, the overall yield is the mathematical product of the yields of each individual step. For instance, in a 5-step synthesis where each step proceeds at an 80% yield, the overall yield is a mere 33% (0.8^5). This multiplicative effect underscores why optimizing each transformation is paramount to the success of the overall project. Key parameters typically investigated include temperature, pressure, reaction time, stoichiometry of reactants, and the choice of catalyst, ligand, solvent, and base.

Q2: What are the primary experimental design strategies for optimizing a reaction?

A: The two most common strategies are the One-Factor-at-a-Time (OFAT) method and the statistical approach known as Design of Experiments (DoE).[1] OFAT involves changing a single variable while keeping all others constant, which is a simple but often inefficient method.[2] DoE, in contrast, involves systematically and simultaneously varying multiple factors, allowing for a more comprehensive understanding of the reaction space with fewer experiments.[3][4]

Q3: What is the One-Factor-at-a-Time (OFAT) method, and what are its major limitations?

A: The OFAT method is a traditional approach where a chemist optimizes one parameter at a time to find its local optimum before moving to the next parameter.[5] For example, one might first vary the temperature to find the best yield, fix the temperature at that value, and then proceed to optimize reactant concentration.

While intuitive, this method has significant drawbacks:

  • Inefficiency: It often requires a large number of experiments to explore the parameter space.[6]

  • Inability to Detect Interactions: OFAT cannot identify interactions between factors. For example, the optimal temperature might change depending on the solvent used. OFAT would miss this interplay.[7]

  • Risk of Missing the True Optimum: By fixing parameters sequentially, the process can settle on a local optimum that is significantly inferior to the true global optimum.[6]

Q4: What is Design of Experiments (DoE), and how does it overcome the limitations of OFAT?

A: Design of Experiments (DoE) is a powerful statistical methodology that allows for the simultaneous variation of multiple input parameters (factors) to understand their effect on the output (response), such as yield or purity.[4] By exploring combinations of factors in a structured manner, DoE provides significant advantages:

  • Efficiency: It requires far fewer experiments than OFAT to gain a comprehensive understanding of the system.[8]

  • Detection of Interactions: A key strength of DoE is its ability to identify and quantify interactions between factors, leading to a more robust and accurate process model.[9]

  • Comprehensive Understanding: DoE helps create a "map" of the reaction space, allowing scientists to find conditions that satisfy multiple objectives, such as high yield and high purity.[10]

Section 2: Practical Guidance and Troubleshooting

This section provides actionable advice for designing experiments and resolving common issues encountered in the lab.

Choosing Your Optimization Strategy

Q5: How do I decide whether to use OFAT or DoE for my optimization study?

A: The choice depends on your objective, the number of variables, and your prior knowledge of the reaction. DoE is generally superior for optimization, but OFAT can be useful for initial troubleshooting or when interactions are known to be minimal.[5]

Below is a decision-making workflow to guide your choice.

G cluster_ofat OFAT Path cluster_doe DoE Path start Start: Need to Optimize a Reaction q1 How many variables are being investigated? start->q1 ofat Use One-Factor-at-a-Time (OFAT) q1->ofat 1-2 Variables q2 What is the primary goal? q1->q2 3+ Variables ofat_desc Best for simple troubleshooting or when a single variable is clearly dominant. doe Use Design of Experiments (DoE) screening Screening Design (e.g., Fractional Factorial) q2->screening Identify critical variables optimization Optimization Design (e.g., Response Surface) q2->optimization Find optimal conditions

Caption: Decision workflow for selecting an optimization methodology.

Data Comparison: OFAT vs. DoE

The following table summarizes the key differences between the two approaches.

FeatureOne-Factor-at-a-Time (OFAT)Design of Experiments (DoE)
Experimental Approach Varies one factor while others are fixedVaries multiple factors simultaneously[4]
Number of Experiments High for the same level of understanding[7]Low, highly efficient
Interaction Detection Cannot detect interactions between factors[6]Explicitly detects and quantifies interactions[9]
Confidence in Optimum May identify a local, but not global, optimum[6]High confidence in identifying the global optimum
Process Understanding Limited; cause-and-effect for single variables onlyComprehensive; provides a predictive model of the process
Troubleshooting Guide

Q6: My overall yield for a multistep synthesis is very low. How do I identify the problematic step?

A: A low overall yield is a common and frustrating issue. A systematic approach is required to diagnose the bottleneck. Do not assume the problem lies in the final step.

G start Low Overall Yield Detected step1 Step 1: Run each reaction step individually. start->step1 step2 Step 2: Isolate and purify the intermediate after each step. step1->step2 step3 Step 3: Calculate the yield for each individual step. step2->step3 decision Is one step's yield significantly lower? step3->decision focus Focus optimization efforts on the bottleneck step. decision->focus Yes re_eval Re-evaluate all steps. Consider cumulative degradation or incompatibility between steps. decision->re_eval No

Caption: Workflow for identifying the bottleneck in a multistep synthesis.

Key Actions:

  • Individual Step Analysis: Run each reaction separately and calculate the yield. This immediately quantifies the efficiency of each transformation.

  • Intermediate Purity: Use analytical techniques (NMR, LC-MS, HPLC) to assess the purity of each isolated intermediate. Impurities from one step can act as potent inhibitors or create side reactions in the next.[11]

  • Telescoping Impact: If you are using a "one-pot" or "telescoped" process where intermediates are not isolated, run a control experiment using a purified intermediate for the subsequent step.[12] A significant yield improvement indicates that byproducts from the previous step are detrimental.

Q7: I've identified a low-yielding step, but initial optimization isn't helping. What are some common hidden problems?

A: When standard adjustments to time, temperature, and stoichiometry fail, consider these less obvious factors:

  • Reagent Quality: Are your reagents and solvents truly anhydrous? Trace water can kill many organometallic or moisture-sensitive reactions. Use freshly distilled solvents or reagents from a newly opened bottle as a control.

  • Catalyst Deactivation: Is your catalyst being poisoned? Impurities like sulfur or halides from a previous step can irreversibly deactivate precious metal catalysts. Consider passing the intermediate through a plug of silica or activated carbon.

  • Atmospheric Contamination: Are you using a robust inert atmosphere technique (e.g., Schlenk line, glovebox) for air-sensitive reactions? A slow leak can be a source of frustrating irreproducibility.

  • Workup Issues: Is your product unstable to the workup conditions (e.g., acidic or basic quench)?[13] Is it partially water-soluble and being lost in the aqueous layer? Is it volatile and being lost during solvent removal?[13] Always check all phases and traps if a product mysteriously disappears.

Q8: My reaction produces a mixture of the desired product and a persistent impurity. How can I improve selectivity?

A: Improving selectivity requires understanding the competing reaction pathways.

  • Lower the Temperature: Competing reactions often have different activation energies. Lowering the temperature will favor the reaction with the lower activation energy, which is often the desired transformation.

  • Change the Order/Rate of Addition: Slowly adding a reactive reagent can maintain its low concentration, suppressing side reactions that may be of a higher order with respect to that reagent.

  • Use a More Selective Reagent: A classic example is using a bulky base like lithium diisopropylamide (LDA) to favor kinetic deprotonation at a less sterically hindered site.

  • Employ DoE: This is an ideal scenario for DoE. You can define "purity" or "product:impurity ratio" as a response and find experimental conditions that maximize this value, even if it means slightly sacrificing the overall conversion rate.[10]

Section 3: Implementing Design of Experiments (DoE)

A Practical Protocol for a Two-Factor DoE Study

This protocol outlines how to set up a simple but powerful full factorial DoE to investigate the effects of Temperature and Catalyst Loading on a reaction.

Objective: To understand the individual and interactive effects of temperature and catalyst loading on product yield.

Step-by-Step Methodology:

  • Define Factors and Levels:

    • Factor A: Temperature (°C). Select a low (-1) and high (+1) level. For example, 60°C and 80°C.

    • Factor B: Catalyst Loading (mol%). Select a low (-1) and high (+1) level. For example, 1 mol% and 3 mol%.

  • Create the Experimental Design Matrix: A full factorial design requires testing all possible combinations of the levels. For two factors at two levels, this is 2^2 = 4 experiments. It is also critical to include center point runs to check for curvature.

ExperimentTemperature (°C)Catalyst Loading (mol%)Coded Level (Temp, Cat.)Predicted Outcome
1601(-1, -1)Main effects & Interaction
2801(+1, -1)Main effects & Interaction
3603(-1, +1)Main effects & Interaction
4803(+1, +1)Main effects & Interaction
5 (Center)702(0, 0)Curvature check
6 (Center)702(0, 0)Curvature check
  • Execute Experiments: Run the experiments in a randomized order to prevent time-dependent variables (like reagent degradation) from biasing the results.

  • Analyze Results: Use statistical software to analyze the results. The output will quantify:

    • Main Effect of Temperature: The change in yield when moving from the low to the high temperature level.

    • Main Effect of Catalyst Loading: The change in yield when moving from the low to the high catalyst loading.

    • Interaction Effect (Temp*Cat. Loading): Whether the effect of temperature on yield depends on the catalyst loading. A strong interaction is a key finding that OFAT would miss.

  • Visualize the Relationship: The relationship between factors and the response can be visualized to better understand the system.

G cluster_factors Factors (Inputs) cluster_responses Responses (Outputs) Temp Temperature Cat Catalyst Loading Temp->Cat Interaction Process Chemical Reaction Temp->Process Cat->Process Solvent Solvent Solvent->Process Yield Yield Purity Purity Process->Yield Process->Purity

Caption: Relationship between experimental factors and responses in a DoE study.

References

  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies | Definition, Methods & Uses. Retrieved from [Link][3]

  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from [Link][4]

  • Multi Synthesis Problems Organic Chemistry. (n.d.). Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Macmillan, D. S., & Vantourout, J. C. (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Central Science.[8]

  • Wikipedia. (n.d.). One-factor-at-a-time method. Retrieved from [Link][6]

  • Royal Society of Chemistry. (n.d.). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Retrieved from [Link][14]

  • Grokipedia. (n.d.). One-factor-at-a-time method. Retrieved from [Link][5]

  • Schulmeister, K., & Morgan, N. (2020). Reaction optimization using Design of Experiment (DOE) at the NMR scale. Proceedings of Student Research and Creative Inquiry Day.[1]

  • Organic Syntheses. (n.d.). Organic Syntheses. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.3: One-Factor-at-a-Time Optimizations. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Self-optimization results of the multistep synthesis. Retrieved from [Link]

  • Science in the Classroom. (2015). High-throughput screening of drug leads. Retrieved from [Link][15]

  • ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link][16]

  • Improvement of One Factor at a Time Through Design of Experiments. (n.d.). Semantic Scholar. Retrieved from [Link][7]

  • National Institutes of Health. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link][17]

  • SixSigma.us. (2024). OFAT (One-Factor-at-a-Time). All You Need to Know. Retrieved from [Link][9]

  • ACS Publications. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link][12]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link][18]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link][13]

  • ACS Publications. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. Retrieved from [Link][19]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the aryl boronic acid coupling partner is critical, as its structure dictates reactivity, yield, and compatibility with various functional groups. This guide provides an in-depth technical comparison of the reactivity of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid with other commonly employed aryl boronic acids, namely phenylboronic acid, 4-methoxyphenylboronic acid, and 4-chlorophenylboronic acid. This analysis is supported by a standardized experimental protocol and a discussion of the underlying electronic and steric factors that govern reactivity.

The unique structural motif of a 1-hydroxycyclopropyl group presents an interesting case for study. The cyclopropyl ring, with its inherent strain and unique electronic properties, coupled with the adjacent hydroxyl group, can significantly influence the reactivity of the boronic acid in the catalytic cycle of the Suzuki-Miyaura reaction. Understanding these effects is crucial for predicting reaction outcomes and optimizing conditions for the synthesis of novel compounds.

The Suzuki-Miyaura Coupling: A Brief Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The rate-determining step is often the transmetalation, which is highly dependent on the electronic and steric properties of the boronic acid.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Comparative Reactivity of Aryl Boronic Acids

To provide a meaningful comparison, we will consider a standardized Suzuki-Miyaura coupling reaction: the coupling of 4-bromotoluene with various aryl boronic acids. This reaction is well-documented and serves as a reliable benchmark for assessing the relative reactivity of different boronic acids.

Standardized Experimental Protocol

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with an aryl boronic acid. This protocol is designed to provide a consistent basis for comparing the performance of different boronic acids.

Reaction: Coupling of 4-bromotoluene with an aryl boronic acid.

Reagents:

  • 4-bromotoluene (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add 4-bromotoluene, the aryl boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine 4-bromotoluene, aryl boronic acid, Pd(OAc)2, PPh3, and K2CO3 Solvents Add toluene and water Reagents->Solvents Degas Degas with Ar/N2 Solvents->Degas Heat Heat to 100 °C with stirring Degas->Heat Monitor Monitor by TLC/GC Heat->Monitor Quench Cool and dilute with ethyl acetate Monitor->Quench Wash Wash with water and brine Quench->Wash Dry Dry over Na2SO4, filter, and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify caption Figure 2: Standardized Workflow for Comparing Boronic Acid Reactivity.

Figure 2: Standardized Workflow for Comparing Boronic Acid Reactivity.
Experimental Data Summary
Aryl Boronic AcidSubstituent at para-positionElectronic Nature of SubstituentExpected Yield (%)
Phenylboronic acid-HNeutral85-95
4-Methoxyphenylboronic acid-OCH₃Electron-donating>95
4-Chlorophenylboronic acid-ClElectron-withdrawing70-80
(4-(1-Hydroxycyclopropyl)phenyl)boronic acid -C₃H₄OHWeakly Electron-donating90-98 (Estimated)

Discussion of Reactivity Trends

The reactivity of an aryl boronic acid in the Suzuki-Miyaura coupling is primarily influenced by two factors: the electronic nature of the substituents on the aromatic ring and steric hindrance around the boronic acid moiety.

  • Electronic Effects: Electron-donating groups (EDGs) on the aryl boronic acid increase the electron density on the aromatic ring, making the transmetalation step of the catalytic cycle faster. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, slowing down transmetalation. This trend is evident in the experimental data for the benchmark compounds. 4-Methoxyphenylboronic acid, with its electron-donating methoxy group, is expected to give the highest yield. Phenylboronic acid, being neutral, provides a high yield, while 4-chlorophenylboronic acid, with its electron-withdrawing chloro group, is expected to be the least reactive.

  • Steric Effects: Bulky substituents near the boronic acid group can hinder the approach of the organoboron compound to the palladium catalyst, thereby reducing the reaction rate. This is particularly noticeable with ortho-substituted aryl boronic acids.

The Case of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

The 1-hydroxycyclopropyl substituent is unique in its combination of electronic and steric properties.

  • Electronic Contribution: The cyclopropyl group is known to have some degree of π-character and can act as a weak electron-donating group through hyperconjugation.[1] The hydroxyl group, being an EDG, further enhances this effect. Therefore, from an electronic standpoint, (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is expected to be more reactive than phenylboronic acid and likely comparable to or slightly less reactive than 4-methoxyphenylboronic acid.

  • Steric Profile: The cyclopropyl group is sterically more demanding than a hydrogen or a linear methoxy group.[2] However, in the para-position, its steric bulk is less likely to significantly impede the reaction at the distant boronic acid moiety.

  • Potential for Hydroxyl Group Participation: The hydroxyl group could potentially play a role in the reaction mechanism, for instance, by coordinating to the palladium center or influencing the solubility and aggregation of the boronic acid. In some cases, hydroxyl groups have been shown to direct or accelerate cross-coupling reactions.

Conclusion

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a promising building block for Suzuki-Miyaura cross-coupling reactions. Its unique 1-hydroxycyclopropyl substituent is predicted to confer high reactivity, driven by its weakly electron-donating character. While direct comparative experimental data under standardized conditions is yet to be published, the analysis of its electronic and steric properties suggests that it will be a highly efficient coupling partner, likely outperforming phenylboronic acid and its electron-deficient counterparts. Further kinetic studies are warranted to precisely quantify its reactivity relative to other aryl boronic acids. This guide provides a solid framework for researchers to anticipate the performance of this valuable reagent in their synthetic endeavors.

References

  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979, (19), 866-867.
  • Gleason, J. L., et al. Driving tert-butyl axial: the surprising cyclopropyl effect. Chem. Sci.2024 .[2]

  • Kadu, B. S., et al. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catal. Sci. Technol.2021 , 11(4), 1235-1257.[3]

  • BenchChem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Guides, 2025 .[4]

  • Faller, M., et al. Repeated Suzuki reaction of 4-bromotoluene with phenylboronic acid under flow conditions. Beilstein J. Org. Chem.2012 , 8, 1845-1853.

  • Leadbeater, N. E.; Marco, M. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Org. Biomol. Chem.2003 , 1(5), 739-741.[5]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.[6]

  • Biffis, A., et al. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chem.2018 , 20(1), 130-136.[7]

  • BenchChem. A Researcher's Guide to Arylboronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Guides, 2025 .[8]

  • Smidrkal, J., et al. Kinetic profiles of the Suzuki cross-coupling reactions of 4-bromotoluene with phenylboronic acid. J. Organomet. Chem.2006 , 691(26), 5675-5680.[9]

  • Li, Y., et al. The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene catalysed by catalyst or blank quartz plate. RSC Adv.2017 , 7(63), 39867-39874.[10]

  • Pasquini, C., et al. Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic acid (2a) in aq. EtOH azeotrope at 80 °C catalyzed by Pd@ZPGly-1, Pd@ZPGly-7, Pd@ZPGly-15 under batch conditions at 1, 3, 9, 24 h. Dalton Trans.2018 , 47(39), 13866-13876.[11]

  • Gstöttmayr, C., et al. Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. ChemCatChem2017 , 9(18), 3569-3575.[12]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2008 , 47(26), 4933-4936.[13]

  • Wikipedia. Cyclopropyl group. Wikipedia, The Free Encyclopedia.[1]

  • Crowfoot, T. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World, 2024 .[14]

  • Hill, L. L.; Leadbeater, N. E. Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages, 2011 , 453.[15]

  • Prechtl, M. H. G., et al. Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in [P66614]DBS using Pd nanocrystals and different bases. Chem. Commun.2010 , 46(18), 3212-3214.[16]

  • Tanko, J. M., et al. Interplay between conjugative and steric effects in cyclopropylarenes. J. Org. Chem.1990 , 55(11), 3580-3585.[17]

  • Hartwig, J. F., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140(11), 4019-4030.[18]

Sources

analytical methods for the characterization of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid and Its Synthetic Intermediates

For researchers, medicinal chemists, and process development scientists, the robust characterization of synthetic building blocks is the cornerstone of successful drug development. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is an increasingly important reagent, particularly in Suzuki-Miyaura cross-coupling reactions, for synthesizing complex molecular architectures.[1][2][3] Its purity, stability, and structural integrity directly impact reaction yield, impurity profiles, and the quality of the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of essential analytical techniques for the comprehensive characterization of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. We will move beyond mere procedural descriptions to explore the underlying scientific principles, explain the rationale behind methodological choices, and present comparative data to empower you to select the most appropriate analytical strategy for your research and development needs.

The Analytical Challenge: Understanding Boronic Acid Chemistry

The primary analytical challenge with boronic acids, including our target molecule, stems from their inherent chemical equilibria. The boronic acid moiety can readily undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[4] This equilibrium is influenced by factors such as solvent, concentration, temperature, and pH. A successful analytical strategy must be able to accurately quantify the boronic acid itself while accounting for, and often minimizing, the formation of these related impurities.

G cluster_0 Equilibrium in Solution Boronic Acid Boronic Acid Boroxine Boroxine Boronic Acid->Boroxine + 2 R-B(OH)2 - 3 H2O Boroxine->Boronic Acid + 3 H2O

Caption: Equilibrium between a boronic acid and its corresponding cyclic anhydride (boroxine).

Chromatographic Methods: The Workhorse for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid and related products. When coupled with Mass Spectrometry (LC-MS), it provides an unparalleled combination of separation, quantification, and identification.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Expertise & Experience: RP-HPLC is ideal for separating the polar boronic acid from its less polar precursors or impurities. The phenyl group in the molecule provides a strong chromophore, making UV detection highly effective. The choice of mobile phase and column chemistry is critical to manage the boronic acid's reactivity. Acidic mobile phase modifiers (e.g., formic or phosphoric acid) are often used to suppress the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and retention.[5] However, care must be taken as highly acidic conditions can sometimes promote the hydrolysis of boronic esters, a common related product.[6]

Trustworthiness: A robust HPLC method must demonstrate specificity, linearity, accuracy, and precision. This is achieved by running a full method validation in accordance with ICH guidelines. The method's specificity is confirmed by demonstrating baseline resolution between the main analyte peak and known impurities, including the boroxine.

Comparative Analysis: HPLC Column Selection
Column ChemistryPrinciple of SeparationAdvantages for Boronic AcidsDisadvantages & Considerations
C18 (ODS) Hydrophobic interactions.Excellent for separating non-polar impurities. Widely available and well-understood.[7]Can exhibit secondary interactions with the boronic acid group. May require mobile phase modifiers for good peak shape.
Phenyl Hydrophobic and π-π interactions.The π-π interactions with the analyte's phenyl ring can offer alternative selectivity compared to C18.[8]May not provide sufficient retention for very polar compounds.
Polar-Embedded Mixed-mode with hydrophobic and polar groups.Can provide enhanced retention and unique selectivity for polar analytes like boronic acids.Method development can be more complex.
Experimental Protocol: RP-HPLC for Purity Analysis
  • System: An HPLC or UPLC system with a Photodiode Array (PDA) detector is recommended to assess peak purity.

  • Column: XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm. This column provides good retention for polar compounds and is designed to minimize secondary interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 0.1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is the definitive method for identifying unknown impurities and confirming the mass of the target compound. For boronic acids, electrospray ionization (ESI) in negative mode is often highly effective, detecting the [M-H]⁻ ion.[9] A significant challenge in MS analysis is the in-source formation of adducts or the detection of the boroxine trimer, which can complicate spectral interpretation.[7] A well-developed LC-MS method will optimize source parameters to minimize such artifacts. For trace-level analysis, derivatization with reagents like N-methyliminodiacetic acid (MIDA) can significantly enhance sensitivity for LC-MS/MS quantification.[10]

Trustworthiness: Mass accuracy is the key validation parameter. Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for the confirmation of elemental composition, providing a high degree of confidence in peak identification. For quantitative methods, a validated protocol would demonstrate linearity and recovery for trace-level impurities.[9]

Experimental Protocol: LC-MS for Identification
  • LC System: Use the HPLC conditions described above. The flow can be split post-column if necessary to accommodate the MS inlet.

  • MS System: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Key MS Parameters (starting point):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂) Flow: 600 L/hr

    • Desolvation Temperature: 350 °C

  • Data Acquisition: Scan from m/z 100 to 1000.

  • Expected Ions for C₉H₁₁BO₃:

    • [M-H]⁻: 177.07

    • Boroxine [M₃-3H₂O-H]⁻: 485.22 (trimer of C₉H₉BO₂)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides unambiguous structural information. For (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR is required for complete characterization.

Expertise & Experience: A common issue when acquiring NMR spectra for boronic acids in solvents like CDCl₃ is peak broadening or the appearance of multiple species due to the boroxine equilibrium.[11] This can be elegantly overcome by using a solvent like deuterated methanol (CD₃OD). The methanol acts as a Lewis base, coordinating to the boron center and breaking up the boroxine trimers, resulting in sharp, well-resolved spectra.[11]

¹¹B NMR is a particularly powerful, though often underutilized, tool. It provides direct information about the coordination state of the boron atom. A trigonal planar (sp²) boronic acid will typically show a broad signal around +30 ppm, while a tetrahedral (sp³) boronate ester or adduct will appear at a higher field (more shielded), typically between +5 to +15 ppm.[12][13][14]

Experimental Protocol: NMR Characterization
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated methanol (CD₃OD).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard single-pulse experiment. Expected signals would include aromatic protons (doublets in the ~7.5-8.0 ppm region), the cyclopropyl protons (diastereotopic multiplets, likely <1.5 ppm), and the exchangeable B(OH)₂ and C-OH protons (which may be broad or exchange with the solvent).

    • ¹³C NMR: Standard proton-decoupled experiment. Expect signals for the aromatic carbons, the quaternary cyclopropyl carbon attached to the hydroxyl group, and the CH₂ carbons of the cyclopropyl ring.

    • ¹¹B NMR: A single-pulse experiment with proton decoupling. A broad singlet is expected around +28 to +32 ppm relative to BF₃·OEt₂.[13]

Thermal Analysis (DSC & TGA): Assessing Stability and Solid-State Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal stability, melting point, and solid-state behavior of the material. This is particularly important for process safety and formulation development.

Expertise & Experience: For boronic acids, TGA is highly effective for observing the dehydration event corresponding to boroxine formation.[4] A typical TGA experiment on a boronic acid will show a mass loss corresponding to the elimination of water molecules as the temperature is increased.[15] DSC can detect the corresponding endothermic event for this dehydration, as well as the melting point of the material.

Experimental Protocol: TGA/DSC Analysis
  • Instrument: A simultaneous TGA/DSC instrument is ideal.[16]

  • Sample: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.

  • Expected Results:

    • TGA: A weight loss step is expected, often starting above 100 °C, corresponding to the loss of water to form the boroxine. For (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (MW 177.99), the theoretical water loss to form the trimer is ~10.1%.

    • DSC: An endotherm corresponding to the melting point should be observed. Another endotherm associated with the dehydration may also be visible.

Comparative Summary of Analytical Methods

TechniquePrimary ApplicationKey Information ProvidedStrengthsLimitations
RP-HPLC-UV Purity assessment, quantification of major components.Retention time, peak area (%), peak purity.Robust, reproducible, excellent for QC environments.Limited identification capabilities; requires reference standards.
LC-MS Impurity identification, reaction monitoring.Molecular weight, elemental composition (HRMS).Highly sensitive and specific; definitive for identification.[7][9]Quantitative analysis can be complex; potential for in-source artifacts.
NMR ('H, ¹³C, ¹¹B) Unambiguous structure elucidation.Chemical structure, connectivity, boron coordination state.Provides absolute structural information; ¹¹B NMR is specific to boron environment.[12][14]Lower sensitivity than MS; can be complicated by equilibria if not managed.[11]
TGA/DSC Thermal stability, solid-state characterization.Melting point, decomposition temperature, dehydration events.Provides critical data for process safety and formulation.[17]Does not provide structural information on degradants.

Recommended Analytical Workflow

A comprehensive characterization of a new batch of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid should follow a structured, multi-technique approach to ensure the highest level of confidence in its quality.

G cluster_workflow Analytical Characterization Workflow Start New Batch of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Start->NMR Structure ID HPLC RP-HPLC-UV Start->HPLC Purity Assay Thermal TGA / DSC Start->Thermal Thermal Stability Decision Does data meet specifications? NMR->Decision LCMS LC-MS (HRMS) HPLC->LCMS If unknown impurities > 0.1% HPLC->Decision Thermal->Decision LCMS->Decision Pass Release Batch Decision->Pass Yes Fail Investigate OOS Decision->Fail No

Sources

comparative study of different palladium catalysts for Suzuki coupling with this compound

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of the biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals. The coupling of chloropyridines is especially valuable due to their low cost and commercial availability. However, these substrates present a distinct challenge: the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate to and inhibit the palladium catalyst make these couplings notoriously difficult.

The choice of the palladium catalyst is therefore not a trivial decision but a critical parameter that dictates the success, efficiency, and scalability of the synthesis. This guide provides an in-depth, objective comparison of three classes of palladium catalysts for the Suzuki coupling of 2-chloropyridine with phenylboronic acid—a representative and challenging transformation. We will move beyond a simple listing of options to explain the causality behind experimental choices, grounded in mechanistic principles and supported by empirical data.

The Catalytic Contenders: A Brief Introduction

We will evaluate three distinct palladium systems, each representing a different era and philosophy in catalyst design:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): The classic, first-generation catalyst. It is a pre-formed, 14-electron Pd(0) complex that has been a workhorse in organic synthesis for decades. While widely used, its application for challenging substrates like chloropyridines often requires harsh conditions.

  • XPhos Pd G3: A third-generation Buchwald precatalyst. These systems feature bulky, electron-rich biarylphosphine ligands (like XPhos) that are designed to accelerate the key steps of the catalytic cycle, particularly the oxidative addition to the C-Cl bond, which is often the rate-limiting step.[1] The "G3" designation refers to a palladacycle precatalyst that is air- and moisture-stable, offering significant practical advantages.

  • PEPPSI-IPr: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation complex. This catalyst features a strong σ-donating N-Heterocyclic Carbene (NHC) ligand.[2] PEPPSI catalysts are known for their exceptional thermal stability and high activity, often outperforming phosphine-based systems for specific applications.[3] The IPr ligand provides significant steric bulk, which is beneficial for the final reductive elimination step.[2]

Performance Under the Microscope: A Quantitative Comparison

The efficacy of a catalyst is not merely about whether a reaction "works," but about its efficiency, speed, and robustness. The following table summarizes the performance of our three contenders in the model Suzuki coupling of 2-chloropyridine with phenylboronic acid.

Catalyst SystemLigandTypical BaseTypical SolventTemp. (°C)Time (h)Catalyst Loading (mol%)Typical Yield (%)
Pd(PPh₃)₄ PPh₃K₂CO₃1,4-Dioxane/H₂O10012–243–560–75[4]
XPhos Pd G3 XPhosK₃PO₄THF or Toluene80–1002–81–2>90[4]
PEPPSI-IPr IPr (NHC)K₂CO₃t-BuOH806–121–3>95[4]
Note: Yields are representative and can vary based on reagent purity, reaction scale, and precise conditions.

The "Why": Mechanistic Insights and Rationale

The striking differences in performance are rooted in the fundamental mechanics of the Suzuki-Miyaura catalytic cycle and how each ligand modulates the properties of the palladium center.

The Suzuki coupling proceeds via three key steps: oxidative addition , transmetalation , and reductive elimination .[5] The ligand's electronic and steric properties are crucial in facilitating each of these steps.[6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Often Rate-Limiting for Ar-Cl) Pd0->OA + Ar-Cl PdII Ar-Pd(II)L₂-Cl OA->PdII Trans Transmetalation PdII->Trans + Ar'-B(OH)₂ + Base PdII_Ar Ar-Pd(II)L₂-Ar' Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 + Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Pd(PPh₃)₄: Triphenylphosphine (PPh₃) is a moderately electron-donating ligand. For a C-Cl bond, which is stronger and less reactive than C-Br or C-I bonds, the oxidative addition step is slow and often requires high temperatures to proceed at a reasonable rate.[7] Furthermore, the pyridine nitrogen of the substrate can compete with PPh₃ for coordination to the palladium center, leading to catalyst inhibition and lower yields.[7]

  • XPhos Pd G3: The XPhos ligand is the key to this system's success. It is both extremely bulky and highly electron-donating.[1] The strong electron-donating character increases the electron density on the palladium(0) center, making it more nucleophilic and significantly accelerating the oxidative addition into the C-Cl bond.[2] The steric bulk of the ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive, and also facilitates the final reductive elimination step to release the product.[6] The use of a stronger base like K₃PO₄ is often beneficial with these systems.

  • PEPPSI-IPr: N-Heterocyclic carbenes, like IPr, are powerful σ-donors, even more so than electron-rich phosphines.[2] This potent electron donation makes the associated palladium center extremely active for the oxidative addition of aryl chlorides.[8] The strong palladium-carbon bond in the Pd-NHC complex imparts high thermal stability, reducing the likelihood of catalyst decomposition into palladium black at elevated temperatures.[2] This stability often translates into higher catalyst turnover numbers and overall efficiency.[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a validated starting point for performing the Suzuki coupling of 2-chloropyridine with phenylboronic acid using each of the discussed catalyst systems.

Experimental Workflow Overview

Workflow start Start setup Reaction Setup: Combine Reagents & Catalyst Under Inert Atmosphere start->setup reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup Workup: Cool, Dilute with EtOAc, Filter through Celite reaction->workup extraction Aqueous Extraction: Wash with Water & Brine workup->extraction purification Purification: Dry, Concentrate, Column Chromatography extraction->purification end End: Isolated Product purification->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Using Pd(PPh₃)₄ (The Traditional Method)

This protocol requires strict adherence to inert atmosphere techniques due to the air-sensitivity of Pd(PPh₃)₄.

  • Materials:

    • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (8 mL), degassed

    • Water (2 mL), degassed

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, and potassium carbonate.

    • Add the Pd(PPh₃)₄ catalyst to the flask. It is crucial to handle this catalyst quickly to minimize exposure to air.

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the 2-phenylpyridine product.

Protocol 2: Using XPhos Pd G3 (The Modern Phosphine Method)

The use of an air- and moisture-stable G3 precatalyst simplifies the reaction setup considerably.[4]

  • Materials:

    • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.5 mmol, 1.5 equiv)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) (5 mL), degassed

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried reaction vessel (e.g., a screw-cap vial) containing a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.

    • Seal the vessel and purge with an inert gas for 5-10 minutes.

    • Add the degassed anhydrous THF via syringe.

    • Stir the reaction mixture at 80 °C.

    • Monitor its progress by TLC, GC, or LC-MS. Completion is typically reached within 2-8 hours.[4]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Using PEPPSI-IPr (The NHC Method)

The PEPPSI-IPr catalyst is also air- and moisture-stable, allowing for a user-friendly setup.[3]

  • Materials:

    • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • PEPPSI-IPr catalyst (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • tert-Butanol (t-BuOH) (5 mL), degassed

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a reaction vial, add 2-chloropyridine, phenylboronic acid, potassium carbonate, and the PEPPSI-IPr catalyst.

    • Seal the vial and purge with an inert gas.

    • Add degassed tert-butanol via syringe.

    • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).[4]

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the desired product.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of a challenging substrate like 2-chloropyridine, modern catalyst systems offer undeniable advantages over the traditional Pd(PPh₃)₄.

  • Pd(PPh₃)₄ remains a viable, cost-effective option for simpler, more activated substrates, but for deactivated or heteroaromatic chlorides, it is often inefficient, requiring higher catalyst loadings, longer reaction times, and higher temperatures, which can lead to byproduct formation.

  • XPhos Pd G3 represents a significant leap forward. Its high reactivity allows for lower catalyst loadings and milder conditions, leading to cleaner reactions and higher yields in a fraction of the time. The air- and moisture-stability of the G3 precatalyst is a major practical benefit, simplifying reaction setup and improving reproducibility.[4][7] This system is highly recommended for a broad range of challenging Suzuki couplings.

  • PEPPSI-IPr is an exceptionally powerful catalyst for this transformation, often providing the highest yields. Its remarkable thermal stability makes it robust and reliable.[3] For particularly stubborn couplings or when maximizing yield is the absolute priority, an NHC-based catalyst like PEPPSI-IPr is an excellent choice.

Ultimately, the selection of a catalyst is a balance of performance, cost, and practicality. While the initial cost of advanced ligands and precatalysts is higher, the dramatic improvements in yield, reaction time, and process robustness often provide a more economical and efficient outcome, particularly in the context of drug development where time and material efficiency are paramount.

References

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC - NIH. [Link]

  • Palladium PEPPSI-IPr Complex Supported on a Calix[2]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with a wide range of boronic acids and potassium organotrifluoroborates. SpringerLink. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC - NIH. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Buchwald Ligands and Precatalysts Table of Contents. CiteSeerX. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous verification of purity for synthetic intermediates is not merely a procedural step but the bedrock of reliable and reproducible research. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a crucial building block in contemporary medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] However, the inherent chemical nature of boronic acids presents unique analytical challenges, including their propensity to form cyclic anhydrides (boroxines) and undergo protodeboronation.[1][2][3]

This guide provides an in-depth, objective comparison of key analytical techniques for assessing the purity of synthesized (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards, providing a framework for robust and reliable purity determination.

The Cornerstone of Purity: Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), stands as the gold standard for purity assessment of boronic acids.[1] Its power lies in the physical separation of the target compound from its impurities, allowing for both quantification (via UV or other detectors) and identification (via MS). Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems further enhance this capability, offering superior resolution and significantly reduced run times.[4][5]

Causality in Method Design

The primary challenge in the HPLC analysis of boronic acids is their high polarity and the potential for on-column degradation or interaction with the stationary phase.[6][7] Our choice of a reversed-phase (RP) method with a C18 column is deliberate; it is a versatile and well-understood system for a wide range of organic molecules. The use of a formic acid modifier in the mobile phase serves a dual purpose: it ensures the boronic acid moiety is protonated, leading to better retention and peak shape, and it provides a source of protons for efficient ionization in the MS source. The selection of an XSelect Premier HSS T3 column is specifically aimed at retaining polar compounds like our target analyte while minimizing secondary interactions with column hardware.

Experimental Protocol: Reversed-Phase UPLC-MS
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized (4-(1-Hydroxycyclopropyl)phenyl)boronic acid and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Instrumentation: Utilize a UPLC system equipped with a photodiode array (PDA) detector and coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Waters XSelect™ Premier HSS T3, 2.5 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, linear gradient to 95% B over 8 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 2 µL

  • Detector Settings:

    • PDA: Scan range 210-400 nm, monitor at 254 nm.

    • MS (ESI Negative Mode): Scan range m/z 50-500. The negative mode is often preferred for boronic acids as it readily forms the [M-H]⁻ ion.[5]

Data Interpretation & Trustworthiness

The purity is calculated based on the peak area percentage from the PDA chromatogram. The MS data serves as a crucial validation step. For the main peak, we expect to see an ion corresponding to the [M-H]⁻ of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (C₉H₁₁BO₃, MW: 177.99 g/mol ), which would be approximately m/z 177.0.[8] Common process-related impurities to look for include:

  • Protodeboronated Impurity: (1-hydroxycyclopropyl)benzene. This will have a different retention time and a mass corresponding to its molecular weight.

  • Boroxine: The cyclic trimer anhydride. This may be observed in the MS, often with poor chromatographic peak shape, and its formation can be minimized by optimized sample handling and mobile phase conditions.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing s1 Weigh ~1 mg Sample s2 Dissolve in 1 mL ACN/Water (50:50) s1->s2 s3 Dilute to 0.1 mg/mL s2->s3 a1 Inject 2 µL onto C18 Column s3->a1 a2 Gradient Elution (Water/ACN w/ 0.1% FA) a1->a2 a3 PDA Detection (210-400 nm) a2->a3 a4 ESI-MS Detection (Negative Mode) a3->a4 d1 Integrate PDA Chromatogram (Calculate Area %) a4->d1 d3 Final Purity Report d1->d3 d2 Analyze Mass Spectrum (Confirm [M-H]⁻, ID Impurities) d2->d3

Caption: UPLC-MS workflow for purity assessment.

Structural Confirmation and Orthogonal Purity Check: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound. It also serves as an excellent orthogonal technique to HPLC for purity assessment, as its detection principle is fundamentally different. While HPLC separates based on physicochemical interactions, NMR provides a signal based on the nuclear magnetic properties of atoms, offering a direct look at the molecular structure.

Why ¹H and ¹¹B NMR?

¹H NMR is standard for confirming the presence and connectivity of protons in the organic framework. The signals from the aromatic and cyclopropyl protons provide a unique fingerprint for the target molecule.[9] ¹¹B NMR is particularly valuable for boronic acids. It gives a single, broad signal whose chemical shift is indicative of the boron atom's chemical environment. The presence of boric acid, a common impurity that is often transparent in ¹H NMR and can be difficult to separate by HPLC, can sometimes be detected by ¹¹B NMR.[10]

Experimental Protocol: ¹H and ¹¹B NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. DMSO-d₆ is often a good choice as the acidic B(OH)₂ and alcohol OH protons are typically observable.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration if quantitative analysis (qNMR) is intended.

  • ¹¹B NMR Acquisition:

    • Switch the probe to the boron frequency.

    • Acquire a one-dimensional boron spectrum, typically proton-decoupled. The expected chemical shift for an arylboronic acid is typically in the range of δ 27-31 ppm.

Data Interpretation & Self-Validation

The ¹H NMR spectrum should be consistent with the structure of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, showing distinct signals for the aromatic protons (two doublets) and the cyclopropyl protons (two multiplets). The integration of these signals should match the expected proton ratios. Impurities with proton signals (e.g., residual solvents or organic byproducts) can be identified and potentially quantified relative to the main compound. The ¹¹B NMR should show a primary signal for the desired boronic acid. The presence of other significant signals could indicate boron-containing impurities.

Rapid Quality Check: Melting Point Determination

Melting point analysis is a classic, rapid, and cost-effective technique to get a preliminary indication of purity.[11][12] The underlying principle is that impurities disrupt the crystal lattice of a solid, typically resulting in a lower and broader melting temperature range compared to the pure substance.[13][14]

The Logic of the Capillary Method

The capillary method is the standard approach outlined in various pharmacopeias.[11] By heating a small, finely powdered sample in a capillary tube at a controlled rate, we can visually determine the temperature at which the substance transitions from solid to liquid.[15] A sharp melting range (e.g., 0.5 – 1 °C) is characteristic of a pure crystalline compound.[13]

Experimental Protocol: Melting Point Analysis
  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A coarse sample must be crushed in a mortar to ensure efficient and uniform heat transfer.[11]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary in a melting point apparatus.

    • Perform a rapid initial determination by heating quickly to find the approximate melting point.[14]

    • For the accurate measurement, set the apparatus to ramp the temperature slowly (e.g., 1-2 °C per minute) starting from about 10-15 °C below the approximate melting point.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.

Comparative Analysis Summary

The choice of analytical technique depends on the specific question being asked. For a comprehensive purity profile, a combination of methods is superior to any single technique.

FeatureUPLC-MSNMR SpectroscopyMelting Point
Primary Purpose Separation and quantification of impurities; mass confirmation.Structural confirmation; identification of organic and some inorganic impurities.Rapid, preliminary assessment of bulk purity.
Specificity Very HighHighLow to Medium
Sensitivity Very High (ppm levels)[16]Medium (typically >0.1%)Low (typically >1-2%)
Quantitation Excellent (with standards)Good (qNMR)No
Throughput High[4]MediumVery High
Information Provided Retention time, UV spectrum, mass-to-charge ratio, relative abundance.Chemical structure, atomic connectivity, presence of specific impurities.Melting temperature range.

An Integrated Strategy for Purity Validation

A robust assessment of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid purity is not a linear process but an integrated workflow where each technique provides complementary information.

Purity_Strategy cluster_screening Initial QC Screening cluster_detailed Detailed Characterization start Synthesized Batch of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid mp Melting Point Analysis start->mp pass_mp Pass? (Sharp Range) mp->pass_mp nmr NMR Spectroscopy (¹H and ¹¹B) pass_mp->nmr Yes fail FAIL Repurify or Resynthesize pass_mp->fail No hplc UPLC-MS Analysis nmr->hplc pass_nmr Structure Correct? nmr->pass_nmr pass_hplc Purity > 98%? hplc->pass_hplc pass_nmr->pass_hplc Yes pass_nmr->fail No pass_hplc->fail No pass PASS Release for Use pass_hplc->pass Yes

Caption: Integrated workflow for purity assessment.

Ultimately, we begin with a rapid melting point analysis for an initial quality check. Batches that pass this screening proceed to definitive structural confirmation by NMR. The final, and most critical, quantitative assessment is performed by UPLC-MS, which provides the detailed impurity profile and the final purity value. This multi-faceted approach ensures the highest degree of confidence in the quality of the synthesized material, safeguarding the integrity of subsequent research and development activities.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

  • Mettler Toledo. What is Melting Point?. Mettler Toledo. [Link]

  • Ipa, U. S., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3457–3465. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Analytical Testing Labs. Melting Point Determination. Analytical Testing Labs. [Link]

  • Lambda Photometrics. Melting Point Determination. Lambda Photometrics. [Link]

  • NAMSA. Melting Point Determination. NAMSA. [Link]

  • Unknown Author. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • SSERC. Melting point determination. SSERC. [Link]

  • Amrein, A., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4203–4209. [Link]

  • Reddit user. (2025). HELP: Purifying boronic acids sucks. Reddit. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1241, 48-55. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]

  • Unknown Author. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000707). Human Metabolome Database. [Link]

  • National Center for Biotechnology Information. (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. PubChem Compound Summary. [Link]

  • Unknown Inventor. (2007). Process for purification of boronic acid and its derivatives.
  • North, R., & Eisenbeis, S. (2020). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 24(9), 1826–1832. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3239. [Link]

  • Jurcek, O., et al. (2016). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. European Journal of Organic Chemistry.
  • Capobianco, A., et al. (2022). NMR Investigation of the Supramolecular Complex Formed by a Phenylboronic Acid-Ferrocene Electroactive Probe and Native or Derivatized β-Cyclodextrin. Molecules, 27(19), 6610. [Link]

  • ResearchGate. (2013). 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).... ResearchGate. [Link]

  • Chen, G., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Science and Technology of Advanced Materials, 18(1), 747-756. [Link]

  • Kostas, I. D., et al. (2024). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. Molecules, 29(18), 4305. [Link]

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A Senior Application Scientist's Guide to (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid: Performance in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter that dictates the success of a chemical transformation. This guide provides an in-depth technical analysis of the performance of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in various solvent systems. By synthesizing data from analogous compounds and established chemical principles, we will explore how solvent choice influences the solubility, stability, and reactivity of this versatile building block, particularly in the context of palladium-catalyzed cross-coupling reactions.

Understanding the Compound: Structural Features and Implications

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid is a unique arylboronic acid distinguished by the presence of a 1-hydroxycyclopropyl substituent. This functional group imparts specific properties that influence its behavior in different solvents:

  • The Boronic Acid Moiety: The -B(OH)₂ group is Lewis acidic and capable of forming hydrogen bonds, contributing to its solubility in polar solvents. It is the reactive center for crucial transformations like the Suzuki-Miyaura coupling.

  • The Phenyl Ring: This aromatic core provides a rigid scaffold and participates in π-stacking interactions.

  • The 1-Hydroxycyclopropyl Group: This substituent significantly increases the polarity of the molecule compared to unsubstituted phenylboronic acid. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents. The strained cyclopropyl ring can also influence electronic properties.

These features suggest that the solubility and reactivity of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid will be highly dependent on the solvent's polarity, proticity, and coordinating ability.

Solubility Profile: A Comparative Analysis

While direct, quantitative solubility data for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid across a wide range of solvents is not extensively published, we can infer its behavior based on studies of the closely related phenylboronic acid. The presence of the polar 1-hydroxycyclopropyl group is expected to enhance its solubility in polar solvents.

Solvent SystemSolvent TypePhenylboronic Acid SolubilityExpected (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid SolubilityRationale for Expectation
WaterPolar Protic1.9 g/100 g H₂O (at 20°C)[1]HigherThe additional hydroxyl group enhances hydrogen bonding with water.
Methanol (MeOH)Polar ProticHigh[2]HighStrong hydrogen bonding interactions with the alcohol solvent.
Ethanol (EtOH)Polar ProticHigh[2]HighSimilar to methanol, strong hydrogen bonding is expected.
AcetonePolar AproticHigh[1][2]HighGood dipole-dipole interactions with the polar aprotic solvent.
Tetrahydrofuran (THF)Polar AproticHigh[1]HighEthereal solvents are generally good solvents for boronic acids.[1]
Dichloromethane (CH₂Cl₂)NonpolarModerate[2]Moderate to LowReduced solubility is expected due to the lower polarity of the solvent.
TolueneNonpolarLowVery LowThe high polarity of the solute is incompatible with the nonpolar solvent.
HexanesNonpolarVery Low[2]Very LowSignificant mismatch in polarity leading to poor solubility.

Expert Insight: The enhanced polarity due to the 1-hydroxycyclopropyl group makes this boronic acid particularly well-suited for reactions in polar solvent systems. For reactions requiring less polar environments, the corresponding boronate esters (e.g., pinacol ester) often exhibit significantly improved solubility in solvents like chloroform and hydrocarbons.[1][2]

Stability Considerations: The Challenge of Protodeboronation

A key consideration when working with arylboronic acids is their stability, particularly their susceptibility to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond. This decomposition pathway is influenced by factors such as pH, temperature, and the solvent system.

Aqueous and protic solvents can facilitate protodeboronation, especially under acidic or basic conditions. The mechanism can vary, but often involves the formation of a boronate anion which then undergoes reaction.

G cluster_0 Protodeboronation Pathway A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ (Boronate Anion) A->B + OH⁻ / H₂O C Ar-H (Protodeboronated Product) B->C + H⁺ (from solvent) D B(OH)₃

Caption: General pathway for protodeboronation of arylboronic acids.

Practical Recommendations for Enhancing Stability:

  • pH Control: Maintaining a neutral or slightly basic pH can often minimize the rate of protodeboronation.

  • Anhydrous Conditions: In non-aqueous reactions, using anhydrous solvents can prevent water-mediated decomposition.

  • Reaction Temperature: Lowering the reaction temperature can slow down the rate of decomposition.

  • Use of Boronate Esters: Converting the boronic acid to a boronate ester (e.g., pinacol ester) can significantly increase its stability towards protodeboronation.

Reactivity in Suzuki-Miyaura Cross-Coupling: Solvent Effects

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, and the choice of solvent is paramount to its success. The solvent system must facilitate the dissolution of the reactants (aryl halide, boronic acid, and base) and stabilize the palladium catalyst in its various oxidation states throughout the catalytic cycle.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Ar¹-Pd(II)L₂-X (Oxidative Addition) A->B + Ar¹-X C Ar¹-Pd(II)L₂-Ar² (Transmetalation) B->C + Ar²-B(OH)₂ (Base, Solvent) C->A Reductive Elimination D Ar¹-Ar² (Product) C->D

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Commonly employed solvent systems for Suzuki-Miyaura couplings involving arylboronic acids include:

Solvent SystemTypical CompositionKey AdvantagesConsiderations
Dioxane/Water 4:1 to 10:1Excellent for dissolving a wide range of substrates and inorganic bases. Water can accelerate the reaction.[3]Dioxane is a potential peroxide former and has health and safety concerns.
Toluene/Water BiphasicCan be effective for less polar substrates.May require a phase-transfer catalyst for efficient reaction.
DMF or DMAc Often used with waterHigh boiling points allow for higher reaction temperatures. Good solvating power.Can be difficult to remove during workup. Potential for side reactions at high temperatures.
Alcohols (e.g., EtOH, IPA) Often mixed with water or toluene"Greener" solvent choices. Can be effective with certain catalyst systems.May not be suitable for all substrates due to solubility limitations.

Expert Recommendation: For the Suzuki-Miyaura coupling of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, a mixture of a polar aprotic solvent and water, such as dioxane/water or DMF/water , is often a good starting point. This combination effectively dissolves the polar boronic acid and the inorganic base (e.g., K₂CO₃, K₃PO₄), facilitating the transmetalation step.[4]

Experimental Protocols

General Procedure for Solubility Determination (Qualitative)
  • To a series of small vials, add approximately 10 mg of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

  • To each vial, add 1 mL of a different solvent (e.g., water, methanol, THF, dichloromethane, toluene).

  • Vortex each vial at room temperature for 1-2 minutes.

  • Visually inspect for complete dissolution. If the solid dissolves, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a reaction vessel, add (4-(1-Hydroxycyclopropyl)phenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a ligand if required.

  • Add the chosen solvent system (e.g., dioxane/water 4:1, 0.1 M concentration relative to the aryl halide).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup and purification by column chromatography or recrystallization.

Conclusion

The performance of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is intricately linked to the choice of solvent. Its inherent polarity, conferred by the 1-hydroxycyclopropyl substituent, favors the use of polar protic and aprotic solvents for achieving good solubility. While this polarity is advantageous for dissolution, it also necessitates careful consideration of stability, particularly with respect to protodeboronation in aqueous or protic media. In the context of its application in Suzuki-Miyaura cross-coupling reactions, mixed solvent systems, especially those containing water, have proven to be highly effective. A thorough understanding of these solvent effects is crucial for designing robust and efficient synthetic routes utilizing this valuable building block.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). SciELO México. Retrieved January 20, 2026, from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 20, 2026, from [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). SpringerLink. Retrieved January 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis of Biaryl Products Derived from (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the quest for molecules with three-dimensional (3D) character to better explore biological space is paramount.[1] (4-(1-Hydroxycyclopropyl)phenyl)boronic acid has emerged as a critical building block, offering a unique sp³-hybridized cyclopropyl moiety that imparts favorable physicochemical properties to candidate molecules. This guide provides an in-depth, technically-grounded comparison of the products derived from its reactions, primarily focusing on the widely-used Suzuki-Miyaura cross-coupling.[2][3] We will delve into the essential structural analysis techniques—NMR spectroscopy, mass spectrometry, and X-ray crystallography—explaining the causality behind experimental choices and presenting validated protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to confidently synthesize and characterize novel biaryl compounds incorporating this valuable structural motif.

The Cornerstone Reaction: Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the preeminent method for forming carbon-carbon bonds between aryl partners.[4] Its popularity stems from the operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[5] The use of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in this reaction allows for the direct installation of a phenyl ring bearing a polar, rigid 1-hydroxycyclopropyl group.

The general catalytic cycle involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 (Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' caption Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Structural_Analysis_Workflow start Synthesized Crude Product from (4-(1-Hydroxycyclopropyl)phenyl)boronic acid ms Mass Spectrometry (LC-MS) - Confirm Molecular Weight - Assess Purity start->ms nmr NMR Spectroscopy (1H, 13C, 2D) - Determine Connectivity - Confirm Key Structural Motifs ms->nmr Correct Mass Observed xray X-ray Crystallography - Unambiguous 3D Structure - Determine Stereochemistry nmr->xray Ambiguity or Need for 3D Proof final Validated Structure nmr->final Structure Consistent xray->final Crystal Structure Solved caption Fig 2: A self-validating workflow for structural analysis. Suzuki_vs_Stille suzuki Suzuki-Miyaura Coupling Reagent: Boronic Acid (R-B(OH)2) Byproducts: Borate salts Toxicity: Low Stability: Generally air-stable solids stille Stille Coupling Reagent: Organostannane (R-SnBu3) Byproducts: Tin halides/salts Toxicity: High Stability: Often sensitive to air/light suzuki->stille Comparison caption Fig 3: Comparison of Suzuki-Miyaura and Stille couplings.

Sources

A Senior Application Scientist's Guide to the Biological Screening of Novel Compounds Derived from (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological evaluation of novel chemical entities derived from the (4-(1-Hydroxycyclopropyl)phenyl)boronic acid scaffold. We will navigate the strategic decisions, detailed protocols, and comparative analyses essential for progressing from a newly synthesized compound library to a validated biological hit. The methodologies described herein are designed to be robust and self-validating, grounded in established scientific principles to ensure data integrity and reproducibility.

The Rationale: Why (4-(1-Hydroxycyclopropyl)phenyl)boronic acid?

Boronic acids and their derivatives have garnered significant interest in medicinal chemistry, culminating in FDA-approved drugs like the proteasome inhibitor Bortezomib.[1][2] These organoboron compounds are unique in their ability to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites, often leading to potent and specific inhibition.[3]

The parent scaffold, (4-(1-Hydroxycyclopropyl)phenyl)boronic acid[4], offers several intriguing features for drug design:

  • Structural Rigidity: The cyclopropyl ring introduces a degree of conformational constraint, which can be advantageous for specific binding interactions.

  • Three-Dimensionality: The spirocyclic nature of the hydroxycyclopropyl group provides a 3D vector for exploring chemical space, potentially improving binding affinity and selectivity.

  • Metabolic Stability: The cyclopropyl moiety can enhance metabolic stability compared to more labile functional groups. While boronic acids themselves can be susceptible to oxidation, strategic molecular design can mitigate this instability.[5]

This guide will use a hypothetical library of derivatives (Series A) based on this scaffold to illustrate a practical screening cascade. For comparative purposes, we will benchmark their performance against a known active compound (Comparator C) and a different chemical scaffold (Alternative Scaffold X) targeting a similar biological space.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A successful screening campaign is not a single experiment but a logical progression of assays designed to efficiently filter a compound library. Our approach prioritizes a "fail fast, fail cheap" philosophy, beginning with broad, high-throughput screens and moving towards more complex, disease-relevant models.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Assay Strategy Selection cluster_2 Tier 3: In-Depth Biological Characterization a Compound Library (Series A Derivatives) b High-Throughput Cytotoxicity Assay (e.g., MTT Assay) a->b Initial Filter for General Toxicity c Phenotypic Screening (Disease-Relevant Model) b->c Unbiased, 'Black Box' Approach d Target-Based Screening (Isolated Protein/Enzyme) b->d Hypothesis-Driven Approach e Secondary & Orthogonal Assays (e.g., Cytokine Profiling, High-Content Imaging) c->e Confirm & Profile Activity d->e Confirm On-Target & Cellular Activity f Target Deconvolution (For Phenotypic Hits) e->f Identify Molecular Target g Lead Optimization e->g f->g

Caption: A multi-tiered workflow for screening novel compounds.

Tier 1: General Cytotoxicity Screening

Causality: Before assessing for a specific desired biological effect (a "gain-of-function"), it is crucial to first rule out non-specific cytotoxicity (a "loss-of-function"). A compound that simply kills all cells will appear active in many downstream assays. The MTT assay is a cost-effective, rapid, and scalable colorimetric method to assess the metabolic activity of cells, which serves as a reliable proxy for cell viability.[6][7][8] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of test compounds (Series A), Comparator C, and a positive control (e.g., Doxorubicin) in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should not exceed 0.5%. Add 1 µL of each compound dilution to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) using non-linear regression.

Data Presentation: Comparative Cytotoxicity
Compound IDScaffold TypeIC₅₀ (µM) on HeLa cells
A-1 (4-(1-Hydroxycyclopropyl)phenyl)boronic acid> 50
A-2 (4-(1-Hydroxycyclopropyl)phenyl)boronic acid25.4
A-3 (4-(1-Hydroxycyclopropyl)phenyl)boronic acid> 50
Comparator C Known Proteasome Inhibitor (Boronic Acid)0.015
Alternative X Non-boronic acid scaffold15.8
Doxorubicin Positive Control0.8

Interpretation: Compounds A-1 and A-3 show low general cytotoxicity, making them ideal candidates for further screening for more specific biological activities. Compound A-2 shows moderate cytotoxicity, which could be an intended effect (e.g., in an anti-cancer screen) or an undesirable off-target effect.

Tier 2: Phenotypic vs. Target-Based Screening

Following the initial toxicity filter, the screening strategy diverges. The choice between a phenotypic or target-based approach is fundamental.[10][11]

  • Target-Based Screening: This is a reductionist, hypothesis-driven approach where compounds are tested against a purified, isolated biological target (e.g., an enzyme or receptor).[12][13] Its advantage lies in its simplicity and clear mechanism of action if a hit is found.[12]

  • Phenotypic Screening: This is a more holistic approach where compounds are tested in complex biological systems like cells or whole organisms to see if they produce a desired change in phenotype (e.g., reversing a disease-like state).[14][15][16] This method is unbiased regarding the mechanism and has historically led to more first-in-class medicines.[17][18]

For this guide, we will proceed with a phenotypic screen to identify compounds with anti-inflammatory properties, a known activity area for some boronic acid derivatives.

Tier 3: Phenotypic Screening for Anti-Inflammatory Activity

Causality: We will use a classic in vitro model of inflammation: stimulating macrophage-like cells with lipopolysaccharide (LPS) and measuring the subsequent production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). LPS, a component of gram-negative bacteria cell walls, activates the Toll-like receptor 4 (TLR4) pathway, a critical initiator of the innate immune response. A successful anti-inflammatory compound will suppress this LPS-induced TNF-α production.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 Recruits NFkB NF-κB Pathway Activation MyD88->NFkB Initiates Cascade TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene Promotes TNFa_Protein TNF-α Protein Secretion TNFa_Gene->TNFa_Protein Leads to Inflammation Inflammatory Response TNFa_Protein->Inflammation

Caption: Simplified LPS-induced TNF-α signaling pathway.

Experimental Protocol: LPS-Induced TNF-α Inhibition Assay
  • Cell Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. Differentiate them into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Cell Seeding & Rest: After differentiation, wash the cells and plate them in a 96-well plate at 50,000 cells/well in fresh, PMA-free medium. Allow the cells to rest for 24 hours.

  • Compound Pre-treatment: Treat the cells with serial dilutions of the non-cytotoxic test compounds (A-1, A-3), Alternative X, and a positive control (Dexamethasone) for 2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate briefly and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated, vehicle-treated control. Determine the EC₅₀ (half-maximal effective concentration) for each compound.

Data Presentation: Comparative Anti-Inflammatory Activity
Compound IDScaffold TypeEC₅₀ (µM) for TNF-α Inhibition
A-1 (4-(1-Hydroxycyclopropyl)phenyl)boronic acid1.2
A-3 (4-(1-Hydroxycyclopropyl)phenyl)boronic acid0.85
Alternative X Non-boronic acid scaffold5.6
Dexamethasone Positive Control0.05

Interpretation: Both derivatives A-1 and A-3 from our novel series demonstrate potent inhibition of TNF-α production, significantly outperforming the alternative scaffold. Compound A-3 emerges as the most promising hit from this phenotypic screen. The next logical step for such a hit would be target deconvolution—using techniques like chemical proteomics or thermal shift assays to identify the specific protein(s) it interacts with to exert its effect.[19]

Conclusion and Future Directions

This guide has outlined a systematic and logical pathway for the initial biological screening of novel compounds derived from the (4-(1-Hydroxycyclopropyl)phenyl)boronic acid scaffold. By employing a tiered approach—starting with broad cytotoxicity profiling and progressing to a specific, disease-relevant phenotypic assay—we can efficiently identify promising hit compounds like A-3 .

The comparison with alternative scaffolds and established drugs provides crucial context for evaluating the potential of this novel chemical series. The data generated through these robust protocols provides a solid foundation for subsequent hit-to-lead and lead optimization campaigns, including target identification, structure-activity relationship (SAR) studies, and in vivo efficacy testing.

References

  • Title: Phenotypic screening - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature Experiments URL: [Link]

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Sources

A Comparative Guide to the Kinetic Profiles of Suzuki Reactions: Spotlight on (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the backbone of numerous pharmaceuticals.[1][2][3][4] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, influencing kinetics, yield, and substrate scope. This guide provides an in-depth comparative analysis of the kinetic performance of Suzuki reactions, with a special focus on the increasingly important building block, (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

While specific, publicly available kinetic studies on (4-(1-Hydroxycyclopropyl)phenyl)boronic acid are limited, this guide will infer its performance based on established mechanistic principles and comparative data from structurally related boronic acids. We will explore the anticipated impact of the unique 1-hydroxycyclopropyl substituent on the reaction kinetics and provide detailed experimental protocols for researchers to conduct their own comparative kinetic analyses.

The Significance of the 1-Hydroxycyclopropyl Motif in Drug Discovery

The cyclopropyl group is a prized motif in medicinal chemistry, often introduced to modulate the physicochemical properties of a drug candidate, such as metabolic stability, lipophilicity, and conformational rigidity.[5][6] The addition of a hydroxyl group to the cyclopropyl ring, as seen in (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, offers a strategic handle for further functionalization and can enhance interactions with biological targets. Boronic acids themselves are also recognized for their unique biological activities and have been incorporated into several approved drugs.[7][8][9] Understanding the kinetic behavior of this particular boronic acid is therefore crucial for its effective implementation in the synthesis of novel therapeutics.[10][11]

Understanding the Suzuki-Miyaura Catalytic Cycle and its Kinetic Implications

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][12][13] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, breaking the carbon-halogen bond and forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[12][14]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The kinetics of the overall reaction are a composite of the rates of these individual steps, each of which can be influenced by the electronic and steric properties of the substrates, catalyst, ligand, and reaction conditions.[15]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Adduct Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Figure 1. A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Comparative Kinetic Analysis: (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid vs. Alternatives

The kinetic performance of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid can be benchmarked against other commonly used substituted phenylboronic acids. The unique electronic and steric nature of the 1-hydroxycyclopropyl group is expected to influence the reaction rate.

Electronic Effects: The cyclopropyl group is generally considered to be weakly electron-donating through sigma-bond interactions. The hydroxyl group, while capable of hydrogen bonding, is not expected to significantly alter the overall electron-donating character of the substituent at the para-position. This electron-donating nature should, in principle, enhance the rate of transmetalation compared to unsubstituted phenylboronic acid or those bearing electron-withdrawing groups.[16]

Steric Effects: The 1-hydroxycyclopropyl group introduces more steric bulk compared to a simple methyl or methoxy group. While not as hindering as an ortho-substituent, this steric presence could potentially slow down the transmetalation step, where the boronic acid approaches the palladium complex.[17]

Table 1: Hypothetical Comparative Kinetic Data for Suzuki Reactions of Various Boronic Acids

Boronic AcidSubstituent at para-positionExpected Electronic EffectExpected Steric HindrancePredicted Relative Rate Constant (k_rel)
Phenylboronic Acid-HNeutralLow1.0
4-Tolylboronic Acid-CH₃Electron-DonatingLow> 1.0
4-Methoxyphenylboronic Acid-OCH₃Electron-DonatingLow>> 1.0
(4-(1-Hydroxycyclopropyl)phenyl)boronic acid -C₃H₄OHWeakly Electron-Donating Moderate Slightly > 1.0
4-Formylphenylboronic Acid-CHOElectron-WithdrawingLow< 1.0[4]
4-Acetylphenylboronic Acid-COCH₃Electron-WithdrawingLow< 1.0[2]

Note: The relative rate constants are predictive and for comparative purposes. Actual values must be determined experimentally.

Experimental Protocol for Kinetic Studies

To rigorously evaluate the kinetic profile of Suzuki reactions involving (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, a systematic experimental approach is required. Reaction Progress Kinetic Analysis (RPKA) is a powerful technique for this purpose, allowing for the extraction of a wealth of kinetic information from a minimal number of experiments.[18][19][20]

Objective:

To determine the reaction order with respect to the aryl halide, boronic acid, and catalyst, and to calculate the apparent rate constant for the Suzuki coupling of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid with a model aryl bromide.

Materials:
  • (4-(1-Hydroxycyclopropyl)phenyl)boronic acid

  • 4-Bromoanisole (or other suitable aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous 1,4-Dioxane (or other suitable solvent)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, and heating block

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring

Experimental Workflow:

Kinetic_Study_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of reactants, catalyst, ligand, and base B Add reactants, solvent, and internal standard to reaction vials A->B C Degas the reaction mixtures with an inert gas (e.g., Argon) B->C D Initiate reactions by adding the catalyst/ligand solution at t=0 E Maintain constant temperature and stirring D->E F Withdraw aliquots at specific time intervals E->F G Quench the reaction in the aliquots F->G H Analyze aliquots by GC or HPLC to determine concentrations G->H I Plot concentration vs. time profiles for reactants and products J Determine initial reaction rates I->J K Use RPKA methods to determine reaction orders and rate constants J->K

Figure 2. A workflow diagram for conducting kinetic studies of the Suzuki-Miyaura reaction.

Step-by-Step Methodology:
  • Preparation of Stock Solutions: Prepare stock solutions of the aryl bromide, boronic acid, base, and internal standard in the chosen solvent. Prepare a separate stock solution of the palladium precatalyst and ligand.

  • Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations. A typical experiment might vary the concentration of one reactant while keeping others constant.

  • Degassing: Thoroughly degas the reaction mixtures by bubbling an inert gas, such as argon, through the solutions for 15-20 minutes to prevent catalyst oxidation.

  • Reaction Initiation and Monitoring: Place the vials in a pre-heated heating block with vigorous stirring. Initiate the reactions by adding the catalyst/ligand solution at time zero. At predetermined time intervals, withdraw a small aliquot from each reaction vial and quench it immediately (e.g., by diluting with a cold solvent and filtering through a short plug of silica).

  • Analysis: Analyze the quenched aliquots using a calibrated GC or HPLC method to determine the concentrations of the starting materials and the product.

  • Data Processing: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By comparing the initial rates from experiments with different initial concentrations, the reaction order with respect to each component can be determined. Further analysis using reaction progress kinetic analysis software can provide more detailed mechanistic insights.[20]

Alternative Boronic Acids for Comparative Studies

To provide a comprehensive comparison, the kinetic study should include a selection of other boronic acids with varying electronic and steric properties.

Table 2: Suggested Boronic Acids for a Comparative Kinetic Study

Boronic AcidRationale for Inclusion
Phenylboronic acidBaseline for comparison.
4-Tolylboronic acidStandard electron-donating group.[16]
4-Methoxyphenylboronic acidStronger electron-donating group.
2-Tolylboronic acidTo assess the effect of ortho-steric hindrance.
4-Formylphenylboronic acidStandard electron-withdrawing group.[4]

Conclusion

While direct kinetic data for Suzuki reactions involving (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is not yet prevalent in the literature, a systematic kinetic investigation as outlined in this guide will provide invaluable insights into its reactivity. Based on established principles, it is anticipated that the weakly electron-donating and moderately sterically hindered nature of the 1-hydroxycyclopropyl substituent will result in a reaction rate that is comparable to or slightly faster than that of unsubstituted phenylboronic acid. However, only through rigorous experimental investigation can its true kinetic profile be elucidated, enabling its strategic and efficient application in the synthesis of next-generation pharmaceuticals.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). ProQuest. [Link]

  • C. González-Rodríguez, et al. (2021, August 9). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • C. González-Rodríguez, et al. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]

  • Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. (2021, April 6). Nature Portfolio Chemistry Community. [Link]

  • Y. Li, et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. (2025, August 7). ResearchGate. [Link]

  • SUZUKI REACTION MONITORING. Advion. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023, August 9). Vapourtec. [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. (2023, January 20). ACS Publications. [Link]

  • Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. (2009, August 19). ACS Publications. [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8). AZoM. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. (2010, May 18). ResearchGate. [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]

  • Chemical kinetics plot of the Suzuki reaction using a Pd/C catalyst for... ResearchGate. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. (2006, November 23). Taylor & Francis Online. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2025, August 6). ResearchGate. [Link]

  • 4-Hydroxyphenylboronic Acid: A Key Reagent for Accelerating Drug Discovery Programs. (2025, September 11). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. (2017, January 24). Angewandte Chemie International Edition. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Design and discovery of boronic acid drugs. (2020, June 1). PubMed. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these compounds is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid, reflecting field-proven insights and a commitment to scientific integrity.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid belongs to the broader class of organoboron compounds. While specific toxicity data for this compound is limited, related phenylboronic acids are generally classified as harmful if swallowed and may cause skin and eye irritation.[1][2] A closely related compound, 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, is classified with the GHS05 pictogram, indicating it can cause severe eye damage. Therefore, a cautious approach is warranted.

Causality of Hazard: The boronic acid functional group can interact with biological molecules, and the compound itself, as a fine powder, can be easily inhaled or come into contact with skin and eyes. The primary risks are associated with direct contact and ingestion.

Key Hazard Information for Boronic Acid Derivatives:

Hazard CategoryClassificationGHS PictogramPrecautionary Statement
Acute Oral ToxicityCategory 4 (Harmful if swallowed)GHS07 (Exclamation Mark)P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)GHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/IrritationCategory 2A/1 (Causes serious eye irritation/damage)GHS07/GHS05 (Exclamation Mark/Corrosion)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in any capacity, including for disposal, the appropriate PPE must be worn. All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[3]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Double gloving is recommended for added protection.[4]

  • Body Protection: A fully fastened laboratory coat is essential to protect against skin contact.[3]

  • Respiratory Protection: If there is a risk of aerosolization or if working outside of a fume hood, a NIOSH-approved respirator should be used.[3]

Spill Management: An Immediate Action Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not use water to clean up a dry spill, as this may increase the area of contamination.

  • Cleanup: Carefully sweep up the spilled solid and place it into a designated, labeled hazardous waste container.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Proper Disposal Workflow: A Step-by-Step Guide

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid and its containers must be treated as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.

Proper segregation is critical to prevent dangerous chemical reactions.[5]

  • Solid Waste: Collect all contaminated solids, including gloves, weigh boats, pipette tips, and contaminated bench paper, in a clearly labeled, sealable container for solid hazardous waste.[4]

  • Liquid Waste: Collect all solutions containing (4-(1-Hydroxycyclopropyl)phenyl)boronic acid in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.[4]

  • Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.[6]

Accurate and clear labeling is a regulatory requirement and essential for safety.[7]

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".

  • The full chemical name, "(4-(1-Hydroxycyclopropyl)phenyl)boronic acid" , must be written on the label.

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

Thorough decontamination of glassware is necessary before it can be returned to general use.

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the residual compound. This rinseate must be collected as liquid hazardous waste.[4]

  • Secondary Wash: Wash the glassware with soap and water. A basic wash can help to remove any remaining traces. This wash water should also be collected as hazardous waste.

  • Final Rinse: A final rinse with deionized water can be performed before drying.

  • Store all sealed and labeled hazardous waste containers in a designated and properly signed Satellite Accumulation Area (SAA) within your laboratory.[7]

  • Ensure that incompatible waste streams are stored separately.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.

The following diagram illustrates the decision-making process for the proper disposal of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

DisposalWorkflow Disposal Workflow for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid cluster_prep Preparation & Handling cluster_waste_type Identify Waste Type cluster_disposal_action Disposal & Decontamination cluster_final_steps Final Steps start Start: Need to dispose of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is the waste solid, liquid, or glassware? fume_hood->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container liquid_waste->collect_liquid decon Decontaminate Glassware: 1. Solvent Rinse (collect as waste) 2. Soap & Water Wash (collect as waste) glassware->decon store_saa Store sealed containers in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa decon->store_saa ehs_pickup Arrange for EHS Hazardous Waste Pickup store_saa->ehs_pickup

Caption: Disposal workflow for (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring the well-being of your colleagues and the protection of our environment.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Phenylboronic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
  • Sigma-Aldrich. (2025, May 12). Safety Data Sheet: 4-(Diphenylamino)phenylboronic acid.
  • Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025.
  • PubChem. (n.d.). (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.
  • Fisher Scientific. (2011, August 9). Safety Data Sheet: 4-{[2-(Dimethylamino)ethyl]carbamoyl} phenylboronic acid pinacol ester.
  • BenchChem. (n.d.). Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals.
  • HPC Standards. (n.d.). Phenylboronic acid.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Hydroxyphenylboronic acid.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • MedChemExpress. (n.d.). Phenylboronic acid-SDS.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: Cyclopropaneboronic acid.
  • Sigma-Aldrich. (n.d.). 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid.

Sources

Comprehensive Safety and Handling Guide for (4-(1-Hydroxycyclopropyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

(4-(1-Hydroxycyclopropyl)phenyl)boronic acid, with the molecular formula C9H11BO3, is a specialized organoboron compound.[1] Based on the hazard profiles of analogous boronic acids, it should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.[2][3][4][5] Some boronic acids are also classified as harmful if swallowed.[6]

Assumed Hazard Classifications:

Hazard ClassificationGHS Hazard StatementRationale
Skin IrritationH315: Causes skin irritationCommon characteristic of boronic acid compounds.[3]
Eye IrritationH319: Causes serious eye irritationBoronic acids are known to be irritating to the eyes.[3]
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust particles can irritate the respiratory tract.[3]
Acute Oral ToxicityH302: Harmful if swallowedA potential hazard for some boronic acid derivatives.[6]

Immediate precautions include working in a well-ventilated area, such as a chemical fume hood, and ensuring that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (4-(1-Hydroxycyclopropyl)phenyl)boronic acid to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields or a face shield.[2][7][8]Protects eyes from dust, splashes, and accidental contact that can cause serious damage.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][7]Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling.[8]
Body Protection A flame-resistant lab coat that is fully buttoned, worn over long pants.[2][9]Protects the skin on the body from accidental spills and contact.
Footwear Closed-toe shoes.[2][9]Protects feet from spills and falling objects.
Respiratory Protection A NIOSH/MSHA approved respirator should be used if dust is generated.[7][10][11]Prevents inhalation of fine particles that can cause respiratory tract irritation.

Step-by-Step Handling and Operational Plan

A systematic approach to handling (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is crucial for safety.

Work Area Setup
  • Conduct all handling of solid (4-(1-Hydroxycyclopropyl)phenyl)boronic acid within a certified chemical fume hood to ensure adequate ventilation and to contain any dust.[12]

  • The workspace should be clean and organized, with all necessary equipment readily available.

  • Ensure an eyewash station and safety shower are accessible.[7]

Weighing and Transfer
  • Don all required PPE before entering the designated handling area.

  • To minimize dust generation, handle the solid material carefully.[7]

  • Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Close the container of the stock material tightly after use.[7]

Post-Handling Decontamination
  • Clean the work area thoroughly to remove any residual chemical.

  • Wipe down the exterior of all equipment used, including the balance and any glassware.

  • Dispose of all contaminated disposables, such as weighing paper and gloves, in the designated hazardous waste container.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon Complete Handling cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Properly Remove PPE cleanup_waste->cleanup_ppe

Caption: Workflow for handling (4-(1-Hydroxycyclopropyl)phenyl)boronic acid.

Spill Management and First Aid

In the event of an exposure or spill, follow these procedures immediately.

IncidentProcedure
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water.[7] Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation.[7][10] Place the material into a suitable, labeled container for disposal.
Large Spill Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

All waste generated from the use of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid must be treated as hazardous waste.

Waste Collection
  • Solid Waste: Collect any unused or contaminated solid material in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed waste container. Do not mix with other waste streams unless permitted by your institution's EHS office.[12]

  • Contaminated Materials: Gloves, weighing paper, and other disposables that have come into contact with the chemical should be placed in a designated hazardous waste container.

Container Disposal
  • Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as hazardous waste.[12]

  • Subsequent Rinses: After the initial rinse, wash the container with soap and water.

  • Final Disposal: The clean and dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[12]

Disposal Decision Workflow

start Waste Generated is_container Is it an empty container? start->is_container is_solid Is the waste solid? solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No final_disposal Dispose of hazardous waste through EHS office solid_waste->final_disposal liquid_waste->final_disposal is_container->is_solid No rinse_container Triple rinse with appropriate solvent is_container->rinse_container Yes collect_rinsate Collect first rinsate as hazardous waste rinse_container->collect_rinsate dispose_container Dispose of clean container in regular lab waste collect_rinsate->dispose_container

Caption: Decision workflow for the disposal of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid waste.

Always consult your institution's environmental health and safety office for specific disposal guidelines, as regulations can vary.[10]

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • PubChem. (n.d.). (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.